IDR-1018
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propriétés
Formule moléculaire |
C71H126N26O12 |
|---|---|
Poids moléculaire |
1535.9 g/mol |
Nom IUPAC |
(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C71H126N26O12/c1-14-39(11)54(66(108)93-50(33-42-34-86-44-23-17-16-22-43(42)44)61(103)89-46(25-19-29-83-69(76)77)58(100)88-45(56(73)98)24-18-28-82-68(74)75)96-60(102)48(27-21-31-85-71(80)81)91-65(107)53(38(9)10)94-57(99)41(13)87-64(106)52(37(7)8)95-67(109)55(40(12)15-2)97-62(104)49(32-35(3)4)92-59(101)47(26-20-30-84-70(78)79)90-63(105)51(72)36(5)6/h16-17,22-23,34-41,45-55,86H,14-15,18-21,24-33,72H2,1-13H3,(H2,73,98)(H,87,106)(H,88,100)(H,89,103)(H,90,105)(H,91,107)(H,92,101)(H,93,108)(H,94,99)(H,95,109)(H,96,102)(H,97,104)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 |
Clé InChI |
RNOHIZCXHRBFRE-MUOSHHONSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of IDR-1018: An Immunomodulatory and Anti-Biofilm Peptide
An In-depth Technical Guide for Researchers and Drug Development Professionals
IDR-1018 is a synthetic innate defense regulator (IDR) peptide derived from the bovine neutrophil peptide bactenecin.[1] It exhibits a compelling dual mechanism of action, functioning as a potent immunomodulator and an effective anti-biofilm agent.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its signaling pathways, quantitative effects on immune cells, and detailed experimental methodologies.
Immunomodulatory Activity: Orchestrating the Innate Immune Response
This compound's primary mechanism of action lies in its ability to modulate the innate immune system, steering it towards an anti-inflammatory and pro-healing phenotype while maintaining crucial anti-infective capabilities.[4][5] This is achieved through its interactions with key immune cells, including macrophages, neutrophils, and mast cells.
Macrophage Differentiation and Polarization
This compound plays a pivotal role in directing macrophage differentiation towards an intermediate M1-M2 state.[4][5] This unique polarization enhances anti-inflammatory functions without completely suppressing the pro-inflammatory responses necessary for pathogen clearance.[4] A key transcription factor involved in this process is Interferon Regulatory Factor 4 (IRF4), which is significantly upregulated in macrophages differentiated in the presence of this compound.[4][5] This leads to a distinct immune signature characterized by the production of specific pro- and anti-inflammatory mediators, expression of genes associated with wound healing, and an increased capacity for phagocytosis of apoptotic cells.[4][5]
Modulation of Neutrophil and Mast Cell Function
This compound also influences the function of neutrophils and mast cells. It has been shown to modulate the expression of neutrophil adhesion and activation markers.[6] In human mast cells, this compound induces degranulation and the production of various signaling molecules, including leukotrienes, prostaglandins, and a range of cytokines and chemokines.[7] This activation is mediated through a complex signaling cascade involving G-protein-coupled receptors, Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[7][8]
Chemokine and Cytokine Regulation
A hallmark of this compound's immunomodulatory activity is its potent induction of chemokines, which are crucial for recruiting immune cells to sites of infection and injury.[2] It is a powerful inducer of Monocyte Chemoattractant Protein-1 (MCP-1) and MCP-3.[2] While promoting chemokine production, this compound simultaneously suppresses the excessive production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli such as lipopolysaccharide (LPS).[9][10]
Anti-Biofilm Activity: A Novel Approach to Combatting Resistant Infections
Beyond its immunomodulatory effects, this compound exhibits significant anti-biofilm activity against a broad spectrum of bacteria.[2][3] This is particularly relevant in the context of antibiotic-resistant infections, where biofilms play a critical role in bacterial persistence.
The mechanism of its anti-biofilm action involves the binding to and subsequent degradation of the bacterial second messenger stress-induced nucleotides (p)ppGpp.[2] These molecules are essential for biofilm formation and maintenance.[2] By targeting this pathway, this compound can both prevent the formation of new biofilms and disperse existing ones.[2] Importantly, this anti-biofilm activity occurs at concentrations well below its minimum inhibitory concentration (MIC), indicating a mechanism distinct from direct bacterial killing.[2] Furthermore, this compound has demonstrated synergy with conventional antibiotics in eradicating biofilms.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound.
| Parameter | Organism/Cell Line | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | |||
| MRSA USA300 LAC | 16 µg/mL | [6] | |
| MRSA SAP 0017 | 16 µg/mL | [6] | |
| S. epidermidis ATCC14990 | 16 µg/mL | [6] | |
| Immunomodulatory Effects | |||
| TNF-α Reduction (in vivo, S. aureus infection) | Murine model | 60% | [9] |
| Macrophage Recruitment Increase (in vivo) | Murine model | 40% | [9][11] |
| Bacterial Bioburden Decrease (in vivo, Day 7) | Murine model | 2.6-fold | [9][11] |
| Osseointegration Failure Reduction (S. aureus) | Murine model | 3-fold | [9] |
| Chemokine Induction (MCP-1) vs. Bac2a | >50-fold increase | [2] | |
| Chemokine Induction vs. IDR-1 | >10-fold increase | [2] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways activated by this compound.
Caption: this compound signaling cascade in human mast cells.
Caption: this compound-mediated macrophage polarization.
Experimental Protocols
In Vitro Macrophage Differentiation and Stimulation
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic tissue culture plates.
-
Macrophage Differentiation: Monocytes are cultured for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and either GM-CSF (for M1 polarization), M-CSF (for M2 polarization), or M-CSF in the presence of this compound (10-20 µg/mL).
-
Stimulation: Differentiated macrophages are stimulated with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Analysis: Supernatants are collected for cytokine and chemokine analysis using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays. Cells are harvested for gene expression analysis of polarization markers (e.g., iNOS for M1, Arginase-1 for M2) and transcription factors (e.g., IRF4) by quantitative real-time PCR (qRT-PCR).
Mast Cell Activation Assays
-
Cell Line: The human mast cell line LAD2 is used.
-
Degranulation Assay: LAD2 cells are stimulated with varying concentrations of this compound for 30 minutes. The release of β-hexosaminidase, a marker of degranulation, is measured colorimetrically.
-
Cytokine and Chemokine Production: Cells are incubated with this compound for 24 hours. Supernatants are analyzed for the presence of cytokines and chemokines (e.g., IL-8, MCP-1, TNF-α) by ELISA.
-
Signaling Pathway Inhibition: To identify the signaling pathways involved, cells are pre-treated with specific inhibitors (e.g., pertussis toxin for G-protein, U-73122 for PLC, U0126 for ERK, SB203580 for p38, JNK inhibitor II, and an NF-κB activation inhibitor) prior to stimulation with this compound. The effects on degranulation and cytokine production are then assessed.
Anti-Biofilm Assays
-
Biofilm Formation: Bacterial strains (e.g., Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus) are grown in 96-well microtiter plates in a suitable growth medium.
-
Biofilm Inhibition: this compound is added to the wells at various concentrations at the time of inoculation to assess its ability to prevent biofilm formation.
-
Biofilm Eradication: Pre-formed biofilms (typically grown for 24 hours) are treated with different concentrations of this compound to evaluate its dispersal activity.
-
Quantification: Biofilm biomass is quantified using a crystal violet staining assay. The optical density is measured to determine the extent of biofilm inhibition or eradication.
-
Synergy Testing: Checkerboard assays are performed to assess the synergistic effects of this compound with conventional antibiotics against bacterial biofilms.
This comprehensive overview of this compound's mechanism of action highlights its potential as a novel therapeutic agent for a range of infectious and inflammatory conditions. Its ability to modulate the host immune response and target bacterial biofilms represents a promising strategy to combat antibiotic resistance and improve clinical outcomes.
References
- 1. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Innate Defense Regulator this compound Activates Human Mast Cells Through G Protein-, Phospholipase C-, MAPK- and NF-κB-Sensitive Pathways [jstage.jst.go.jp]
- 8. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Innate Defense Regulator Peptide IDR-1018
Core Peptide Attributes and Physicochemical Properties
Innate Defense Regulator (IDR)-1018 is a synthetic, 12-amino acid cationic peptide derived from a modification of the bovine host defense peptide bactenecin.[1][2] It was developed to enhance immunomodulatory activities while minimizing cytotoxicity.[3] The peptide's sequence and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | VRLIVAVRIWRR-NH2 | [4] |
| One-Letter Sequence | H-Val-Arg-Leu-Ile-Val-Ala-Val-Arg-Ile-Trp-Arg-Arg-NH2 | [4] |
| Molecular Formula | C₇₁H₁₂₆N₂₆O₁₂ | [4] |
| Molecular Weight | 1535.92 Da | [4] |
| Isoelectric Point (pI) | 12.48 | [5] |
| Net Charge | +4 | [5] |
| Grand average of hydropathicity (GRAVY) | 0.692 | [5] |
| Hydrophobicity | 0.623 | [5] |
| Hydrophobic Ratio | 66% | [5] |
Mechanism of Action and Biological Activities
IDR-1018 exhibits a multifaceted mechanism of action that encompasses direct anti-biofilm effects and potent immunomodulatory functions, rather than strong direct antimicrobial activity against planktonic bacteria.[6][7] This dual approach makes it a promising candidate for combating antibiotic-resistant infections and inflammatory conditions.[2][6]
Anti-Biofilm Activity
A key mechanism of this compound is its ability to disrupt bacterial biofilms.[6][7] This is achieved by binding to and stimulating the degradation of the bacterial second messenger nucleotides (p)ppGpp, which are crucial for biofilm formation and maintenance.[1][6] This interaction prevents the accumulation of (p)ppGpp, leading to the dispersal of biofilm cells.[5] this compound has demonstrated broad-spectrum activity against biofilms of various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, Salmonella enterica, and methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Immunomodulatory Functions
This compound profoundly modulates the host's innate immune response.[3][8] Its activities include:
-
Chemokine Induction: It selectively upregulates chemokines associated with the recruitment of monocytes, macrophages, and neutrophils, such as Monocyte Chemoattractant Protein-1 (MCP-1).[6][8] In human peripheral blood mononuclear cells, this compound stimulation led to a greater than 50-fold increase in MCP-1 compared to the parent peptide Bac2a.[6]
-
Anti-Inflammatory Effects: In the presence of inflammatory stimuli like lipopolysaccharide (LPS), this compound suppresses the production of pro-inflammatory cytokines, thereby preventing excessive and damaging inflammation.[3][8]
-
Macrophage Differentiation: this compound influences macrophage differentiation, driving them towards a unique phenotype with characteristics of both pro-inflammatory (M1) and anti-inflammatory (M2) macrophages. This results in enhanced phagocytosis of apoptotic cells and the expression of wound healing-associated genes.[3]
-
Mast Cell Activation: The peptide can activate human mast cells, inducing degranulation and the release of various mediators, which contributes to its role in wound healing and host defense.[9][10]
Wound Healing
This compound has been shown to promote wound healing.[6][11] This is attributed to its ability to modulate inflammation, enhance cell recruitment, and promote keratinocyte proliferation, leading to faster wound closure in both infected and non-infected models.[6][11]
Signaling Pathways
This compound-induced mast cell activation is mediated through a complex network of intracellular signaling pathways. The activation cascade involves G-protein-coupled receptors, phospholipase C (PLC), mitogen-activated protein kinases (MAPK), and the transcription factor NF-κB.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound. Below are generalized protocols for key experiments based on common practices in peptide research.
Peptide Synthesis and Purification
This compound is synthesized using solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[3]
Workflow:
-
Synthesis: The peptide is assembled on a solid support resin, with each amino acid added sequentially.
-
Cleavage: Once the sequence is complete, the peptide is cleaved from the resin.
-
Purification: The crude peptide is purified to >95% purity using reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Verification: The correct mass of the purified peptide is confirmed by mass spectrometry.[3]
Anti-Biofilm Assays
The ability of this compound to inhibit biofilm formation and eradicate existing biofilms can be assessed using microtiter plate assays.
-
Biofilm Formation Inhibition (MBIC):
-
Bacterial cultures are grown to mid-logarithmic phase.
-
In a 96-well plate, serial dilutions of this compound are prepared in growth medium.
-
The bacterial suspension is added to each well.
-
Plates are incubated for 24-48 hours to allow biofilm formation.
-
Planktonic bacteria are removed, and the wells are washed.
-
The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is read to quantify biofilm mass. The Minimal Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that prevents biofilm formation.[7]
-
-
Established Biofilm Eradication:
-
Biofilms are grown in 96-well plates for 24-48 hours as described above.
-
Planktonic cells are removed, and fresh medium containing serial dilutions of this compound is added to the established biofilms.
-
Plates are incubated for a further 24 hours.
-
Biofilm viability can be assessed using assays such as resazurin reduction or by plating for colony-forming units (CFUs).
-
Immunomodulatory Activity Assays
The effect of this compound on immune cells can be measured by quantifying cytokine and chemokine production.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1) are cultured under standard conditions.
-
Stimulation: Cells are treated with this compound at various concentrations, with or without an inflammatory stimulus like LPS.[3]
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Quantification: The concentration of specific cytokines and chemokines (e.g., MCP-1, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of this compound.
Table 1: Antimicrobial and Anti-Biofilm Activity
| Organism | Planktonic MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC₁₀₀ (µg/mL) | Reference |
| Pseudomonas aeruginosa | >128 | 10 | 20 | [7] |
| Escherichia coli O157 | 64 | 10 | 20 | [7] |
| Acinetobacter baumannii | 32 | 10 | 20 | [7] |
| Klebsiella pneumoniae | 128 | 2 | 5 | [7] |
| Salmonella enterica | 64 | 20 | 40 | [7] |
| MRSA | 4 | 2.5 | 5 | [5][7] |
Table 2: Hemolytic Activity
| Peptide | Concentration (µg/mL) | Hemolysis (%) | Reference |
| This compound | 32 | 0.386 | [5] |
| This compound | 64 | 2.136 | [5] |
| This compound | 128 | 2.651 | [5] |
Conclusion
This compound is a synthetic peptide with a unique dual mechanism of action that combines potent anti-biofilm properties with the ability to beneficially modulate the host immune response. Its capacity to disrupt biofilms by targeting the (p)ppGpp signaling pathway and to orchestrate an effective but balanced immune response makes it a compelling candidate for further development as a therapeutic agent for a variety of infectious and inflammatory diseases. The detailed understanding of its structure, function, and the signaling pathways it engages provides a solid foundation for researchers and drug development professionals exploring novel host-directed therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innate Defense Regulator this compound Activates Human Mast Cells Through G Protein-, Phospholipase C-, MAPK- and NF-κB-Sensitive Pathways [jstage.jst.go.jp]
- 11. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 12. jpt.com [jpt.com]
IDR-1018: A Synthetic Innate Defense Regulator with Dual Immunomodulatory and Anti-Biofilm Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Innate Defense Regulator (IDR)-1018 is a synthetic 12-amino acid peptide derived from bovine bactenecin. It represents a promising class of host-directed therapies that function by modulating the innate immune response rather than through direct antimicrobial activity. This dual-action peptide has demonstrated potent immunomodulatory effects, including the enhancement of chemokine production and the polarization of macrophages towards a balanced M1-M2 phenotype, while also exhibiting significant anti-biofilm capabilities against a broad spectrum of bacteria. This technical guide provides a comprehensive overview of IDR-1018, including its mechanism of action, quantitative data on its activities, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its biological effects through two primary, interconnected mechanisms: modulation of the innate immune system and disruption of bacterial biofilms.
Immunomodulatory Activity
This compound's immunomodulatory properties are central to its therapeutic potential. It influences the behavior of key innate immune cells, such as macrophages and mast cells, to promote a balanced and effective immune response.
Macrophage Differentiation and Polarization: this compound drives the differentiation of human monocytes towards an intermediate M1-M2 macrophage phenotype.[1][2] This unique polarization results in macrophages that exhibit enhanced anti-inflammatory functions, such as the expression of wound healing-associated genes and increased phagocytosis of apoptotic cells, while retaining some pro-inflammatory capabilities crucial for pathogen clearance.[1][2] This balanced response is mediated, in part, by the transcription factor IRF4.[1]
Mast Cell Activation: In human mast cells, this compound triggers degranulation, the release of pro-inflammatory mediators like leukotrienes and prostaglandins, and the production of various cytokines and chemokines.[3] This activation is mediated through a G protein-coupled receptor, leading to the activation of phospholipase C (PLC), subsequent mobilization of intracellular calcium, and the activation of downstream signaling cascades involving mitogen-activated protein kinases (MAPK) and the transcription factor NF-κB.[3]
Chemokine and Cytokine Modulation: A hallmark of this compound is its potent induction of chemokines, such as monocyte chemoattractant protein-1 (MCP-1/CCL2), which are crucial for recruiting immune cells to sites of infection and inflammation.[4][5] In the absence of inflammatory stimuli, this compound induces high levels of MCP-1.[5] Conversely, in the presence of inflammatory triggers like lipopolysaccharide (LPS), it can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4][5]
Anti-Biofilm Activity
This compound has demonstrated broad-spectrum activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[4][6]
Targeting the Stringent Response: The proposed mechanism for this compound's anti-biofilm activity involves the targeting of the bacterial stringent response, a key stress response pathway.[6] This pathway is regulated by the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively known as (p)ppGpp.[7][8] this compound is thought to bind to (p)ppGpp, leading to its degradation and thereby disrupting biofilm formation and stability.[6] However, it is important to note that some studies have questioned the specificity of this interaction, suggesting that the peptide's antimicrobial activity may not solely rely on (p)ppGpp recognition.[9]
Quantitative Data
The following tables summarize the quantitative data available for the biological activities of this compound.
Table 1: Immunomodulatory Activity of this compound
| Parameter | Cell Type | Condition | Concentration of this compound | Observed Effect | Reference |
| Chemokine Induction | Human Peripheral Blood Mononuclear Cells | Unstimulated | 50 µg/mL | >50-fold increase in MCP-1 and MCP-3 compared to parent peptide Bac2a | [4] |
| 10 µg/mL | >10-fold increased induction of chemokines compared to IDR-1 | [4] | |||
| Pro-inflammatory Cytokine Suppression | Human Peripheral Blood Mononuclear Cells | LPS-stimulated | 50 µg/mL | 89% reduction in TNF-α production | [4] |
| RAW264.7 Murine Macrophages | LPS-stimulated | 7-70 µg/mL | Potent blunting of MCP-1, TNF-α, and IL-6 production | [5] | |
| RAW264.7 Murine Macrophages | S. aureus-stimulated | 200-700 µg/mL | Blunting of MCP-1, TNF-α, and IL-6 production | [5] | |
| Macrophage Recruitment | Murine Implant Infection Model | S. aureus infection | In vivo administration | 40% increase in macrophage recruitment | [5] |
| Mast Cell Chemotaxis | LAD2 Human Mast Cells | In vitro chemotaxis assay | 2.5-10 µg/mL | Dose-dependent increase in cell migration (peak at ~10 µg/mL) | [10] |
Table 2: Anti-Biofilm and Antimicrobial Activity of this compound
| Parameter | Bacterial Species | Concentration of this compound | Observed Effect | Reference |
| Minimal Inhibitory Concentration (MIC) | MRSA USA300 LAC, MRSA SAP 0017, S. epidermidis ATCC14990 | 16 µg/mL | Inhibition of planktonic growth | [11] |
| Minimal Biofilm Inhibitory Concentration (MBIC) | MRSA USA300 LAC | 16 µg/mL | Inhibition of biofilm formation | [12] |
| MRSA SAP 0017 | 16-32 µg/mL | Inhibition of biofilm formation | [12] | |
| Minimal Biofilm Eradication Concentration (MBEC) | MRSA USA300 LAC | 8-16 µg/mL | Eradication of established biofilms | [12] |
| MRSA SAP 0017 | 16-32 µg/mL | Eradication of established biofilms | [12] | |
| Biofilm Inhibition | P. aeruginosa, E. coli 0157, A. baumannii, B. cenocepacia | 10 µg/mL | Prevention of biofilm development and eradication of preformed biofilms | [6] |
| S. enterica serovar Typhimurium | 20 µg/mL | Prevention of biofilm development and eradication of preformed biofilms | [6] | |
| K. pneumoniae | 2 µg/mL | Prevention of biofilm development and eradication of preformed biofilms | [6] | |
| MRSA | 2.5 µg/mL | Prevention of biofilm development and eradication of preformed biofilms | [6] | |
| Biofilm Cell Dispersion | P. aeruginosa PA14 | 0.8 µg/mL | ~4-fold increase in live cell dispersion from existing biofilms | [6] |
Table 3: Wound Healing Activity of this compound
| Animal Model | Condition | Concentration of this compound | Observed Effect | Reference |
| Murine Splint Model | Non-diabetic | 30 ng/dose | Comparable effect to 100-fold higher doses of LL-37 or HB-107 | [13] |
| 0.3 or 3 µ g/dose | Significantly higher re-epithelialization compared to the same dose of LL-37 or HB-107 | [13] | ||
| 200 µg/mL (3 µ g/dose ) | 14% faster wound closure by day 2 compared to untreated | [13] | ||
| S. aureus Infected Porcine Wound Model | Infected | 20 µg/mL | 17-28% improvement in re-epithelialization by day 4 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Macrophage Differentiation and Polarization Assay
Objective: To assess the effect of this compound on the differentiation and polarization of human monocytes into macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human Macrophage Colony-Stimulating Factor (M-CSF)
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound peptide
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-10
-
RNA extraction kit and reagents for RT-qPCR
-
Flow cytometry antibodies for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a T75 flask and allow monocytes to adhere for 2 hours at 37°C in a 5% CO2 incubator.
-
Wash away non-adherent cells with warm PBS.
-
Culture the adherent monocytes for 6 days in complete RPMI-1640 medium supplemented with one of the following conditions:
-
M0 (unpolarized): No additional cytokines.
-
M1 (pro-inflammatory): 100 ng/mL IFN-γ.
-
M2 (anti-inflammatory): 50 ng/mL M-CSF.
-
This compound treated: Desired concentration of this compound (e.g., 20 µg/mL).
-
This compound + M2: 50 ng/mL M-CSF and desired concentration of this compound.
-
-
After 6 days, replace the medium with fresh complete RPMI-1640.
-
Stimulate the differentiated macrophages with or without 100 ng/mL LPS for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatants and quantify the concentrations of TNF-α and IL-10 using ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression of M1- and M2-associated genes (e.g., TNF, IL1B, IL10, ARG1).
-
Flow Cytometry Analysis: Detach the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers for analysis by flow cytometry.
Bacterial Biofilm Inhibition and Eradication Assay
Objective: To determine the minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) of this compound.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, MRSA)
-
Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium
-
96-well flat-bottom microtiter plates
-
This compound peptide
-
Crystal Violet (0.1%)
-
Ethanol (95%) or 30% Acetic Acid
-
Microplate reader
Procedure for MBIC:
-
Grow an overnight culture of the bacterial strain in TSB at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
In a 96-well plate, prepare serial dilutions of this compound in TSB.
-
Add 100 µL of the diluted bacterial culture to each well containing the this compound dilutions. Include a positive control (bacteria only) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Carefully remove the planktonic bacteria by aspiration or by inverting and shaking the plate.
-
Gently wash the wells twice with PBS to remove any remaining planktonic cells.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet and wash the wells with water until the wash water is clear.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of this compound that prevents biofilm formation.
Procedure for MBEC:
-
Grow biofilms in a 96-well plate as described in steps 1-5 of the MBIC protocol.
-
After incubation, remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate the plate at 37°C for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described in steps 6-11 of the MBIC protocol. The MBEC is the lowest concentration of this compound that eradicates the pre-formed biofilm.
Chemokine and Cytokine Quantification by ELISA
Objective: To measure the concentration of specific chemokines (e.g., MCP-1) and cytokines (e.g., TNF-α) in cell culture supernatants.
Materials:
-
Cell culture supernatants from experimental conditions
-
Commercially available ELISA kit for the chemokine/cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate until a color change is observed (typically 15-30 minutes).
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the chemokine/cytokine in the samples by comparing their absorbance values to the standard curve.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Signaling Pathways
Caption: this compound signaling pathway in human mast cells.
Experimental Workflows
Caption: Workflow for macrophage differentiation and polarization assay.
References
- 1. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens [frontiersin.org]
- 9. Cationic bactericidal peptide 1018 does not specifically target the stringent response alarmone (p)ppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for differentiation of monocytes and macrophages from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of IDR-1018: A Technical Whitepaper
Introduction
In the face of rising antimicrobial resistance, novel therapeutic strategies are essential. Innate Defense Regulator (IDR) peptides represent a promising class of synthetic molecules designed to modulate the host's innate immune response to combat infections and inflammation. IDR-1018 is a small, 12-amino acid synthetic cationic peptide that has emerged as a lead candidate due to its potent and multifaceted activities.[1][2] Derived from the bovine host defense peptide bactenecin, this compound was developed to enhance immunomodulatory properties while minimizing the cytotoxicity often associated with natural antimicrobial peptides.[3][4][5]
This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of this compound. It details its core anti-infective, anti-inflammatory, anti-biofilm, and wound healing properties, presenting key quantitative data and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery, Structure, and Synthesis
This compound (sequence: VRLIVAVRIWRR-NH2) was identified through a systematic modification of the bovine host defense peptide bactenecin derivative, Bac2a.[1] The design process aimed to amplify the peptide's ability to modulate immune responses, specifically by enhancing chemokine induction while suppressing harmful pro-inflammatory cytokine production.[1][3][4] Structurally, studies have shown that this compound forms an α-helical conformation, a common feature for many host defense peptides that facilitates their interaction with biological membranes and other molecular targets.[2][6]
The peptide is produced through solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a standard and reliable method for peptide synthesis.[7] Following synthesis, it is purified to over 95% purity using reversed-phase high-performance liquid chromatography (HPLC), and its mass is confirmed via mass spectrometry to ensure the correct molecular composition.[7]
Core Activities and Mechanism of Action
This compound exhibits a unique combination of activities that contribute to its therapeutic potential. Unlike traditional antibiotics that directly target microbial growth, this compound primarily functions by modulating the host immune system and disrupting bacterial biofilms.
Immunomodulatory Effects
A primary characteristic of this compound is its potent immunomodulatory capacity.[3][4] It selectively enhances the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for recruiting immune cells like monocytes and macrophages to the site of infection or injury.[1][8][9] Simultaneously, it suppresses the excessive production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby preventing the tissue damage associated with uncontrolled inflammation.[1][8]
This dual action drives macrophage differentiation towards a unique intermediate M1-M2 phenotype.[7][10] This state enhances anti-inflammatory functions and the expression of wound healing-associated genes while preserving key pro-inflammatory activities necessary for clearing infections.[7][10] The transcription factor IRF4 has been identified as playing a significant role in promoting this this compound-induced phenotype.[7][10]
Anti-Biofilm Activity
This compound demonstrates potent, broad-spectrum activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][3][4] It can both prevent the formation of new biofilms and eradicate pre-existing ones for a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA).[1][11]
The mechanism for this activity is distinct from direct antimicrobial killing and involves targeting the bacterial stringent stress response.[2] this compound binds to the signaling molecule guanosine tetraphosphate ((p)ppGpp), stimulating its degradation.[1][2] Since (p)ppGpp is essential for biofilm formation and maintenance, its depletion leads to biofilm dispersal at low peptide concentrations and cell death at higher concentrations.[1][11]
Direct Antimicrobial and Synergistic Activity
While its primary strength is immunomodulation, this compound possesses weak to moderate direct antimicrobial activity against planktonic (free-swimming) bacteria.[1][9] More significantly, it exhibits powerful synergy with conventional antibiotics.[1][3][4] When used in combination, this compound can reduce the concentration of antibiotics like ciprofloxacin or tobramycin required to eliminate biofilms by up to 64-fold.[1]
Wound Healing Properties
This compound has been shown to accelerate wound healing.[1][6] In murine models, it leads to faster wound closure compared to controls and even other well-known healing peptides like LL-37.[1][6] This activity is attributed to its ability to modulate the host's immune and inflammatory processes, which are critical for tissue repair, and it appears to be independent of direct bacterial killing in the wound environment.[6][12] Notably, this pro-healing effect was observed in non-diabetic but not diabetic wound models, suggesting its mechanism relies on host immune pathways that are suppressed in diabetic conditions.[6][12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
Table 1: Antimicrobial and Anti-Biofilm Activity
| Parameter | Organism(s) | Value | Reference |
|---|---|---|---|
| MIC | MRSA, S. epidermidis | 16 µg/mL | [13] |
| MIC | General Gram-positive & Gram-negative | Weak activity (e.g., 19 µg/mL) | [1] |
| MBIC50 | Various (e.g., P. aeruginosa) | Low concentrations | [11] |
| Biofilm Dispersal | P. aeruginosa | 0.8 µg/mL | [1] |
| Biofilm Eradication | Various | 2.5 - 20 µg/mL |[11] |
MIC: Minimum Inhibitory Concentration; MBIC50: Minimal Biofilm Inhibitory Concentration for 50% reduction.
Table 2: Immunomodulatory and In Vivo Effects
| Parameter | Model / Cell Type | Result | Reference |
|---|---|---|---|
| Chemokine Induction | Human PBMCs | >50-fold increase in MCP-1 vs. parent peptide | [1] |
| TNF-α Reduction | S. aureus murine implant model | 60% decrease | [8] |
| Macrophage Recruitment | S. aureus murine implant model | 40% increase | [8][9] |
| Bacterial Clearance | S. aureus murine implant model | 2.6-fold decrease in bioburden (Day 7) | [8][9] |
| Antibiotic Synergy | Various biofilms | Up to 64-fold reduction in antibiotic needed |[1] |
PBMCs: Peripheral Blood Mononuclear Cells.
Table 3: Cytotoxicity Profile
| Assay | Cell Type | Result | Reference |
|---|---|---|---|
| Hemolysis | Murine Red Blood Cells | 2.65% at 128 µg/mL | [14] |
| Cytotoxicity | Skin Cells (in vitro) | Significantly less cytotoxic than LL-37 & HB-107 |[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound.
Antimicrobial Susceptibility Testing (MIC Assay)
-
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of planktonic bacteria.
-
Methodology: A standard broth microdilution method is used. Serial dilutions of this compound are prepared in a 96-well microtiter plate with bacterial growth medium. A standardized inoculum of bacteria is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is visually determined as the lowest peptide concentration at which no bacterial growth occurs.
Biofilm Inhibition and Eradication Assays
-
Objective: To measure the ability of this compound to prevent biofilm formation and destroy mature biofilms.
-
Methodology:
-
Inhibition (MBIC): Bacteria are inoculated into 96-well plates with various concentrations of this compound and incubated to allow for biofilm formation. After incubation, planktonic cells are washed away. The remaining biofilm is stained with a dye such as crystal violet, which is then solubilized, and the absorbance is read to quantify biofilm mass.
-
Eradication: Biofilms are allowed to mature in 96-well plates first. The planktonic cells are removed, and fresh media containing different concentrations of this compound are added. After a further incubation period, the remaining biofilm is quantified as described above.
-
Cytokine and Chemokine Measurement (ELISA)
-
Objective: To quantify the production of specific immune signaling molecules by host cells in response to this compound.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines are cultured in vitro.[9] The cells are stimulated with this compound, often in the presence or absence of a bacterial ligand like lipopolysaccharide (LPS).[8][9] After incubation, the cell culture supernatant is collected. The concentration of specific cytokines (e.g., TNF-α) and chemokines (e.g., MCP-1) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to the molecule of interest.
In Vivo Murine Implant Infection Model
-
Objective: To assess the efficacy of this compound in a clinically relevant model of orthopedic implant infection.
-
Methodology: A small orthopedic-grade implant (e.g., titanium wire) is surgically placed into the femur or tibia of a mouse. A known quantity of S. aureus is inoculated onto the implant during surgery. Mice are treated with this compound (e.g., locally at the surgical site) or a vehicle control. At specific time points (e.g., Day 7 or 15), outcomes are assessed.[8][15] This includes quantifying the bacterial burden on the implant, measuring local cytokine levels, and using histology to assess immune cell recruitment and osseointegration.[8][15]
(p)ppGpp Binding Affinity Assay
-
Objective: To determine if this compound directly interacts with the bacterial signaling molecule (p)ppGpp.
-
Methodology: The binding affinity is assessed using High-Performance Liquid Chromatography (HPLC).[14] A specialized column (e.g., ZIC-HILIC) is used. The (p)ppGpp molecule is run through the HPLC system with a mobile phase, establishing a baseline retention time. The experiment is then repeated after incubating (p)ppGpp with this compound. A shift in the retention time of (p)ppGpp indicates a binding interaction with the peptide.[14]
Therapeutic Potential
The multifaceted nature of this compound gives it significant therapeutic potential for a variety of complex conditions where both infection and inflammation are key drivers. Its ability to disrupt biofilms and enhance bacterial clearance while simultaneously controlling excessive inflammation makes it an attractive candidate for treating persistent infections, such as those on medical implants or in chronic wounds.[1][8] The synergy with existing antibiotics could also play a crucial role in overcoming drug-resistant infections.
Conclusion
This compound is a synthetic immunomodulatory peptide with a unique and powerful profile. Its initial characterization reveals a molecule that does not primarily act as a direct antimicrobial agent but rather as a modulator of the host's innate defense systems. By enhancing immune cell recruitment, suppressing damaging inflammation, disrupting resilient bacterial biofilms, and promoting wound healing, this compound represents a sophisticated, multi-pronged approach to treating complex infections and inflammatory conditions.[1][6][7] The data gathered to date strongly supports its continued development as a potential adjunctive therapy to combat antibiotic-resistant infections.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 6. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 7. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Immunomodulatory Landscape of IDR-1018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of immunology and infectious disease, the synthetic peptide IDR-1018 has emerged as a significant modulator of the innate immune response. Derived from the bovine host defense peptide bactenecin, this compound is a 12-amino acid peptide (VRLIVAVRIWRR-NH2) with a dual mechanism of action that combines direct anti-biofilm activity with potent immunomodulatory functions.[1][2] Unlike conventional antibiotics, which directly target microbial growth, this compound orchestrates the host's immune system to combat infections and inflammation.[3][4] This technical guide provides an in-depth exploration of this compound's role in modulating immune responses, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.
Core Mechanism of Action
This compound exerts its immunomodulatory effects by selectively enhancing chemokine production to recruit immune cells, while simultaneously dampening excessive pro-inflammatory cytokine responses that can lead to tissue damage.[1][2][3] This balanced approach makes it a promising candidate for a variety of applications, from treating antibiotic-resistant infections to promoting wound healing.[1][3] Its anti-biofilm properties are attributed to its ability to bind to the bacterial second messenger (p)ppGpp, triggering biofilm dispersal.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the effects of this compound across various experimental models.
Table 1: Antimicrobial and Anti-Biofilm Activity of this compound
| Organism | Assay Type | This compound Concentration | Effect | Reference |
| MRSA USA300 LAC | MIC | 16 µg/mL | Inhibition of planktonic growth | [5] |
| MRSA SAP 0017 | MIC | 16 µg/mL | Inhibition of planktonic growth | [5] |
| S. epidermidis ATCC14990 | MIC | 16 µg/mL | Inhibition of planktonic growth | [5] |
| MRSA ATCC43300 | MIC | 4 µg/mL | Inhibition of planktonic growth | [6] |
| MSSA ATCC25923 | MIC | 4 µg/mL | Inhibition of planktonic growth | [6] |
| MSSA ATCC6538 | MIC | 2 µg/mL | Inhibition of planktonic growth | [6] |
| E. coli ATCC25922 | MIC | 8 µg/mL | Inhibition of planktonic growth | [7] |
| P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. enterica, MRSA | Biofilm Inhibition | 0.8 µg/mL | Biofilm dispersal | [2] |
Table 2: Immunomodulatory Effects of this compound on Macrophages
| Cell Type | Stimulus | This compound Concentration | Cytokine/Chemokine | Change | Reference |
| Human Macrophages | None | 70-200 µg/mL | MCP-1 | Dose-dependent increase | [8] |
| Human Macrophages | LPS | 7-70 µg/mL | MCP-1 | Potent blunting of production | [8] |
| Human Macrophages | LPS | 7-70 µg/mL | TNF-α | Potent blunting of production | [8] |
| Human Macrophages | LPS | 7-70 µg/mL | IL-6 | Potent blunting of production | [8] |
| Murine Macrophages (in vivo) | S. aureus | Not specified | TNF-α | 60% reduction | [8] |
| Human Macrophages | None | Not specified | M2 Markers (e.g., IL-10) | Upregulation | [2] |
Table 3: Effects of this compound on Neutrophil Function
| Cell Type | Stimulus | This compound Effect | Quantitative Change | Reference |
| Human Neutrophils | None | Modulation of adhesion/activation markers | Not specified | [9] |
| Human Neutrophils | None | Enhanced adhesion to endothelial cells | Not specified | [9] |
| Human Neutrophils | LPS | Suppression of TNF-α production | Significant | [9] |
| Human Neutrophils | LPS | Suppression of IL-10 production | Significant | [9] |
| Murine BM-PMNs | LPS | Upregulation of CXCL1 | 4-fold | [10] |
| Murine BM-PMNs | LPS | Upregulation of CCL2 | 6-fold | [10] |
| Murine BM-PMNs | LPS | Upregulation of CCL20 | 20-fold | [10] |
Table 4: Wound Healing Efficacy of this compound
| Model | This compound Concentration/Dose | Metric | Improvement vs. Control | Reference |
| S. aureus infected porcine wound | 20 µg/mL | Re-epithelialization (Day 4) | 28% | [11] |
| S. aureus infected porcine wound | 200 µg/mL | Re-epithelialization (Day 4) | 17% | [11] |
| Non-diabetic murine wound | 0.3 or 3 µ g/dose | Re-epithelialization | Significantly higher than LL-37 or HB-107 | [11] |
Signaling Pathways
This compound modulates cellular functions through the activation of several key signaling pathways. In human mast cells, its activity is mediated through G protein-coupled receptors, leading to the activation of Phospholipase C (PLC), subsequent mobilization of intracellular calcium, and the activation of downstream Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Protocol 1: In Vitro Macrophage Differentiation and Stimulation
This protocol is adapted from studies investigating the effect of this compound on macrophage polarization.[13][14]
Objective: To differentiate human peripheral blood mononuclear cells (PBMCs) into macrophages and assess the immunomodulatory effect of this compound.
Materials:
-
Ficoll-Paque PLUS
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human M-CSF (for M2 differentiation)
-
Recombinant human IFN-γ (for M1 differentiation)
-
This compound peptide
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-6, IL-10, and MCP-1
Procedure:
-
Monocyte Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Adhere monocytes to plastic tissue culture plates by incubating PBMCs in RPMI-1640 for 2 hours at 37°C.
-
Macrophage Differentiation:
-
M0 (unactivated): Culture adherent monocytes in RPMI-1640 with 10% FBS for 7 days.
-
M1 (classically activated): Culture in the presence of IFN-γ (concentration to be optimized, typically 20 ng/mL).
-
M2 (alternatively activated): Culture in the presence of M-CSF (concentration to be optimized, typically 50 ng/mL).
-
This compound-treated: Culture in the presence of this compound (e.g., 20 µg/mL).
-
-
Stimulation: After 7 days of differentiation, wash the macrophages and incubate with fresh medium containing LPS (e.g., 10 ng/mL) with or without various concentrations of this compound for 24 hours.
-
Analysis: Collect the culture supernatants and measure the concentrations of TNF-α, IL-6, IL-10, and MCP-1 using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Murine Excisional Wound Healing Model
This protocol is a generalized procedure based on murine wound healing studies.[1][3][15]
Objective: To assess the in vivo wound healing efficacy of this compound.
Materials:
-
8-12 week old mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and 4 mm biopsy punch
-
Sterile saline (PBS)
-
This compound peptide solution
-
Digital camera for wound imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Anesthesia and Hair Removal: Anesthetize the mouse and shave the dorsal surface.
-
Wound Creation: Create two full-thickness excisional wounds on the back of each mouse using a 4 mm biopsy punch.
-
Treatment: Topically apply a specific dose of this compound (e.g., 3 µg in 10 µL of sterile saline) or vehicle control (saline) to the wounds immediately after injury and at specified intervals (e.g., every 48 hours).
-
Wound Closure Monitoring: Photograph the wounds at regular intervals (e.g., days 0, 2, 4, 6, 8, 10).
-
Data Analysis: Measure the wound area from the digital images using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
-
(Optional) Histological Analysis: At the end of the experiment, euthanize the mice and excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and immune cell infiltration.
Conclusion
This compound represents a novel therapeutic paradigm that leverages the host's own immune system to combat disease. Its ability to selectively promote beneficial immune responses while controlling excessive inflammation, coupled with its direct action against bacterial biofilms, positions it as a versatile candidate for a range of clinical challenges. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to further explore and harness the therapeutic potential of this promising immunomodulatory peptide. Further investigation into its precise molecular interactions and continued evaluation in diverse preclinical and clinical settings will be crucial in fully elucidating its role in modern medicine.
References
- 1. Protocol for cutaneous wound healing assay in a murine model. | Semantic Scholar [semanticscholar.org]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Investigation of Skin Wound Healing Using a Mouse Model | Springer Nature Experiments [experiments.springernature.com]
- 4. 2.2. Mouse Excisional Wound-Healing Model [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The innate defense regulator peptides IDR-HH2, IDR-1002, and this compound modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation | PLOS One [journals.plos.org]
- 15. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
The Anti-Biofilm Properties of IDR-1018 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate defense regulator (IDR)-1018 peptide is a synthetic derivative of bactenecin, a bovine host defense peptide.[1][2] It has garnered significant attention for its potent, broad-spectrum anti-biofilm properties, which are distinct from its direct antimicrobial activity.[1][2] This technical guide provides an in-depth overview of the anti-biofilm characteristics of IDR-1018, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting the Stringent Response
The primary anti-biofilm mechanism of this compound involves the disruption of the bacterial stringent response, a key stress response pathway.[3] Specifically, this compound targets the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.[3][4] Under conditions of stress, such as nutrient limitation, bacteria accumulate (p)ppGpp, which acts as a global regulator to slow down growth and promote survival, including the formation and maintenance of biofilms.[3][5]
This compound has been shown to directly interact with (p)ppGpp, leading to its degradation.[3][6] This prevents the accumulation of (p)ppGpp and the subsequent downstream signaling cascade that promotes biofilm formation.[3][6] By targeting this central signaling molecule, this compound exhibits broad-spectrum activity against biofilms of both Gram-positive and Gram-negative bacteria.[3][4]
Quantitative Data on Anti-Biofilm Activity
The efficacy of this compound has been quantified against a range of clinically relevant pathogens. The following tables summarize the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values, as well as its synergistic activity with conventional antibiotics.
Table 1: Minimum Biofilm Inhibitory and Eradication Concentrations of this compound
| Bacterial Species | Strain | MBIC (µg/mL) | MBEC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PAO1 | 10 | >10 | [1] |
| Pseudomonas aeruginosa | PA14 | 10 | >10 | [1] |
| Escherichia coli | O157 | 10 | >10 | [1] |
| Acinetobacter baumannii | SENTRY C8 | 10 | >10 | [1] |
| Klebsiella pneumoniae | ATTC13883 | 2 | >2 | [1] |
| Salmonella enterica sv. Typhimurium | 14028S | 20 | >20 | [1] |
| Staphylococcus aureus (MRSA) | SAP0017 | 2.5 | >2.5 | [1] |
| Staphylococcus aureus (MRSA) | USA300 LAC | 16 | 16 | [2] |
| Staphylococcus epidermidis | ATCC14990 | - | 16 | [7] |
| Burkholderia cenocepacia | 4813 | 10 | >10 | [1] |
Table 2: Synergistic Activity of this compound with Conventional Antibiotics
| Bacterial Species | Antibiotic | Fold Reduction in Antibiotic Concentration | Reference |
| P. aeruginosa | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |
| E. coli | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |
| A. baumannii | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |
| K. pneumoniae | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |
| S. enterica | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | |
| S. aureus (MRSA) | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-biofilm agents. The following sections provide step-by-step protocols for key experiments used to evaluate the efficacy of this compound.
Biofilm Formation and Quantification (Crystal Violet Assay)
This assay is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Inoculation: Dilute an overnight bacterial culture in fresh medium to a desired starting optical density (e.g., OD600 of 0.01).
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include media-only wells as negative controls.
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic bacteria by inverting the plate and shaking out the liquid. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes at room temperature.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
MBEC assay device (e.g., 96-peg lid)
-
96-well microtiter plates
-
Bacterial culture and growth medium
-
This compound peptide stock solution
-
Recovery medium
-
Sonicator
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow biofilms on the pegs of the MBEC lid by incubating it in a 96-well plate containing the bacterial inoculum for 24-48 hours.
-
Rinsing: Gently rinse the peg lid in a plate containing PBS to remove planktonic cells.
-
Challenge Plate: Prepare a 96-well plate with serial dilutions of this compound in growth medium.
-
Exposure: Place the peg lid with the established biofilms into the challenge plate and incubate for a specified period (e.g., 24 hours).
-
Recovery: After exposure, rinse the peg lid again in PBS. Place the peg lid into a new 96-well plate containing recovery medium.
-
Dislodging Biofilm: Sonicate the plate to dislodge the remaining viable bacteria from the pegs into the recovery medium.
-
Incubation and Reading: Incubate the recovery plate for 24 hours and then measure the optical density at 600 nm to assess bacterial growth. The MBEC is the lowest concentration of this compound that prevents bacterial regrowth.
Synergy Testing (Checkerboard Assay)
This assay is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and a conventional antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial culture and growth medium
-
Stock solutions of this compound and the antibiotic of interest
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute this compound along the rows and the conventional antibiotic along the columns.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for 18-24 hours.
-
Reading: Measure the optical density at 600 nm to determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC Index ≤ 0.5 indicates synergy.
-
0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect.
-
FIC Index > 4 indicates antagonism.
-
Biofilm Visualization (Confocal Laser Scanning Microscopy with Flow Cell System)
This advanced technique allows for the real-time, three-dimensional visualization of biofilm structure and the effects of treatment.
Materials:
-
Flow cell system
-
Peristaltic pump
-
Bacterial culture and growth medium
-
Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
System Assembly and Sterilization: Assemble the flow cell system and sterilize it by pumping a disinfectant (e.g., 0.5% hypochlorite) through the tubing, followed by sterile water and then the growth medium.
-
Inoculation: Inject the bacterial culture into the flow cell chamber and allow the bacteria to attach to the surface for a few hours without flow.
-
Biofilm Growth: Start the flow of fresh medium through the system at a constant rate to allow the biofilm to mature over several days.
-
Treatment: Introduce this compound into the medium flow to observe its effect on the established biofilm.
-
Staining: Inject a mixture of fluorescent stains into the flow cell to differentiate between live and dead cells within the biofilm.
-
Imaging: Use a CLSM to acquire a series of optical sections (z-stacks) through the biofilm.
-
Image Analysis: Reconstruct the z-stacks to create a three-dimensional image of the biofilm architecture. This allows for the quantification of parameters such as biovolume, thickness, and the ratio of live to dead cells.
Conclusion
This compound represents a promising therapeutic candidate for combating biofilm-associated infections. Its unique mechanism of action, targeting the conserved stringent response pathway, provides a broad-spectrum anti-biofilm activity that is often independent of its direct bactericidal effects. The ability of this compound to act synergistically with conventional antibiotics further enhances its potential clinical utility. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other novel anti-biofilm agents, facilitating further research and development in this critical area of infectious disease.
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Stringent response - Wikipedia [en.wikipedia.org]
- 6. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
The Immunomodulatory Peptide IDR-1018: A Guide to its Influence on Macrophage Differentiation and Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR) peptides are a promising class of synthetic immunomodulatory agents derived from natural host defense peptides. Among these, IDR-1018, a 12-amino acid synthetic derivative of bactenecin, has emerged as a potent modulator of the innate immune system.[1][2] This technical guide provides a comprehensive overview of the effects of this compound on macrophage differentiation and function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. Evidence suggests that this compound drives macrophages towards a unique, intermediate M1-M2 phenotype, enhancing anti-inflammatory and wound healing functions while preserving crucial pro-inflammatory activities required for pathogen clearance.[3][4] This positions this compound as a potential therapeutic for a range of conditions, from multi-drug resistant infections to disorders characterized by dysregulated immune responses.[3]
Data Presentation: The Impact of this compound on Macrophage Phenotype
The immunomodulatory effects of this compound on macrophages have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings related to cytokine and chemokine production, gene expression, and cellular functions.
Table 1: Effect of this compound on Cytokine and Chemokine Production by Macrophages
| Analyte | Condition | Fold Change/Response | Reference |
| MCP-1 (CCL2) | This compound (70–200 μg/mL) on macrophages (in the absence of inflammatory stimuli) | Dose-dependent induction | [1] |
| Pro-inflammatory Cytokines (e.g., TNF-α) | Macrophages treated with LPS and this compound (20-200 µg/mL) | Potent blunting of excessive production | [1] |
| TNF-α | In vivo S. aureus infection with this compound treatment | 60% reduction | [1] |
| Pro-inflammatory Mediators | Macrophages differentiated with this compound and stimulated with LPS | Intermediate production compared to M1 and M2 macrophages | [4][5] |
| Anti-inflammatory Mediators | Macrophages differentiated with this compound and stimulated with LPS | Intermediate production compared to M1 and M2 macrophages | [4][5] |
| Chemokines (e.g., MCP-1, MCP-3) | This compound stimulation of human peripheral blood mononuclear cells | >50-fold increase compared to parent peptide Bac2a | [2] |
Table 2: Influence of this compound on Macrophage Gene and Transcription Factor Expression
| Gene/Transcription Factor | Condition | Expression Level | Reference |
| Wound Healing-Associated Genes (e.g., EGF, VCAN) | Macrophages differentiated in the presence of this compound | Basal increase in expression | [4] |
| IRF4 | Macrophages differentiated with this compound | High induction | [3][4] |
| STAT3 | Macrophages differentiated with this compound | Intermediate expression | [4] |
| PPARγ | Macrophages differentiated with this compound | Intermediate expression | [4] |
Table 3: Functional Consequences of this compound on Macrophage Activity
| Function | Condition | Observation | Reference |
| Phagocytosis of Apoptotic Cells | Macrophages differentiated in the presence of this compound | Increased | [3][4] |
| Macrophage Recruitment | In vivo S. aureus infection with this compound treatment | 40% increase to the site of infection | [1] |
| Bacterial Clearance | In vivo S. aureus infection with this compound treatment | 2.6-fold decrease in bacterial bioburden on Day 7 | [1] |
| Phagocytosis of S. aureus | Macrophages treated with this compound during infection (30 min) | Significant reduction in the number of infected cells | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and macrophage differentiation.
Macrophage Differentiation and Stimulation
-
Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paquette density gradient centrifugation. Monocytes are then purified from the PBMC population by adherence to plastic culture plates for 2 hours at 37°C in a 5% CO2 atmosphere.
-
Macrophage Differentiation: Adherent monocytes are cultured for 7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. To generate different macrophage phenotypes, the following stimuli are added to the culture medium:
-
M0 (Unstimulated): No additional stimuli.
-
M1 (Classically Activated): Recombinant human Interferon-gamma (IFNγ).
-
M2 (Alternatively Activated): Recombinant human Macrophage Colony-Stimulating Factor (M-CSF).
-
This compound-differentiated: this compound peptide (typically 5 µg/ml).
-
This compound + M2: A combination of this compound and M-CSF.
-
-
Macrophage Stimulation: Differentiated macrophages are subsequently left unstimulated or challenged with Lipopolysaccharide (LPS) for 4 or 24 hours to assess their inflammatory response profile.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Supernatants from macrophage cultures are collected at specified time points after stimulation.
-
Assay Procedure: Commercially available ELISA kits are used to quantify the concentration of specific cytokines and chemokines (e.g., TNF-α, MCP-1) in the culture supernatants according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of the analyte is determined by comparison to a standard curve.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from differentiated macrophages using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
qPCR: The relative expression of target genes (e.g., IRF4, STAT3, PPARγ, wound healing-associated genes) is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH), and the fold change in expression is calculated using the ΔΔCt method.
Phagocytosis Assay
-
Target Preparation: Apoptotic cells (e.g., neutrophils) or fluorescently labeled bacteria (e.g., GFP-expressing S. aureus) are prepared as targets for phagocytosis.
-
Co-incubation: Differentiated macrophages are incubated with the prepared targets for a specified period (e.g., 30 minutes to 24 hours).
-
Quantification: The extent of phagocytosis is determined by:
-
Flow Cytometry: For fluorescently labeled targets, the percentage of macrophages that have engulfed the target and the mean fluorescence intensity are measured.
-
Microscopy: Direct visualization and counting of macrophages containing engulfed targets.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and the general workflow of key experimental procedures.
Caption: this compound signaling cascade in macrophages.
Caption: Experimental workflow for macrophage differentiation.
Conclusion
The synthetic peptide this compound demonstrates significant immunomodulatory capabilities, particularly in its influence on macrophage differentiation. By promoting a unique intermediate M1-M2 phenotype, this compound orchestrates a balanced immune response characterized by enhanced anti-inflammatory and wound healing properties, coupled with the retention of essential pro-inflammatory functions.[3][4] The activation of key signaling pathways involving G-proteins, PLC, MAPKs, and NF-κB, along with the induction of transcription factors such as IRF4, underpins these effects.[4][7][8] The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in infectious diseases and inflammatory disorders.
References
- 1. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innate Defense Regulator this compound Activates Human Mast Cells Through G Protein-, Phospholipase C-, MAPK- and NF-κB-Sensitive Pathways [jstage.jst.go.jp]
In Vivo Efficacy of IDR-1018: A Comprehensive Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the in vivo activity of the synthetic host defense peptide IDR-1018 in various murine models of infection and inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the peptide's mechanisms of action and experimental applications.
This compound, a 12-amino acid synthetic peptide derived from bovine bactenecin, has demonstrated significant therapeutic potential beyond direct antimicrobial activity.[1] Its primary mechanism of action lies in its immunomodulatory properties, selectively enhancing protective immune responses while dampening harmful inflammation.[1][2] This dual activity makes it a promising candidate for treating a range of conditions, from antibiotic-resistant bacterial infections to inflammatory disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo murine studies of this compound.
Table 1: Efficacy of this compound in Murine Models of Bacterial Infection
| Infection Model | Murine Strain | Pathogen | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| Orthopaedic Implant Infection | Not Specified | Staphylococcus aureus | Intraperitoneal injection (4 hours before and 24, 48 hours after implant insertion) | 2.6-fold decrease in bacterial bioburden on Day 7 (p = 0.008); 40% increase in macrophage recruitment (p = 0.036); 60% reduction in TNF-α levels (p = 0.006); 3-fold reduction in osseointegration failure (p = 0.022) | [3][4] |
| Acute Lung Infection | CD1 | Pseudomonas aeruginosa | 4 mg/kg, Intravenous (4 hours prior to infection) | Reduced bacterial CFUs and neutrophils in bronchoalveolar lavage fluid (BALF); Increased monocytes in BALF; Lower concentrations of TNF-α, MCP-1, KC, and IL-6 in BALF and blood. | [5] |
| High-Density Skin Infection | Not Specified | Staphylococcus aureus | Not Specified | A cyclic derivative (C2) of this compound significantly reduced bacterial loads. | [6] |
Table 2: Immunomodulatory and Wound Healing Effects of this compound in Murine Models
| Model | Murine Strain | Condition | This compound Dosage & Route | Key Quantitative Outcomes | Reference |
| Full-Thickness Wound | Not Specified | Non-infected | Topical application | Faster wound closure in a concentration-dependent manner compared to vehicle control, LL-37, and HB-107. | [2] |
| Experimental Candidemia | Not Specified | Candida albicans infection | 10 mg/kg, Daily intraperitoneal injection | Increased survival rate compared to PBS-treated mice (p < 0.05); Diminished kidney fungal burden. | [7] |
| Cerebral Malaria | Not Specified | Plasmodium berghei infection | Prophylactic administration | Increased survival to 68% compared to 41% with antimalarial treatment alone (p = 0.034). | [2] |
| Neonatal Brain Injury | Not Specified | Lipopolysaccharide (LPS) + Hypoxia-Ischemia | Single therapeutic dose | Conferred significant neuroprotection, reducing brain damage. | [2] |
| Wound Healing | Non-diabetic mice | Full-thickness wounds | Topical application | Significantly accelerated wound healing. | [8] |
| Wound Healing | Diabetic mice | Full-thickness wounds | Topical application | No significant improvement in wound closure. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in the literature.
Murine Model of S. aureus Implant Infection
This model was utilized to assess the efficacy of this compound in preventing infection and promoting osseointegration of orthopaedic implants.[4]
-
Animal Model : Specifics of the murine strain were not detailed in the provided summary.
-
Implant and Infection : Orthopaedic implants were contaminated with Staphylococcus aureus Xen36 prior to insertion.
-
Treatment Regimen : Mice received intraperitoneal injections of this compound or a saline control at 4 hours before surgery and at 24 and 48 hours post-implantation.
-
Outcome Measures :
-
Bacterial Burden : Quantified at various time points post-infection.
-
Macrophage Recruitment : Measured by fluorescence imaging at day 1 post-implantation.
-
Cytokine Analysis : Levels of Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the surrounding bone were measured on days 1 and 15.
-
Osseointegration : Assessed on day 15 post-implantation.
-
Pseudomonas aeruginosa Acute Lung Infection Model
This protocol was designed to evaluate the protective effects of this compound in a model of acute pneumonia.[5]
-
Animal Model : CD1 mice were used.
-
Treatment : A single dose of this compound (4 mg/kg) or saline was administered intravenously 4 hours before infection.
-
Infection : Mice were infected intranasally with 1 x 10^6 CFU of P. aeruginosa.
-
Sample Collection : 18 hours post-infection, blood and bronchoalveolar lavage fluid (BALF) were collected.
-
Analysis :
-
Bacterial colony-forming units (CFUs) and leukocyte counts in the BALF were determined.
-
Concentrations of TNF-α, MCP-1, KC, and IL-6 in both blood and BALF were quantified by ELISA.
-
Experimental Candidemia Murine Model
This study aimed to determine the potential of this compound against the fungal pathogen Candida albicans.[7]
-
Infection : Mice were infected with C. albicans to induce candidemia.
-
Treatment : Mice were treated with this compound at a dose of 10 mg/kg of body weight.
-
Outcome Measures :
-
Survival Rate : Monitored and compared to a phosphate-buffered saline (PBS)-treated control group.
-
Fungal Burden : The fungal load in the kidneys was assessed.
-
Visualizing the Mechanisms and Workflows of this compound
The following diagrams, generated using the DOT language, illustrate the signaling pathways influenced by this compound and the experimental workflows described in the literature.
Caption: Immunomodulatory signaling pathway of this compound.
Caption: Generalized experimental workflow for in vivo infection models.
Caption: Logical relationship of this compound's effects on wound healing.
References
- 1. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cyclic Derivative of Host-Defense Peptide this compound Improves Proteolytic Stability, Suppresses Inflammation, and Enhances In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Immunomodulatory Peptide Confers Protection in an Experimental Candidemia Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Synthetic Immunomodulator: Tracing the Origins of IDR-1018 from Bactenecin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the global battle against antimicrobial resistance, innovative therapeutic strategies are paramount. One promising avenue of research lies in the development of synthetic host defense peptides (HDPs), known as innate defense regulators (IDRs). These peptides are designed to enhance the body's own immune response to infection rather than directly killing microbes, a mechanism that may reduce the likelihood of resistance development. This technical guide delves into the origins and development of a prominent example, IDR-1018, a synthetic 12-amino acid peptide derived from the bovine neutrophil peptide, bactenecin. We will explore the scientific rationale behind its creation, the experimental journey from a vast peptide library to a lead candidate, and the key functional differences that establish this compound as a potent immunomodulatory and anti-biofilm agent with weak direct antimicrobial activity.
From Natural Defense to Synthetic Innovation: The Bactenecin Template
Bactenecin is a host defense peptide found in bovine neutrophils, playing a role in the animal's innate immune system.[1][2][3] A linearized derivative of bactenecin, Bac2a, served as the foundational template for the generation of a large synthetic peptide library. The primary goal of this endeavor was to create novel peptides with superior immunomodulatory properties compared to the original bactenecin peptide.[1]
The amino acid sequences of the parent peptide, Bac2a, and the derived this compound are presented below:
| Peptide | Sequence (N-terminus to C-terminus) |
| Bac2a | RLARIVVIRVAR-NH2 |
| This compound | VRLIVAVRIWRR-NH2[1] |
The Screening Funnel: Identifying a Potent Immunomodulator
A library of over 100 variants of the 12-amino acid Bac2a peptide was synthesized through techniques such as point substitutions and scrambling of the amino acid sequence.[1] The primary screening assay focused on identifying peptides that could potently induce the production of monocyte chemotactic protein-1 (MCP-1), a key chemokine involved in the recruitment of monocytes, macrophages, and other immune cells to sites of infection and inflammation.[1][4]
The experimental workflow for this screening process is outlined below:
This screening process revealed that this compound was a standout candidate, demonstrating a greater than 50-fold increase in MCP-1 induction compared to the parent peptide, Bac2a.[1] This significantly enhanced immunomodulatory activity was the primary basis for its selection for further development.
Functional Divergence: A Comparison of Bactenecin (Bac2a) and this compound
While originating from the same template, Bac2a and this compound exhibit distinct functional profiles. The key differences lie in their direct antimicrobial, anti-biofilm, and immunomodulatory activities.
Antimicrobial Activity: A Shift in Potency
Bactenecin and its derivatives, including Bac2a, possess moderate direct antimicrobial activity against a range of bacteria.[5][6] In contrast, this compound was designed to prioritize immunomodulation, resulting in significantly weaker direct antibacterial properties.[1]
| Organism | Bac2a MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | 54 - 80[5] | 4 - 16[7][8] |
| Escherichia coli | Not widely reported | 5 - 260[9] |
| Pseudomonas aeruginosa | Not widely reported | >100[9][10] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Anti-Biofilm Activity: A Key Strength of this compound
A critical feature of this compound is its potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[11][12] This activity is a significant advantage over many traditional antimicrobial peptides. This compound has been shown to both prevent the formation of biofilms and eradicate existing ones at concentrations well below its minimum inhibitory concentration (MIC) for planktonic bacteria.[1][11]
| Organism | This compound MBIC100 (µg/mL) |
| Pseudomonas aeruginosa | 10[11] |
| Escherichia coli | 10[11] |
| Staphylococcus aureus (MRSA) | 2.5[11] |
| Klebsiella pneumoniae | 2[11] |
| Acinetobacter baumannii | 10[11] |
MBIC100: Minimum biofilm inhibitory concentration required to inhibit 100% of biofilm growth.
The mechanism behind this compound's anti-biofilm efficacy is novel and involves the targeting of a bacterial stress response pathway. Specifically, this compound interacts with and promotes the degradation of the alarmone nucleotides guanosine pentaphosphate and tetraphosphate ((p)ppGpp).[7][11][13] These molecules are key regulators of the stringent response in bacteria, which is crucial for biofilm formation and maintenance.
Immunomodulatory Activity: The Defining Characteristic
As intended by its design, the most significant difference between this compound and its parent peptide is its vastly superior ability to modulate the host immune response. As previously mentioned, this compound induces a more than 50-fold greater production of MCP-1 compared to Bac2a.[1] In addition to chemokine induction, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α, in response to bacterial stimuli.[4] This dual action of enhancing immune cell recruitment while dampening excessive inflammation is a key attribute of its therapeutic potential.
| Activity | Bactenecin (Bac2a) | This compound |
| MCP-1 Induction | Baseline | >50-fold increase vs. Bac2a[1] |
| Pro-inflammatory Cytokine (e.g., TNF-α) Suppression | Not a primary function | Potent suppression[4] |
Cytotoxicity: A Safety Profile
A crucial aspect of drug development is ensuring the safety of a therapeutic candidate. Hemolysis assays, which measure the lysis of red blood cells, are a common in vitro method to assess cytotoxicity. This compound has demonstrated low hemolytic activity at its effective concentrations. For instance, at concentrations of 32, 64, and 128 µg/mL, the hemolytic activities were 0.386%, 2.136%, and 2.651%, respectively.[7]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This compound and the bactenecin-derived peptide library were synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.[14][15][16][17]
-
Resin Preparation: A suitable resin (e.g., Rink amide MBHA) is swelled in a solvent such as dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid, with its amino group protected by Fmoc, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a mild base, typically piperidine in DMF, to expose the free amino group for the next coupling step.
-
Chain Elongation: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling is facilitated by activating agents such as HBTU/HOBt.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method.[18][19]
-
Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized density (e.g., 5 x 105 CFU/mL).
-
Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Anti-Biofilm Assay (Crystal Violet Staining)
-
Biofilm Formation: Bacteria are cultured in a 96-well plate in a medium that promotes biofilm formation, in the presence of various concentrations of the peptide.
-
Incubation: The plate is incubated for a sufficient period (e.g., 24-48 hours) to allow for biofilm development.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., PBS).
-
Staining: The remaining adherent biofilms are stained with a crystal violet solution.
-
Destaining and Quantification: The crystal violet is solubilized (e.g., with ethanol or acetic acid), and the absorbance is measured using a microplate reader. The absorbance is proportional to the amount of biofilm.
Immunomodulatory Assay (Chemokine Induction in PBMCs)
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) in a 96-well plate.
-
Peptide Stimulation: The cells are treated with various concentrations of the test peptides.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for chemokine production.
-
Chemokine Measurement: The concentration of the chemokine of interest (e.g., MCP-1) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Hemolysis Assay
The cytotoxic effect of the peptides on red blood cells is assessed as follows:[20][21][22][23]
-
Red Blood Cell Preparation: Fresh red blood cells (RBCs) are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 1-8% v/v).
-
Peptide Incubation: The RBC suspension is incubated with serial dilutions of the peptide at 37°C for a defined time (e.g., 1 hour).
-
Controls: A negative control (buffer only) and a positive control (a lytic agent such as Triton X-100) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, which is indicative of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Conclusion
The development of this compound from its bactenecin precursor is a compelling example of rational peptide design. By systematically modifying a natural host defense peptide and screening for a desired biological activity, researchers were able to create a synthetic immunomodulator with a unique and potent profile. The shift from direct antimicrobial activity to a host-directed therapy that enhances immune responses and combats biofilms represents a significant advancement in the search for new anti-infective agents. This in-depth guide provides a technical foundation for understanding the origins, development, and key characteristics of this compound, offering valuable insights for professionals in the fields of microbiology, immunology, and drug discovery. The methodologies and comparative data presented herein serve as a comprehensive resource for further research and development in the promising area of innate defense regulators.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Combination of Synoeca-MP Antimicrobial Peptide with this compound Stimulates Proliferation, Migration, and the Expression of Pro-Regenerative Genes in Both Human Skin Cell Cultures and 3D Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
IDR-1018: A Novel Immunomodulatory Peptide with Broad Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR)-1018 is a synthetic 12-amino acid cationic peptide derived from bovine bactenecin, a host defense peptide. It has emerged as a promising therapeutic candidate with a multifaceted mechanism of action that extends beyond direct antimicrobial activity.[1][2] IDR-1018 primarily functions as an immunomodulatory agent, selectively enhancing protective innate immune responses while dampening harmful pro-inflammatory signaling.[3][4] This unique activity profile has demonstrated potential in a variety of preclinical models of infection, inflammation, and tissue injury, positioning this compound as a novel agent for a range of therapeutic applications.[2][5] This technical guide provides a comprehensive overview of the core scientific data, experimental protocols, and signaling pathways associated with this compound's therapeutic potential.
Mechanism of Action
This compound exerts its effects through a sophisticated modulation of the innate immune system. Unlike traditional antibiotics, its primary mechanism is not direct microbial killing, although it does possess some antimicrobial and potent anti-biofilm properties.[6][7] The core of its therapeutic action lies in its ability to selectively promote the production of chemokines, which are crucial for the recruitment of immune cells to sites of infection or injury, while simultaneously suppressing the release of potentially damaging pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3][6] This dual activity helps to orchestrate a more effective and balanced immune response, leading to enhanced pathogen clearance and resolution of inflammation.[8] Furthermore, this compound has been shown to influence macrophage differentiation, driving them towards an intermediate M1-M2 phenotype that combines enhanced anti-inflammatory functions with the retention of certain pro-inflammatory activities necessary for resolving infection.[8][9]
Signaling Pathways
The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling cascades. In human mast cells, this compound has been shown to trigger cellular activation through a G protein-coupled receptor, leading to the subsequent activation of Phospholipase C (PLC).[1][10] This initiates a signaling cascade that involves the mobilization of intracellular calcium and the activation of downstream Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, as well as the transcription factor Nuclear Factor-kappa B (NF-κB).[1][10][11] The activation of these pathways culminates in the transcription and release of various cytokines and chemokines, orchestrating the peptide's immunomodulatory effects.
References
- 1. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. The Combination of Synoeca-MP Antimicrobial Peptide with this compound Stimulates Proliferation, Migration, and the Expression of Pro-Regenerative Genes in Both Human Skin Cell Cultures and 3D Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation | PLOS One [journals.plos.org]
IDR-1018: A Technical Guide to its Anti-Infective Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Innate Defense Regulator (IDR)-1018 is a synthetic immunomodulatory peptide derived from bovine bactenecin. It represents a novel approach to combating infectious diseases, not primarily through direct microbial killing, but by modulating the host's innate immune response and disrupting bacterial biofilms. This dual mechanism of action makes it a promising candidate for treating infections, particularly those caused by antibiotic-resistant bacteria. This technical guide provides an in-depth overview of the anti-infective properties of IDR-1018, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its functions.
Introduction
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of innovative therapeutic strategies. Host defense peptides (HDPs) and their synthetic derivatives, known as innate defense regulators (IDRs), have emerged as a promising class of anti-infective agents. This compound, a 12-amino acid cationic peptide, was developed to enhance the immunomodulatory activities of natural HDPs while minimizing cytotoxicity.[1] Its anti-infective properties are multifaceted, encompassing the potentiation of the host immune response and the targeted disruption of bacterial biofilms, a key virulence factor in chronic and recurrent infections.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, consolidating the current knowledge on this compound's anti-infective capabilities.
Mechanism of Action
This compound exerts its anti-infective effects through two primary, interconnected mechanisms: immunomodulation and anti-biofilm activity.
Immunomodulatory Effects
This compound is a potent modulator of the innate immune system. Its primary immunomodulatory functions include:
-
Chemokine Induction: this compound strongly induces the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for the recruitment of immune cells like monocytes, macrophages, and neutrophils to the site of infection.[1][3]
-
Anti-inflammatory Response: While promoting immune cell recruitment, this compound also dampens excessive pro-inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in response to bacterial components like lipopolysaccharide (LPS).[1][3] This balanced response helps to clear infections while minimizing host tissue damage.
-
Macrophage Differentiation: this compound influences the differentiation of macrophages, key cells of the innate immune system. It drives macrophage differentiation towards a unique M1-M2 intermediate phenotype, which combines enhanced anti-inflammatory functions with the retention of pro-inflammatory activities important for resolving infections.[4][5]
-
Mast Cell Activation: this compound can activate mast cells, inducing their degranulation and the release of various inflammatory mediators, which can contribute to the host's defense against pathogens.[6][7]
The signaling pathways involved in this compound-induced mast cell activation have been shown to involve G-protein-coupled receptors, Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB).[6][7]
Figure 1: this compound signaling in mast cells.
Anti-Biofilm Activity
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. This compound has demonstrated potent, broad-spectrum anti-biofilm activity against a range of Gram-positive and Gram-negative pathogens.[1]
The primary mechanism of its anti-biofilm action is the targeting of the bacterial stringent response, a stress response pathway regulated by the alarmones guanosine tetraphosphate and pentaphosphate ((p)ppGpp). This compound binds to and promotes the degradation of (p)ppGpp, thereby disrupting biofilm formation and stability.[1][8] At low concentrations, this leads to the dispersal of cells from the biofilm, while at higher concentrations, it can induce cell death within the biofilm.[9]
Figure 2: this compound anti-biofilm mechanism.
Quantitative Data
The following tables summarize the key quantitative data regarding the anti-infective properties of this compound.
Table 1: In Vitro Antimicrobial and Anti-Biofilm Activity
| Organism | MIC (μg/mL) | Anti-Biofilm Concentration (μg/mL) | Reference(s) |
| Pseudomonas aeruginosa | >32 | 10 (prevention) | [9] |
| Escherichia coli | >32 | 10 (prevention) | [9] |
| Acinetobacter baumannii | >32 | 10 (prevention) | [9] |
| Klebsiella pneumoniae | >32 | 2 (prevention) | [9] |
| Salmonella enterica | >32 | 20 (prevention) | [9] |
| Staphylococcus aureus (MRSA) | 16 | 2.5 (prevention) | [9][10] |
| Staphylococcus epidermidis | 16 | Not Reported | [10] |
MIC: Minimum Inhibitory Concentration
Table 2: Immunomodulatory Activity
| Cell Type | Stimulus | Effect of this compound | Quantitative Change | Reference(s) |
| Human PBMCs | - | MCP-1 Induction | >50-fold increase vs. parent peptide | [1] |
| Human Macrophages | LPS | TNF-α Production | 89% reduction at 50 μg/mL | [1] |
| Murine Macrophages | - | MCP-1 Production | Dose-dependent increase (70-200 μg/mL) | [3] |
| Murine Macrophages | S. aureus | TNF-α Production | 60% reduction in vivo | [3][11] |
PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide
Table 3: In Vivo Efficacy
| Animal Model | Infection/Condition | Treatment | Outcome | Quantitative Change | Reference(s) |
| Murine Wound Model | S. aureus infection | Topical this compound | Accelerated wound closure | Faster re-epithelialization vs. LL-37 & HB-107 | [12][13] |
| Porcine Wound Model | S. aureus infection | Topical this compound | Accelerated wound healing | Enhanced re-epithelialization | [12] |
| Murine Implant Model | S. aureus infection | Systemic this compound | Reduced bacterial burden | 2.6-fold decrease on day 7 | [3][11] |
| Murine Implant Model | S. aureus infection | Systemic this compound | Increased macrophage recruitment | 40% increase | [3][11] |
| Murine Implant Model | S. aureus infection | Systemic this compound | Preserved osseointegration | 3-fold reduction in failure | [3][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-infective properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Figure 3: MIC assay workflow.
Methodology:
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Crystal Violet Biofilm Assay
This assay quantifies the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Methodology:
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate. For inhibition assays, this compound is added at this stage. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The crystal violet retained by the biofilm is solubilized with 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 550-590 nm. A decrease in absorbance in the presence of this compound indicates anti-biofilm activity.
Macrophage Differentiation and Cytokine Analysis
This protocol assesses the effect of this compound on macrophage differentiation and cytokine production.
Figure 4: Macrophage differentiation workflow.
Methodology:
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Monocytes are then purified from the PBMC population.
-
Macrophage Differentiation: Monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum and M-CSF (Macrophage Colony-Stimulating Factor) for 6-7 days to differentiate them into M0 macrophages.
-
Polarization and Stimulation: The M0 macrophages are then treated with this compound, IFN-γ (for M1 polarization), or IL-4 (for M2 polarization) for 24 hours. Following polarization, cells may be stimulated with LPS for a further 4-24 hours.
-
Cytokine Analysis: Cell culture supernatants are collected, and the concentrations of various cytokines and chemokines (e.g., TNF-α, MCP-1) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
(p)ppGpp Quantification by Thin-Layer Chromatography (TLC)
This protocol is used to measure the intracellular levels of (p)ppGpp in bacteria treated with this compound.
Methodology:
-
Radiolabeling: Bacteria are grown in a low-phosphate medium and radiolabeled with 32P-orthophosphoric acid.
-
Induction of (p)ppGpp Synthesis: The stringent response is induced, for example, by amino acid starvation, leading to the accumulation of (p)ppGpp.
-
This compound Treatment: The bacterial culture is treated with this compound for a specified time.
-
(p)ppGpp Extraction: The reaction is stopped, and nucleotides are extracted from the bacterial cells using formic acid.
-
TLC Separation: The extracted nucleotides are spotted onto a polyethyleneimine (PEI)-cellulose TLC plate. The plate is developed in a TLC chamber containing a mobile phase of 1.5 M KH2PO4 (pH 3.4).
-
Detection and Quantification: The separated radiolabeled nucleotides are visualized by autoradiography and quantified using a phosphorimager. A decrease in the (p)ppGpp spot intensity in this compound-treated samples indicates its degradation.
Murine Model of Implant-Associated Infection
This in vivo model assesses the efficacy of this compound in preventing or treating infections associated with medical implants.
Methodology:
-
Implant Surgery: A small metallic or polymer implant is surgically placed into a bone, such as the femur or tibia, of a mouse.
-
Bacterial Inoculation: A defined inoculum of bacteria (e.g., S. aureus) is introduced at the implant site.
-
This compound Administration: this compound is administered, typically systemically (e.g., via intraperitoneal injection) or locally, at various time points before or after infection.
-
Monitoring: The infection is monitored over time by assessing clinical signs, bacterial burden (by plating homogenized tissue), and inflammatory markers.
-
Outcome Assessment: At the end of the study, the implant and surrounding tissue are harvested to quantify the bacterial load, assess the host inflammatory response, and evaluate the integrity of the bone-implant interface (osseointegration).
Conclusion
This compound is a promising anti-infective peptide with a unique dual mechanism of action that combines host immunomodulation and direct anti-biofilm activity. Its ability to enhance the host's natural defenses while simultaneously targeting a key bacterial virulence mechanism makes it an attractive candidate for further development as a therapeutic for a wide range of bacterial infections, including those that are resistant to conventional antibiotics. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of this compound and other innate defense regulators.
References
- 1. Murine models of orthopedic infection featuring Staphylococcus aureus biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 3. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 4. emerypharma.com [emerypharma.com]
- 5. A Mouse Model of Post-Arthroplasty Staphylococcus aureus Joint Infection to Evaluate In Vivo the Efficacy of Antimicrobial Implant Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Thin-Layer Chromatography-Based Separation of (p)ppGpp Nucleotides Isolated from Stress-Induced Bacteria [jove.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of (p)ppGpp Levels During Stringent Response in Streptomyces coelicolor by Thin Layer Chromatography [en.bio-protocol.org]
- 12. In vitro differentiation of Macrophages from Monocytes via M-CSF | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Determination of (p)ppGpp Levels During Stringent Response in Streptomyces coelicolor by Thin Layer Chromatography [bio-protocol.org]
Peptide IDR-1018: A Deep Dive into its Wound Healing Capabilities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of advanced wound care, Innate Defense Regulator (IDR) peptides have emerged as a promising class of synthetic immunomodulatory agents. This whitepaper focuses on a particularly potent member of this class, IDR-1018. Derived from the bovine host defense peptide bactenecin, this compound has demonstrated significant potential in accelerating wound healing, not through direct antimicrobial action, but by modulating the host's innate immune response. This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental validation of this compound in preclinical wound healing models. It is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel wound care therapeutics. We will explore its impact on cellular processes, delve into the underlying signaling pathways, and present detailed experimental methodologies to facilitate further research and development.
Introduction to this compound
This compound is a synthetic 12-amino acid peptide designed to enhance the protective functions of the innate immune system while controlling excessive inflammation.[1][2] Unlike traditional antibiotics that directly target microbes, this compound functions by modulating the host's response to injury and infection.[3] This immunomodulatory approach is particularly advantageous in the complex environment of a wound, where a well-orchestrated inflammatory response is crucial for successful healing. The peptide has been shown to selectively induce chemokine production, which helps in the recruitment of immune cells to the wound site, while simultaneously suppressing the release of pro-inflammatory cytokines that can lead to chronic inflammation and delayed healing.[1][3] Furthermore, this compound has been observed to promote cell proliferation and migration, key processes in the re-epithelialization and closure of wounds.[4][5] Its efficacy has been demonstrated in both murine and porcine models of wound healing, highlighting its potential as a therapeutic agent.[4][6]
Mechanism of Action in Wound Healing
The wound healing prowess of this compound is multi-faceted, stemming from its ability to influence various cellular and molecular processes integral to tissue repair.
Immunomodulation: Orchestrating the Inflammatory Response
A critical aspect of this compound's function is its ability to fine-tune the inflammatory response. In the presence of inflammatory stimuli, such as those occurring during a bacterial infection, this compound can blunt the excessive production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] At the same time, it potently induces the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which are vital for recruiting macrophages and other immune cells to the site of injury to clear debris and pathogens.[1][7] This dual action helps to create a pro-healing environment by resolving inflammation in a timely manner. Studies have shown that this compound drives macrophage differentiation towards an intermediate M1-M2 state, which possesses both anti-inflammatory and pro-healing characteristics.[8]
Promotion of Angiogenesis and Cell Migration
The formation of new blood vessels, or angiogenesis, is essential for supplying nutrients and oxygen to the healing wound. This compound has been shown to promote angiogenesis by inducing the expression of pro-angiogenic molecules.[9] For instance, it can significantly increase the expression of Vascular Endothelial Growth Factor (VEGF) in keratinocytes.[9] In addition to promoting the growth of new blood vessels, this compound also stimulates the migration of endothelial cells, a critical step in the formation of new capillaries.[9]
Stimulation of Cell Proliferation and Re-epithelialization
This compound directly contributes to wound closure by stimulating the proliferation and migration of key skin cells. It has been observed to enhance the proliferation of keratinocytes and fibroblasts.[4][10] This increased cellular activity leads to faster re-epithelialization, the process by which the skin surface is restored.[4][6] In vivo studies have consistently demonstrated that treatment with this compound results in accelerated wound closure and more organized new epithelial tissue.[4][6]
Signaling Pathways Modulated by this compound
The diverse biological effects of this compound are mediated through the activation of specific intracellular signaling pathways. In human mast cells, this compound has been shown to trigger a signaling cascade involving G-proteins, Phospholipase C (PLC), Mitogen-Activated Protein Kinases (MAPK), and the transcription factor NF-κB.[11] Activation of these pathways leads to the release of various cytokines and chemokines, as well as increased intracellular calcium mobilization and mast cell chemotaxis.[11] The MAPK pathway, in particular, appears to be crucial for the this compound-induced production of chemokines in neutrophils.[12] Furthermore, there is evidence to suggest the involvement of the PI3K pathway in the chemokine induction by similar IDR peptides.[13]
Quantitative Data Summary
The efficacy of this compound in promoting wound healing has been quantified in various preclinical studies. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound in a Murine Wound Healing Model
| Parameter | This compound Dose | Observation | Significance (p-value) | Reference |
|---|---|---|---|---|
| Wound Closure | 200 µg/ml | 14-28% smaller wound area vs. control (days 2-8) | <0.0001 to 0.0087 | [6] |
| Wound Closure | 200 µg/ml | Significantly faster than LL-37 and HB-107 | - | [6] |
| Re-epithelialization | 20 µg/ml | 28% improvement vs. control (day 4) | 0.0069 | [6] |
| Diabetic Model | Not specified | No significant effect on wound closure | 0.1122 to 0.7627 |[6] |
Table 2: In Vitro Effects of this compound
| Cell Type | Parameter | This compound Concentration | Observation | Significance (p-value) | Reference |
|---|---|---|---|---|---|
| HaCaT cells | Cytotoxicity | Up to 200 µg/ml | Significantly less cytotoxic than LL-37 and HB-107 | <0.0001 | [6] |
| Fibroblasts | Cellular Respiration | Dose-dependent | Increased cellular respiration | - | [3] |
| Keratinocytes | VEGF-165 Expression | 25 µg/mL | Up to 75-fold increase | - | [9] |
| Endothelial Cells | IL-1β Expression | Not specified | Suppressed early expression | - |[9] |
Table 3: Efficacy in an Infected Porcine Wound Model
| Parameter | This compound Dose | Observation | Significance (p-value) | Reference |
|---|---|---|---|---|
| Re-epithelialization | 200 µg/ml | Significantly increased vs. control | - | [6] |
| Re-epithelialization | 200 µg/ml | 30% greater than LL-37 on day 10 | - | [6] |
| Bacterial Colonization | 20 or 200 µg/ml | No significant difference vs. control | - |[6] |
Experimental Protocols
To facilitate the replication and further investigation of this compound's wound healing properties, this section provides an overview of the key experimental methodologies employed in the cited studies.
Murine Splinted Excisional Wound Model
This model is designed to mimic human wound healing by preventing wound contraction, which is a primary healing mechanism in rodents.
-
Animal Preparation: Anesthetize the mouse and shave the dorsal surface.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum using a biopsy punch.
-
Splint Application: Place a silicone splint around each wound and secure it with sutures. This prevents the skin from contracting.
-
Treatment: Apply this compound solution or a vehicle control to the wound bed.
-
Dressing: Cover the wounds with a semi-occlusive dressing.
-
Analysis: Monitor wound closure over time by capturing images and measuring the wound area. Tissues can be harvested at specific time points for histological analysis.
Porcine Infected Wound Model
The porcine model is highly relevant to human wound healing due to the similarities in skin architecture.
-
Animal Preparation: Anesthetize the pig and create multiple full-thickness burn or excisional wounds on the dorsal side.
-
Infection: Inoculate the wounds with a known concentration of bacteria, such as Staphylococcus aureus.
-
Treatment: Apply this compound, a control peptide (e.g., LL-37), or a vehicle control to the wounds.
-
Dressing: Cover the wounds with appropriate dressings.
-
Analysis: At designated time points, collect wound biopsies for histological examination to assess re-epithelialization and for microbiological analysis to determine bacterial load.
In Vitro Cell-Based Assays
-
Cytotoxicity Assay (MTT Assay): Human keratinocytes (HaCaT) and primary human fibroblasts are cultured in the presence of varying concentrations of this compound and control peptides for 24 hours. Cell viability is then assessed using an MTT assay, which measures the metabolic activity of the cells.
-
Scratch Wound Assay: A confluent monolayer of cells (e.g., endothelial cells or keratinocytes) is "scratched" to create a cell-free gap. The cells are then treated with this compound or a control, and the rate of cell migration into the gap is monitored over time.
-
Gene Expression Analysis (qRT-PCR): Cells are treated with this compound, and at various time points, RNA is extracted. Quantitative real-time PCR is then used to measure the expression levels of genes involved in wound healing, such as those encoding growth factors, cytokines, and extracellular matrix components.
Conclusion and Future Directions
The collective evidence strongly supports the potential of this compound as a novel therapeutic agent for promoting wound healing. Its unique immunomodulatory mechanism, which focuses on orchestrating a productive host response rather than direct pathogen killing, offers a promising alternative to conventional treatments, particularly in the context of infected wounds. The quantitative data from both in vitro and in vivo models demonstrate its ability to accelerate wound closure, enhance re-epithelialization, and promote angiogenesis.
Future research should focus on further elucidating the intricate signaling pathways activated by this compound in various skin cell types. A deeper understanding of its receptor interactions and downstream effectors will be crucial for optimizing its therapeutic application. While preclinical data is robust, the transition to clinical trials will be a critical next step in validating its safety and efficacy in human patients. The lack of efficacy in diabetic models suggests that the therapeutic benefits of this compound are dependent on a responsive immune system, a factor that will need to be considered in the design of future clinical studies.[6] Ultimately, this compound represents a significant advancement in the field of wound care, with the potential to improve outcomes for patients with a variety of wound types.
References
- 1. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction by innate defence regulator peptide 1018 of pro-angiogenic molecules and endothelial cell migration in a high glucose environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces cell proliferation, migration, and reparative gene expression in 2D culture and 3D human skin equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The innate defense regulator peptides IDR-HH2, IDR-1002, and this compound modulate human neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing IDR-1018 for Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR)-1018 is a synthetic immunomodulatory peptide derived from bovine bactenecin.[1][2][3] It has demonstrated potent, broad-spectrum anti-biofilm activity against a range of clinically relevant pathogens, including Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and Salmonella Typhimurium.[4][5] Notably, IDR-1018 exhibits these effects at concentrations well below its minimal inhibitory concentration (MIC) for planktonic bacteria, highlighting its specific action against biofilm-associated cells.[4][5]
The primary mechanism of action for this compound's anti-biofilm effect is the targeted degradation of the bacterial stringent response signaling molecule, guanosine pentaphosphate and tetraphosphate ((p)ppGpp).[5] This molecule is a key regulator in biofilm formation and maintenance. By inducing the degradation of (p)ppGpp, this compound can prevent biofilm formation, induce the dispersal of cells from established biofilms, and trigger cell death within the biofilm matrix.[4][5]
These application notes provide detailed protocols for assessing the biofilm disruption capabilities of this compound, including methods for evaluating biofilm inhibition and eradication.
Mechanism of Action: this compound Targeting the Stringent Response
Caption: Mechanism of this compound in disrupting bacterial biofilms.
Data Summary: Anti-Biofilm Activity of this compound
The following tables summarize the quantitative data on the efficacy of this compound against various bacterial biofilms.
Table 1: Minimal Biofilm Inhibitory Concentration (MBIC) of this compound
| Bacterial Species | Strain | MBIC₅₀ (µg/mL) | MBIC₁₀₀ (µg/mL) | Planktonic MIC (µg/mL) |
| Pseudomonas aeruginosa | PA14 | - | 10 | >128 |
| Pseudomonas aeruginosa | PAO1 | - | 10 | >128 |
| Escherichia coli | O157 | - | 10 | 32 |
| Acinetobacter baumannii | - | - | 10 | 16 |
| Klebsiella pneumoniae | - | - | 2 | 4 |
| Staphylococcus aureus (MRSA) | - | - | 2.5 | 8 |
| Salmonella enterica serovar Typhimurium | 14028S | - | 20 | 64 |
| Burkholderia cenocepacia | - | - | 10 | >128 |
Data sourced from de la Fuente-Núñez et al., 2014.[5]
Table 2: Biofilm Dispersal and Killing Activity of this compound against P. aeruginosa PA14
| This compound Concentration (µg/mL) | Time (hours) | Dispersed Live Cells (Fold Increase vs. Untreated) |
| 0.8 | 23 | ~4 |
| 10 | 3 | Significant cell death observed |
| 10 | 23 | Significant cell death observed |
Data interpreted from de la Fuente-Núñez et al., 2014.[5]
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay (High-Throughput Screening)
This protocol is designed to assess the ability of this compound to prevent the formation of biofilms.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, 96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Experimental Workflow:
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Determining the Synergistic Activity of IDR-1018 with Conventional Antibiotics
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat resistance is the use of combination therapies that pair conventional antibiotics with agents that enhance their efficacy. IDR-1018 is a synthetic innate defense regulator (IDR) peptide derived from the bovine host defense peptide, bactenecin.[1][2] It exhibits a multifaceted mechanism of action, including direct antimicrobial activity, potent anti-biofilm capabilities, and immunomodulatory functions that enhance chemokine production while suppressing excessive pro-inflammatory responses.[1][2][3][4]
Notably, this compound has demonstrated synergistic activity with various antibiotics against a broad spectrum of bacteria, including resistant strains.[2][3] This synergy allows for the reduction of the therapeutic dose of conventional antibiotics, potentially minimizing toxicity and slowing the development of resistance. This document provides detailed protocols for evaluating the synergistic interactions between this compound and antibiotics using the checkerboard broth microdilution method and the time-kill kinetic assay.
2. Principle of the Assays
Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[5][6] By testing a matrix of serial dilutions of both compounds, alone and in combination, the assay can classify the interaction as synergistic, additive, indifferent, or antagonistic.[6][7][8]
Time-Kill Kinetic Assay: This dynamic assay confirms the findings of the checkerboard method by measuring the rate of bacterial killing over time when exposed to the agents alone and in combination.[9][10] A synergistic interaction is typically defined as a ≥2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent.[11][12]
3. Materials and Reagents
-
This compound (MedChemExpress)[13]
-
Selected antibiotics (e.g., Ciprofloxacin, Meropenem, Vancomycin)
-
Bacterial strains (e.g., Pseudomonas aeruginosa, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile V-shaped reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator (35-37°C)
-
Microplate reader (600 nm)
-
0.5 McFarland turbidity standard
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Note on this compound Handling: As an antimicrobial peptide (AMP), this compound may bind to standard laboratory plastics, which can underestimate its potency.[14] It is recommended to use low-protein-binding plasticware for preparing and diluting the peptide.
4. Experimental Protocols
Phase 1: Determination of Minimum Inhibitory Concentration (MIC)
Before assessing synergy, the MIC of this compound and each antibiotic must be determined individually against each bacterial strain according to CLSI or EUCAST guidelines.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Drug Dilution: Prepare serial two-fold dilutions of this compound and each antibiotic in CAMHB in separate 96-well plates.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Phase 2: Checkerboard Synergy Assay
-
Plate Setup: A 96-well plate is set up where concentrations of this compound are serially diluted along the y-axis (rows) and the antibiotic is serially diluted along the x-axis (columns).[6][15][16]
-
Reagent Preparation:
-
Prepare a stock solution of the antibiotic at 4x the highest desired concentration in 2x CAMHB.
-
Prepare a stock solution of this compound at 4x the highest desired concentration in 2x CAMHB.
-
Prepare a bacterial inoculum at ~1 x 10^6 CFU/mL in sterile water or saline.
-
-
Plate Loading:
-
Step A: Add 100 µL of 2x CAMHB to all wells of a 96-well plate.
-
Step B (Antibiotic): Add 100 µL of the 4x antibiotic stock to the first column. Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2, and so on, discarding 100 µL from the last dilution column. This creates a gradient of antibiotic concentrations across the plate.
-
Step C (this compound): Add 100 µL of the 4x this compound stock to the top row (Row A). Perform a serial two-fold dilution down the plate by transferring 100 µL from Row A to Row B, and so on.
-
Step D (Inoculation): Add 50 µL of the prepared bacterial inoculum to each well.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: After incubation, read the optical density (OD600) of each well using a microplate reader. The lowest concentrations of each drug combination that inhibit growth are noted.
Phase 3: Time-Kill Kinetic Assay (Confirmation of Synergy)
This assay is performed for combinations that show synergy or additivity in the checkerboard assay.[9]
-
Test Conditions: Prepare flasks containing CAMHB with the following:
-
Growth Control (no drug)
-
This compound alone (at a sub-MIC concentration, e.g., 0.25x MIC)
-
Antibiotic alone (at a sub-MIC concentration, e.g., 0.25x MIC)
-
This compound and Antibiotic in combination (at the same sub-MIC concentrations)
-
-
Inoculation: Inoculate each flask with the test organism to a starting density of approximately 5 x 10^5 CFU/mL.[11]
-
Sampling and Plating: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), draw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on TSA plates to determine the CFU/mL.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours and count the colonies.
5. Data Presentation and Analysis
MIC Data
Summarize the MIC values for each compound against each bacterial strain in a clear table.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Antibiotics
| Organism | This compound | Ciprofloxacin | Meropenem | Vancomycin |
| P. aeruginosa (ATCC 27853) | 32 | 1 | 2 | >128 |
| E. coli (ATCC 25922) | 16 | 0.5 | 0.25 | >128 |
| MRSA (USA300) | 16[13] | 8 | 16 | 1 |
FIC Index Calculation and Interpretation
The Fractional Inhibitory Concentration Index (FICI) is calculated for each non-growing well in the checkerboard assay using the following formula:[6][17]
FICI = FICA + FICB = (CA / MICA) + (CB / MICB)
Where:
-
MICA and MICB are the MICs of this compound and the antibiotic alone.
-
CA and CB are the concentrations of the drugs in combination in a given well.
The lowest FICI value for the entire plate is reported. The interaction is interpreted as follows:[8][18][19]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 2: FICI Results for this compound in Combination with Antibiotics
| Organism | Antibiotic | This compound MIC in Combo (µg/mL) | Antibiotic MIC in Combo (µg/mL) | FICI | Interpretation |
| P. aeruginosa | Meropenem | 8 | 0.25 | 0.375 | Synergy |
| E. coli | Ciprofloxacin | 4 | 0.0625 | 0.375 | Synergy |
| MRSA | Vancomycin | 2 | 0.25 | 0.375 | Synergy |
| P. aeruginosa | Ciprofloxacin | 16 | 0.5 | 1.0 | Additive |
Time-Kill Curve Analysis
Plot the log10 CFU/mL versus time for each test condition. Synergy is confirmed if the combination results in a ≥2-log10 reduction in CFU/mL compared to the most active single agent at a specific time point (e.g., 24 hours).[11][12]
6. Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial synergy testing.
Proposed Synergistic Mechanism of Action
This compound is known to disrupt bacterial biofilms by binding to and stimulating the degradation of the stress-induced nucleotide (p)ppGpp.[3] This action, combined with its immunomodulatory properties, suggests a multi-pronged synergistic mechanism. One plausible direct mechanism is that this compound destabilizes the bacterial membrane, increasing its permeability and facilitating the entry of conventional antibiotics that target intracellular components.
Caption: Proposed mechanism for this compound synergy.
References
- 1. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. dovepress.com [dovepress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
Application of IDR-1018 in a Murine Wound Healing Model: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of the synthetic innate defense regulator peptide, IDR-1018, in a murine wound healing model. It is designed to offer detailed protocols and consolidated data to facilitate further research and development in the field of wound care and immunomodulation.
Introduction to this compound
Innate defense regulators (IDRs) are synthetic peptides derived from natural host defense peptides (HDPs). Unlike many HDPs, the primary mechanism of IDRs is not direct antimicrobial activity but rather the modulation of the host's innate immune response.[1][2][3][4][5][6][7][8][9] this compound, a promising candidate from this class, has demonstrated significant potential in accelerating wound healing by enhancing chemokine production while suppressing excessive pro-inflammatory responses.[1][2][3][4][6][7][8][9] Its mechanism of action involves the modulation of key signaling pathways, making it a subject of great interest for therapeutic applications in tissue repair.[10][11][12]
Quantitative Data Summary
The efficacy of this compound in promoting wound healing has been quantified in several studies. The following tables summarize the key findings from a murine splinted excisional wound model, providing a clear comparison of this compound's effects at various concentrations and against other known wound healing peptides.
Table 1: Dose-Dependent Effect of this compound on Wound Closure in Non-Diabetic Mice
| Treatment Group (n=5 per group) | Day 4 Improvement in Wound Closure vs. Vehicle (%) | p-value vs. Vehicle |
| This compound (200 µg/ml) | Significant acceleration (greatest effect) | <0.01 |
| This compound (20 µg/ml) | 28% | 0.0069 |
| This compound (2 µg/ml) | 17% | 0.0289 |
| Vehicle Control (PBS) | - | - |
Data compiled from studies demonstrating a dose-dependent increase in wound closure with this compound treatment.[1][3][7]
Table 2: Comparison of Re-epithelialization Rates with Different Peptides in Non-Diabetic Mice
| Treatment Group (3 µ g/dose ) | Rate of Re-epithelialization |
| This compound | Significantly higher than LL-37 and HB-107 |
| LL-37 | Lower than this compound |
| HB-107 | Lower than this compound |
This table highlights the superior efficacy of this compound in promoting re-epithelialization compared to other well-characterized peptides.[1][3]
Table 3: Effect of this compound on Wound Healing in Diabetic vs. Non-Diabetic Mice
| Mouse Model | Effect of this compound Treatment on Wound Closure |
| Non-Diabetic | Significantly accelerated wound healing |
| Diabetic (Type II) | No significant difference compared to PBS-treated wounds |
These findings suggest that the immunomodulatory mechanism of this compound is crucial for its wound healing properties and may be impaired in a diabetic state.[1][3][7]
Signaling Pathways and Mechanism of Action
This compound exerts its pro-healing effects by modulating intracellular signaling pathways. A key aspect of its function is the ability to selectively induce chemokines, which recruit immune cells essential for the healing process, while simultaneously dampening the production of pro-inflammatory cytokines like TNF-α that can impede tissue repair.[1][5]
In human mast cells, which are critical players in wound healing, this compound has been shown to trigger activation through a G-protein coupled receptor, leading to the activation of Phospholipase C (PLC), the Mitogen-Activated Protein Kinase (MAPK) cascade (including ERK, p38, and JNK), and the NF-κB pathway.[10][11] This activation results in the release of various mediators that contribute to the inflammatory and proliferative phases of wound healing. Furthermore, in macrophages, this compound promotes differentiation towards an M2-like phenotype, characterized by the expression of wound healing-associated genes, a process in which the transcription factor IRF4 appears to play a significant role.
Below is a diagram illustrating the proposed signaling cascade initiated by this compound in a target immune cell.
Caption: Proposed signaling pathway of this compound in immune cells.
Experimental Protocols
The following are detailed protocols for conducting a murine wound healing study with this compound. These protocols are based on established methodologies and can be adapted to specific research needs.[1][2][11][13]
Murine Excisional Wound Healing Model
This protocol describes the creation of full-thickness excisional wounds in mice, a standard model for studying cutaneous wound repair.[1][2][5][13]
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Ophthalmic ointment
-
Electric razor and razor blades
-
Disinfectant (e.g., povidone-iodine and 70% isopropyl alcohol)
-
Sterile surgical instruments (scissors, forceps)
-
Biopsy punch (e.g., 6 mm)
-
Heating pad
-
Analgesics (e.g., buprenorphine)
-
This compound solution (at desired concentrations, e.g., 2 µg/ml, 20 µg/ml, 200 µg/ml in PBS)
-
Vehicle control (sterile PBS)
-
Splinting material (optional, to prevent wound contraction)
Procedure:
-
Anesthetize the mouse using isoflurane. Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the dorsal surface of the mouse from the neck to the mid-back using an electric razor, followed by a close shave with a razor blade.
-
Disinfect the shaved area with alternating wipes of povidone-iodine and 70% alcohol.
-
Place the mouse in a prone position on a sterile surgical field with a heating pad to maintain body temperature.
-
Create two full-thickness excisional wounds on the dorsum of the mouse using a 6 mm biopsy punch. Gently lift the skin to avoid damaging the underlying muscle.
-
(Optional) If using a splinted model to mimic human wound healing more closely, apply a sterile splint around the wound.
-
Administer the first dose of treatment. Apply a specific volume (e.g., 15 µl) of the this compound solution or vehicle control directly to the wound bed.
-
Administer analgesics as per institutional guidelines.
-
House the mice individually to prevent wound disruption.
-
Re-administer treatments every 48 hours for the duration of the study (e.g., 14 days).
-
Monitor the mice daily for signs of distress and wound healing progress. Wound closure can be measured every two days by tracing the wound area onto a transparent sheet and calculating the area, or by digital photography and image analysis software.
Caption: Workflow for the murine excisional wound healing model.
Histological Analysis of Wound Tissue
Histological analysis is crucial for assessing the quality of wound healing, including re-epithelialization, granulation tissue formation, and cellular infiltration.
Materials:
-
Wound tissue samples
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope with a camera
Procedure:
-
At predetermined time points (e.g., day 7, day 14), euthanize the mice and carefully excise the entire wound, including a margin of surrounding healthy skin.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed it in paraffin wax.
-
Section the paraffin blocks using a microtome (e.g., 5 µm sections).
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate and mount the stained sections with a coverslip.
-
Examine the slides under a microscope to assess:
-
Re-epithelialization: Measure the length of the new epithelial tongue covering the wound bed.
-
Granulation tissue formation: Evaluate the thickness and cellularity of the granulation tissue.
-
Inflammatory cell infiltration: Quantify the presence of neutrophils and macrophages in the wound area.
-
Collagen deposition: Can be further assessed with Masson's trichrome staining on adjacent sections.
-
Cytokine Profiling of Wound Tissue
Analyzing the cytokine profile in the wound microenvironment can provide insights into the immunomodulatory effects of this compound.
Materials:
-
Wound tissue samples
-
Liquid nitrogen
-
Homogenizer
-
Protein lysis buffer with protease inhibitors
-
ELISA kits or multiplex bead-based immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-10, MCP-1)
-
Plate reader or flow cytometer
Procedure:
-
Excise wound tissue at specific time points and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in protein lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Determine the total protein concentration of the supernatant.
-
Perform ELISA or a multiplex immunoassay according to the manufacturer's instructions to quantify the levels of target cytokines.
-
Normalize the cytokine concentrations to the total protein concentration for each sample to allow for comparison between groups.
Conclusion
This compound represents a promising therapeutic agent for accelerating wound healing through its unique immunomodulatory properties. The protocols and data presented here provide a solid foundation for researchers to further investigate the potential of this compound and other innate defense regulators in the context of tissue repair and regenerative medicine. The murine excisional wound model, coupled with detailed histological and biochemical analyses, offers a robust platform for these investigations.
References
- 1. Video: Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 2. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 3. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for the Splinted, Human-like Excisional Wound Model in Mice [en.bio-protocol.org]
- 5. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 9. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for cutaneous wound healing assay in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for the Splinted, Human-like Excisional Wound Model in Mice [bio-protocol.org]
Application Notes and Protocols for Assessing IDR-1018 Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDR-1018 (Innate Defense Regulator 1018) is a synthetic host defense peptide (HDP) derived from bovine bactenecin. It exhibits potent immunomodulatory properties, including the ability to enhance chemokine production, modulate macrophage differentiation, suppress pro-inflammatory responses, and promote wound healing.[1][2][3][4] Unlike many antimicrobial peptides, the primary mechanism of action for this compound is not direct microbial killing but rather the modulation of the host's innate immune response.[1][2] This makes it a promising therapeutic candidate for a variety of conditions, including bacterial infections, inflammatory disorders, and non-healing wounds.[2][3][4]
These application notes provide detailed protocols for assessing the key immunomodulatory activities of this compound, enabling researchers to evaluate its potential in various preclinical models.
Data Summary: In Vitro and In Vivo Effects of this compound
The following tables summarize quantitative data on the immunomodulatory and regenerative activities of this compound.
| Parameter | Cell Type/Model | This compound Concentration | Observed Effect | Reference |
| Chemokine Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | >50-fold increase in Monocyte Chemoattractant Protein-1 (MCP-1) and MCP-3 compared to parent peptide. | [1][5] |
| Human PBMCs | 20-100 µg/mL | Over 10-fold more CCL2 and CXCL8 induction compared to IDR-1. | [5] | |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated human PBMCs | 50 µg/mL | 89% reduction in Tumor Necrosis Factor-alpha (TNF-α) production. | [1] |
| Macrophage Recruitment | Murine model of S. aureus implant infection | Not specified | 40% increase in macrophage recruitment to the site of infection. | [6][7] |
| Bacterial Clearance | Murine model of S. aureus implant infection | Not specified | 2.6-fold decrease in bacterial bioburden on Day 7 post-implantation. | [6][7] |
| Wound Healing | Non-diabetic murine splint-wound model | 200 µg/mL | Significant acceleration of wound closure. | [2] |
| S. aureus infected porcine wounds | 20 mg/ml | 28% improvement in wound healing/re-epithelialization on day 4. | [8] |
Experimental Protocols
Protocol 1: Assessment of Chemokine Induction in Human PBMCs
This protocol details the measurement of chemokine (e.g., MCP-1/CCL2) production by human PBMCs in response to this compound stimulation.
Materials:
-
This compound peptide (lyophilized)
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human peripheral blood
-
96-well cell culture plates
-
Human MCP-1/CCL2 ELISA kit
-
Plate reader
Procedure:
-
PBMC Isolation:
-
Dilute fresh human peripheral blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer and assess viability with trypan blue.
-
-
Cell Seeding and Stimulation:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants.
-
Measure the concentration of MCP-1/CCL2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the chemokine concentrations based on the standard curve.
-
Protocol 2: Evaluation of Anti-Inflammatory Activity in LPS-Challenged Macrophages
This protocol assesses the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Human monocytic cell line (e.g., THP-1) or isolated human monocytes
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (if applicable)
-
This compound peptide
-
Lipopolysaccharide (LPS) from E. coli
-
Complete RPMI 1640 medium
-
Human TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Macrophage Differentiation (for THP-1 cells):
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until cells become adherent.
-
Remove the PMA-containing medium and wash the adherent macrophages with fresh medium.
-
-
This compound Pre-treatment and LPS Challenge:
-
Add fresh complete RPMI 1640 medium to the macrophage cultures.
-
Add this compound at various final concentrations (e.g., 10, 25, 50 µg/mL) to the wells and incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include control wells with no treatment, LPS only, and this compound only.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
TNF-α Measurement:
-
Collect the cell-free supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Protocol 3: In Vitro Wound Healing (Scratch) Assay
This protocol evaluates the effect of this compound on the migration of human keratinocytes, a key process in wound re-epithelialization.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
FBS
-
Penicillin-Streptomycin
-
This compound peptide
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed HaCaT cells in 6-well plates and grow them in complete DMEM (10% FBS, 1% Penicillin-Streptomycin) until they form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
Replace the medium with low-serum DMEM (e.g., 1% FBS) to minimize cell proliferation.
-
-
Treatment and Imaging:
-
Add this compound to the medium at desired concentrations (e.g., 10, 50, 200 µg/mL). Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition compared to the initial wound width.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound immunomodulatory activity.
Caption: Experimental workflow for assessing chemokine induction by this compound.
Caption: Workflow for analyzing this compound's effect on macrophage polarization.
References
- 1. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Macrophage M1-M2 Polarization Using IDR-1018
For Researchers, Scientists, and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR)-1018 is a synthetic cationic peptide that has demonstrated significant immunomodulatory properties, including the ability to influence macrophage differentiation and polarization. Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. The balance between M1 and M2 macrophages is crucial in the context of infection, inflammation, and tissue repair. Dysregulation of this balance is implicated in various diseases. IDR-1018 has been shown to drive macrophage differentiation towards an intermediate M1-M2 state, enhancing anti-inflammatory functions while preserving essential pro-inflammatory capabilities.[1][2][3][4][5] This unique activity makes this compound a compelling candidate for therapeutic development in a range of infectious and inflammatory conditions.[4]
These application notes provide detailed protocols for utilizing this compound to study human macrophage M1-M2 polarization, from the initial differentiation of monocytes to the analysis of polarization markers using various molecular and cellular techniques.
Key Applications
-
Modulation of Macrophage Polarization: Investigate the dose-dependent effects of this compound on the differentiation of human monocytes into macrophages with a unique M1-M2 phenotype.
-
Cytokine and Chemokine Profiling: Analyze the secretome of this compound-treated macrophages to understand their functional state.
-
Gene Expression Analysis: Quantify the expression of key M1 and M2 marker genes in response to this compound treatment.
-
Phenotypic Analysis by Flow Cytometry: Characterize the surface marker expression profile of macrophages differentiated in the presence of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in key M1 and M2 markers in human monocyte-derived macrophages (MDMs) following differentiation in the presence of this compound, as compared to standard M1 (IFN-γ) and M2 (M-CSF) polarization.
Table 1: Cytokine Secretion Profile
| Cytokine | M1 (IFN-γ) | M2 (M-CSF) | This compound | Expected Outcome with this compound |
| TNF-α | High | Low | Intermediate | Reduction compared to M1 |
| IL-6 | High | Low | Intermediate | Reduction compared to M1 |
| IL-1β | High | Low | Intermediate | Reduction compared to M1 |
| IL-12 | High | Low | Low | Significant reduction compared to M1 |
| IL-10 | Low | High | High | Enhancement compared to M1 |
| CCL22 | Low | High | Intermediate | Lower than M2 |
Table 2: Gene Expression Profile
| Gene | M1 Marker | M2 Marker | Expected Expression Change with this compound |
| TNF | ✓ | Downregulated vs. M1 | |
| IL6 | ✓ | Downregulated vs. M1 | |
| IRF4 | ✓ | Upregulated | |
| CCL22 | ✓ | Upregulated vs. M1 | |
| CD206 (MRC1) | ✓ | Upregulated | |
| EGF | ✓ | Upregulated | |
| VCAN | ✓ | Upregulated |
Table 3: Cell Surface Marker Profile
| Marker | M1 Phenotype | M2 Phenotype | Expected Expression with this compound |
| CD86 | High | Low | Intermediate |
| CD163 | Low | High | High |
| CD206 | Low | High | High |
Experimental Protocols
Protocol 1: Differentiation and Polarization of Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into macrophages and their subsequent polarization in the presence of this compound.
Materials:
-
Human PBMCs isolated from buffy coats
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human M-CSF (for M2 polarization)
-
Recombinant Human IFN-γ (for M1 polarization)
-
This compound (reconstituted in sterile water)
-
Lipopolysaccharide (LPS)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation:
-
Isolate PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.
-
Seed 2 x 10^6 PBMCs per well in a 6-well plate in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
Gently wash the wells with warm PBS three times to remove non-adherent cells.
-
-
Macrophage Differentiation and Polarization:
-
For M0 (unpolarized) macrophages, add fresh RPMI-1640 with 10% FBS.
-
For M1 macrophages, add fresh medium containing 20 ng/mL IFN-γ.
-
For M2 macrophages, add fresh medium containing 50 ng/mL M-CSF.
-
For this compound treated macrophages, add fresh medium containing this compound at a final concentration of 5-20 µg/mL. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubate the cells for 6-7 days, replacing the medium every 2-3 days with fresh medium containing the respective polarizing agents.
-
-
Macrophage Stimulation (Optional):
-
After the differentiation period, macrophages can be stimulated to assess their functional response.
-
Replace the medium with fresh medium containing 10 ng/mL LPS.
-
Incubate for 4-24 hours depending on the downstream analysis (4 hours for qPCR, 24 hours for cytokine analysis by ELISA).
-
Experimental workflow for macrophage differentiation and polarization.
Protocol 2: Cytokine Analysis by ELISA
Materials:
-
Supernatants from cultured macrophages
-
Human TNF-α, IL-6, IL-10, and CCL22 ELISA kits
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Sample Collection: Collect supernatants from the different macrophage culture conditions after the desired incubation/stimulation period. Centrifuge to remove cell debris and store at -80°C until use.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and finally stopping the reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
Protocol 3: Gene Expression Analysis by RT-qPCR
Materials:
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (see Table 4) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Table 4: Suggested Human qPCR Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| IL-10 | GACTTTAAGGGTTACCTGGGTTG | TCATGGCCTTGTAGACACCTT |
| CCL22 | GCTTGCTATGTGTCACACAGAA | GCAGGATTTTGAGGTCCAGATA |
| IRF4 | ACGGCATCTACACCTACCAG | GTCGTTCTTGTTGTCCTCTTC |
| CD206 | GGACAAACCAAGGAGTGGATTC | CCTTTCAGTCCTTTGCAAGCAT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Procedure:
-
RNA Extraction: Lyse the macrophages directly in the culture wells using RNA lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using SYBR Green master mix, primers, and cDNA. Run the reactions on a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Workflow for RT-qPCR analysis of macrophage gene expression.
Protocol 4: Phenotypic Analysis by Flow Cytometry
Materials:
-
PBS
-
FACS buffer (PBS with 2% FBS)
-
Fixable viability dye
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 5)
-
Flow cytometer
Table 5: Suggested Human Flow Cytometry Antibody Panel
| Target | Fluorochrome | Clone |
| CD86 | PE | IT2.2 |
| CD163 | APC | GHI/61 |
| CD206 | FITC | 19.2 |
| Viability Dye | e.g., Zombie Aqua™ | - |
Procedure:
-
Cell Harvesting: Gently scrape the macrophages from the culture wells.
-
Staining:
-
Wash the cells with PBS and stain with a fixable viability dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc block for 10-15 minutes.
-
Add the antibody cocktail and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating first on live, single cells, and then on the expression of CD86, CD163, and CD206.
-
Signaling Pathways
This compound is thought to exert its immunomodulatory effects by influencing intracellular signaling pathways. One key transcription factor implicated in the this compound-induced phenotype is Interferon Regulatory Factor 4 (IRF4), which is known to be important for M2 polarization.[1]
Proposed signaling pathway for this compound in macrophages.
Troubleshooting
-
Low cell viability: Ensure gentle handling of cells during harvesting and washing steps. Use a viability dye to exclude dead cells from the analysis.
-
High background in ELISA: Ensure adequate washing steps and proper blocking.
-
Non-specific bands in qPCR: Optimize primer concentrations and annealing temperature.
-
Poor separation of populations in flow cytometry: Titrate antibodies to determine the optimal concentration and use appropriate compensation controls.
Conclusion
This compound offers a unique tool for studying and modulating macrophage polarization. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound on macrophage function and to explore its therapeutic potential in a variety of disease models. The ability of this compound to induce a balanced M1-M2 phenotype highlights its potential as a novel immunomodulatory agent.
References
- 1. M1 M2 TAM Marker Antibody Panel (ARG30333) - arigo Biolaboratories [arigobio.com]
- 2. Classification of M1/M2-polarized human macrophages by label-free hyperspectral reflectance confocal microscopy and multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Immunomodulatory Effects of IDR-1018 on Chemokine Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
IDR-1018, a synthetic innate defense regulator peptide derived from bovine bactenecin, has demonstrated significant immunomodulatory properties, including the selective enhancement of chemokine production.[1][2] This capability to modulate the host's immune response makes it a promising candidate for anti-infective and anti-inflammatory therapies.[3][4] These application notes provide detailed protocols for evaluating the effect of this compound on chemokine production in relevant immune cell models. The described methods cover the quantification of both chemokine protein secretion and gene expression, offering a comprehensive approach to characterizing the peptide's bioactivity.
This compound has been shown to induce the production of several key chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), Interleukin-8 (IL-8/CXCL8), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), and MIP-1β/CCL4).[1][5] The peptide's influence on chemokine expression can be context-dependent, with the ability to either stimulate production in a resting state or dampen excessive inflammation during an active immune response.[6] The underlying mechanism in mast cells involves the activation of G-protein, Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][7] In macrophages, this compound appears to promote a unique M1-M2 intermediate phenotype, with the transcription factor IRF4 playing a significant role.[8]
Data Presentation
The following tables provide a structured summary of expected quantitative data when evaluating this compound's effect on chemokine production.
Table 1: Effect of this compound on Chemokine Protein Secretion in Human PBMCs
| Treatment | MCP-1 (pg/mL) | IL-8 (pg/mL) | MIP-1α (pg/mL) |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound (10 µg/mL) | Increased | Increased | Increased |
| LPS (100 ng/mL) | Highly Increased | Highly Increased | Highly Increased |
| This compound + LPS | Moderately Increased | Moderately Increased | Moderately Increased |
Table 2: Effect of this compound on Chemokine Gene Expression in Murine Macrophages (RAW264.7)
| Treatment | Ccl2 (Fold Change) | Cxcl1 (Fold Change) | Ccl3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (20 µg/mL) | >10 | >5 | >8 |
| LPS (100 ng/mL) | >100 | >50 | >70 |
| This compound + LPS | <100 | <50 | <70 |
Mandatory Visualizations
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. researchgate.net [researchgate.net]
- 4. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 5. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate Defense Regulator this compound Activates Human Mast Cells Through G Protein-, Phospholipase C-, MAPK- and NF-κB-Sensitive Pathways [jstage.jst.go.jp]
- 8. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application of IDR-1018 in Treating Antibiotic-Resistant Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR)-1018 is a synthetic host defense peptide (HDP), a 12-amino acid derivative of bactenecin, a bovine HDP.[1] It represents a promising therapeutic candidate in the fight against antibiotic-resistant infections due to its multifaceted mechanism of action that extends beyond direct microbial killing.[2][3] IDR-1018 demonstrates potent immunomodulatory and anti-biofilm activities, making it an attractive agent for standalone therapy or as an adjunct to conventional antibiotics.[2][4] These application notes provide a comprehensive overview of this compound's efficacy and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism:
-
Immunomodulation: this compound modulates the host's innate immune response. It can selectively enhance the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), to recruit immune cells to the site of infection.[1][4] Simultaneously, it can suppress the excessive production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in the presence of bacterial stimuli, thereby preventing a detrimental hyper-inflammatory state.[1][4] This balanced immune response promotes effective bacterial clearance while minimizing host tissue damage.
-
Anti-biofilm Activity: this compound is highly effective at preventing the formation of and eradicating established bacterial biofilms, which are notoriously resistant to conventional antibiotics.[4][5] It can induce the dispersal of bacteria from biofilms at low concentrations and cause cell death at higher concentrations.[4] This activity is broad-spectrum, affecting a range of Gram-positive and Gram-negative bacteria.[4][5]
Data Presentation
Table 1: In Vitro Antimicrobial and Anti-Biofilm Activity of this compound
| Bacterial Species | Planktonic MIC (µg/mL) | Biofilm Prevention (MBIC) (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 19 - 64 | 2 - 10 | [4][6] |
| Escherichia coli | >64 | 10 | [4][5] |
| Acinetobacter baumannii | >64 | 10 | [4][5] |
| Klebsiella pneumoniae | >64 | 2 | [4][5] |
| Salmonella enterica | >64 | 20 | [4][5] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 4 - 16 | 2.5 | [5][7][8] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimal Biofilm Inhibitory Concentration
Table 2: Synergy of this compound with Conventional Antibiotics Against Biofilms
| Antibiotic | Fold Reduction in Antibiotic Concentration Required | Bacterial Species | Reference(s) |
| Ceftazidime | Up to 64-fold | P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. enterica, MRSA | [4] |
| Ciprofloxacin | Up to 64-fold | P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. enterica, MRSA | [4] |
| Imipenem | Up to 64-fold | P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. enterica, MRSA | [4] |
| Tobramycin | Up to 64-fold | P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. enterica, MRSA | [4] |
Table 3: In Vivo Efficacy of this compound in a Murine Implant-Associated Infection Model
| Parameter | This compound Treatment | Control | Result | Reference(s) |
| Macrophage Recruitment | Increased | Standard | 40% increase | [1] |
| Bacterial Bioburden | Decreased | Standard | 2.6-fold decrease on Day 7 | [1] |
| TNF-α Levels | Decreased | Standard | 60% reduction | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against planktonic bacteria.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: a. Culture the bacterial strain overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Prepare Peptide Dilutions: a. Prepare a stock solution of this compound in sterile water or a suitable buffer. b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the peptide dilutions. b. Include a positive control (bacteria in CAMHB without peptide) and a negative control (CAMHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Assessment of Anti-Biofilm Activity (Crystal Violet Assay)
This protocol describes a method to quantify the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum and Peptide Dilutions: a. Prepare the bacterial inoculum and peptide dilutions as described in Protocol 1, using TSB with glucose as the medium.
-
Biofilm Formation: a. Add 100 µL of the bacterial suspension and 100 µL of the peptide dilution to each well. b. Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Staining: a. Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells. b. Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. c. Wash the wells with PBS to remove excess stain.
-
Quantification: a. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Measure the absorbance at 595 nm using a plate reader. c. The percentage of biofilm inhibition is calculated relative to the control wells (no peptide).
Protocol 3: In Vitro Macrophage Stimulation Assay
This protocol details the procedure to assess the immunomodulatory effects of this compound on macrophages.
Materials:
-
This compound peptide
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (if applicable)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and MCP-1
Procedure:
-
Macrophage Culture and Differentiation: a. Isolate PBMCs and culture them in RPMI-1640 with 10% FBS to allow monocytes to adhere. b. Alternatively, culture THP-1 monocytes and differentiate them into macrophages using PMA.
-
Stimulation: a. Treat the macrophages with various concentrations of this compound for a predetermined time (e.g., 24 hours). b. In parallel, stimulate another set of macrophages with LPS (e.g., 100 ng/mL) in the presence or absence of this compound.
-
Cytokine Measurement: a. Collect the cell culture supernatants. b. Measure the concentrations of TNF-α and MCP-1 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Protocol 4: Murine Model of Implant-Associated Infection
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of S. aureus implant-associated infection.
Materials:
-
This compound peptide
-
Staphylococcus aureus strain (e.g., USA300)
-
8-10 week old C57BL/6 mice
-
Surgical-grade stainless steel or titanium implants (e.g., pins or rods)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Saline
Procedure:
-
Surgical Implantation: a. Anesthetize the mice. b. Surgically implant a sterile pin into the femur or tibia.
-
Infection: a. Prepare a mid-logarithmic phase culture of S. aureus. b. Inject a defined inoculum (e.g., 10³ - 10⁶ CFU) of S. aureus directly into the implant site.
-
Treatment: a. Administer this compound (e.g., via subcutaneous or intraperitoneal injection) at a predetermined dose and frequency, starting at a specified time post-infection. b. A control group should receive a vehicle control (e.g., saline).
-
Evaluation of Efficacy: a. At selected time points (e.g., Day 3, 7, 14 post-infection), euthanize the mice. b. Bacterial Load: Harvest the implant and surrounding tissue, homogenize, and perform serial dilutions and plate counts to determine the bacterial burden (CFU/gram of tissue). c. Immunological Response: Collect tissue or serum to measure cytokine and chemokine levels via ELISA or other immunoassays. d. Histology: Perform histological analysis of the infected tissue to assess inflammation and tissue damage.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Overall experimental workflow for evaluating this compound.
Conclusion
This compound is a promising therapeutic agent for combating antibiotic-resistant infections through its unique combination of immunomodulatory and anti-biofilm properties. The provided data and protocols offer a solid foundation for researchers to further investigate and harness the potential of this innovative peptide. Its ability to act synergistically with existing antibiotics opens new avenues for combination therapies that could overcome resistance and improve patient outcomes.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Antibiotic Synergy (Checkerboard) Testing, N. gonorrhoeae | AMRI [amri.staging.ribbitt.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
In Vitro Cytotoxicity Assays for IDR-1018 Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDR-1018 (Innate Defense Regulator 1018) is a synthetic cationic peptide derived from bovine bactenecin, designed to enhance the positive aspects of the innate immune response while dampening harmful inflammation.[1][2][3] Its primary mechanism revolves around immunomodulation, including the induction of chemokines and the suppression of pro-inflammatory cytokines, rather than direct antimicrobial activity.[4][5] Given its potential as a therapeutic agent for a variety of inflammatory and infectious conditions, a thorough evaluation of its cytotoxicity profile is essential. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, ensuring its safety and efficacy for downstream applications. Studies have consistently shown that this compound exhibits low toxicity towards mammalian cells.[1][6]
Key Cytotoxicity Assays for this compound
Two primary assays are recommended for evaluating the in vitro cytotoxicity of this compound: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a quantitative method for determining cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The measurement of LDH activity in the supernatant is, therefore, a reliable indicator of cell lysis.
Data Presentation: Summary of this compound Cytotoxicity
The following table summarizes quantitative data from studies evaluating the cytotoxicity of this compound on various cell lines.
| Peptide | Cell Line | Assay | Concentration (µg/mL) | Incubation Time | % Cell Viability/Survival | Reference |
| This compound | HaCaT (human keratinocytes) | MTT | 20 | 24 hours | ~100% | [5] |
| This compound | HaCaT (human keratinocytes) | MTT | 200 | 24 hours | ~100% | [5] |
| This compound | Primary Human Fibroblasts | MTT | 20 | 24 hours | ~100% | [5] |
| This compound | Primary Human Fibroblasts | MTT | 200 | 24 hours | ~100% | [5] |
| This compound | RAW 264.7 (murine macrophages) | MTT | 128 | Not Specified | 95.9% | Zhou et al., 2021 |
| This compound | Vero (kidney epithelial cells) | MTT | 128 | Not Specified | 81.7-87.6% | Zhou et al., 2021 |
Note: In studies utilizing LDH assays, this compound did not cause significant membrane permeability in human peripheral blood mononuclear cells (PBMCs) at concentrations up to 100 µg/mL, indicating a lack of cytotoxicity.[1][7][8]
Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Signaling Pathway of this compound in Mast Cells
Caption: this compound signaling cascade in human mast cells.[9]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials and Reagents:
-
This compound peptide
-
Mammalian cell line (e.g., HaCaT, primary human fibroblasts, or other relevant cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest and count the cells. c. Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate. d. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Peptide Treatment: a. Prepare a stock solution of this compound in sterile water or PBS. b. Perform serial dilutions of the peptide in serum-free medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different peptide concentrations. d. Include control wells with medium alone (negative control) and a known cytotoxic agent (positive control). e. Incubate for 24 hours (or desired time point) at 37°C and 5% CO₂.
-
MTT Assay: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, protected from light. c. After incubation, carefully remove the medium. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: LDH Assay for Cytotoxicity
Materials and Reagents:
-
This compound peptide
-
Mammalian cell line (e.g., human PBMCs or other relevant cell lines)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions) or prepare reagents individually.
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Prepare cells and seed them in a 96-well plate as described in the MTT protocol. For suspension cells like PBMCs, seeding can be done on the same day as the treatment.
-
Peptide Treatment: a. Prepare this compound dilutions as described previously. b. Add the peptide to the cells. Include the following controls:
- Untreated cells: for spontaneous LDH release.
- Lysis control: cells treated with a lysis buffer (provided in most kits) for maximum LDH release.
- Medium background control: medium without cells. c. Incubate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.
-
LDH Assay: a. Centrifuge the plate at 250 x g for 5 minutes to pellet the cells. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Prepare the LDH reaction mixture according to the kit's protocol. d. Add 50 µL of the reaction mixture to each well containing the supernatant. e. Incubate for 30 minutes at room temperature, protected from light. f. Add 50 µL of the stop solution provided in the kit.
-
Data Analysis: a. Measure the absorbance at 490 nm using a microplate reader. b. First, subtract the absorbance value of the medium background control from all other values. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of lysis control - Absorbance of untreated cells)] x 100
These protocols and notes provide a comprehensive framework for the systematic evaluation of this compound's in vitro cytotoxicity. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical development of this promising immunomodulatory peptide.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide-based Drugs: A SPOT More Stable - Centre for Blood Research [cbr.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing IDR-1018 to Mitigate Implant-Associated Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Implant-associated infections represent a significant challenge in modern medicine, often leading to increased morbidity, implant failure, and prolonged hospital stays. These infections are notoriously difficult to treat due to the formation of bacterial biofilms on implant surfaces, which are inherently resistant to conventional antibiotics.[1][2] Innate Defense Regulator (IDR)-1018, a synthetic 12-amino acid host defense peptide derived from bovine bactenecin, has emerged as a promising therapeutic agent.[1][3] IDR-1018 exhibits a dual mechanism of action: direct antimicrobial activity against a broad spectrum of bacteria and potent immunomodulatory functions that enhance the host's ability to clear infections while controlling inflammation.[1][2][3] These properties make it a compelling candidate for preventing and treating implant-associated infections.
These application notes provide a comprehensive overview of the use of this compound in the context of implant-associated infections, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound's efficacy in combating implant-associated infections stems from its multifaceted capabilities:
-
Direct Antimicrobial and Anti-Biofilm Activity: this compound can directly kill bacteria, including the common pathogen Staphylococcus aureus.[1][4] It is also effective at disrupting and preventing the formation of bacterial biofilms, a critical factor in the pathogenesis of implant-related infections.[2][3][5] The peptide has been shown to synergize with conventional antibiotics, reducing the concentrations required to eradicate biofilms by up to 64-fold.[2]
-
Immunomodulation: A key feature of this compound is its ability to modulate the host's innate immune response.[6][7] It can:
-
Enhance Immune Cell Recruitment: this compound promotes the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which helps recruit immune cells like macrophages to the site of infection.[1][4]
-
Polarize Macrophage Differentiation: It influences macrophage differentiation, promoting an M2-like phenotype characterized by anti-inflammatory and wound-healing properties.[2][6]
-
Regulate Inflammatory Cytokines: In the presence of bacterial stimuli, this compound can suppress the excessive production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby mitigating detrimental inflammation and tissue damage.[1][4]
-
This balanced immunomodulatory effect helps the host to effectively clear the infection while promoting a favorable environment for tissue repair and implant osseointegration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in models of implant-associated infection.
Table 1: In Vivo Efficacy of this compound in a Murine Model of S. aureus Implant Infection
| Parameter | Control (Saline) | This compound Treatment | Fold Change/Percentage Change | p-value | Reference |
| Macrophage Recruitment (Day 1) | Baseline | 40% increase | +40% | p = 0.036 | [1][4] |
| TNF-α Levels (Day 1) | Baseline | 60% decrease | -60% | p = 0.006 | [1][4] |
| Bacterial Bioburden (Day 7) | Baseline | 2.6-fold decrease | -2.6x | p = 0.008 | [1][4] |
| Failure of Osseointegration | Baseline | 3-fold decrease | -3x | p = 0.022 | [1][4] |
| Osseointegration (Ultimate Force) | Baseline | 5.4-fold increase | +5.4x | p = 0.033 | [1][4] |
| Osseointegration (Average Stiffness) | Baseline | 4.3-fold increase | +4.3x | p = 0.049 | [1][4] |
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| Condition | MIC (µg/mL) | Reference |
| Standard Bacterial Broth | Similar values in both conditions | [1] |
| Broth with Physiologic Ion Levels | Similar values in both conditions | [1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Mast Cell Activation
The immunomodulatory effects of this compound are mediated through the activation of specific intracellular signaling pathways. In human mast cells, this compound has been shown to trigger a cascade involving G-proteins, Phospholipase C (PLC), Mitogen-Activated Protein Kinases (MAPK), and the transcription factor NF-κB.[8] This activation leads to the release of various inflammatory and wound-healing mediators.
Caption: this compound signaling cascade in human mast cells.
Experimental Workflow for In Vivo Murine Model of Implant Infection
The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a murine model of implant-associated infection.
Caption: Workflow for murine implant infection model.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Immunomodulatory Effects on Macrophages
Objective: To determine the effect of this compound on cytokine and chemokine production by macrophages in the presence or absence of a bacterial stimulus.
Materials:
-
RAW264.7 murine macrophage cell line
-
Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS) and other standard supplements
-
This compound peptide
-
Heat-killed S. aureus or Lipopolysaccharide (LPS)
-
24-well tissue culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for MCP-1, TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW264.7 macrophages in MEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 1 x 10^5 cells in 2 mL of media per well in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Incubate the cells with varying concentrations of this compound (e.g., 7-700 µg/mL) for 45 minutes.
-
Bacterial Stimulation: Add either heat-killed S. aureus (2 x 10^7 CFU/mL) or LPS to the wells. Include control wells with no bacterial stimulus.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the culture media at 9000 x g for 15 minutes to pellet any debris.
-
Cytokine Quantification: Collect the supernatants and quantify the levels of MCP-1, TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the results from at least three independent experiments, each performed in duplicate.
Protocol 2: In Vivo Murine Model of S. aureus Implant Infection
Objective: To evaluate the efficacy of this compound in reducing bacterial burden, inflammation, and improving osseointegration in a murine model of implant-associated infection.
Materials:
-
Female mice (age and strain-matched)
-
This compound peptide (1 mg/mL in saline)
-
Sterile saline
-
Staphylococcus aureus culture
-
Titanium alloy screw-shaped implants
-
Surgical instruments
-
Anesthetics
Procedure:
-
Animal Randomization: Randomize mice into two groups: Saline (control) and this compound.
-
Pre-Treatment: Four hours prior to surgery, administer 200 µL of either this compound (1 mg/mL) or sterile saline via intraperitoneal injection.
-
Surgical Procedure:
-
Anesthetize the mice.
-
Surgically expose the femur.
-
Create a surgical defect and insert a titanium alloy screw-shaped implant.
-
Inoculate the implant site with a defined concentration of S. aureus.
-
Suture the incision.
-
-
Post-Treatment: Administer repeat intraperitoneal injections of this compound or saline at 24 and 48 hours post-implantation.
-
Endpoint Analysis (Day 1):
-
Euthanize a subset of mice from each group.
-
Harvest tissue surrounding the implant.
-
Quantify macrophage recruitment (e.g., by immunohistochemistry or flow cytometry).
-
Measure local cytokine and chemokine levels (e.g., by ELISA or multiplex assay).
-
-
Endpoint Analysis (Day 15):
-
Euthanize the remaining mice.
-
Harvest the implant and surrounding bone.
-
Quantify the bacterial burden on the implant (e.g., by sonication and colony-forming unit counting).
-
Assess osseointegration through biomechanical testing (e.g., pull-out tests to measure ultimate force and stiffness) and histological analysis.
-
-
Data Analysis: Perform statistical analysis on the collected data to determine the significance of the observed differences between the control and this compound treated groups.
Conclusion
This compound presents a novel and promising strategy to combat implant-associated infections. Its dual-action mechanism of direct antimicrobial/anti-biofilm activity and potent immunomodulation offers a significant advantage over traditional antibiotic therapies. The data and protocols presented herein provide a foundation for further research and development of this compound as a therapeutic agent to improve clinical outcomes for patients receiving medical implants.
References
- 1. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing IDR-1018's Impact on Keratinocyte Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDR-1018, a synthetic innate defense regulator peptide, has demonstrated significant potential in promoting wound healing.[1][2][3][4][5] A critical aspect of its regenerative capability lies in its ability to stimulate the proliferation of keratinocytes, the primary cells of the epidermis.[3][6] Histological analysis of wounds treated with this compound has shown enhanced re-epithelialization, suggesting an influence on keratinocyte proliferation or migration.[1] In vitro studies have confirmed that this compound promotes cell proliferation in human primary keratinocytes.[6][7] This document provides detailed protocols for assessing the impact of this compound on keratinocyte proliferation, enabling researchers to quantify its effects and elucidate its mechanism of action.
Data Presentation
Table 1: Summary of this compound Effects on Keratinocyte Proliferation
| Parameter | Observation | Cell Type | Assay | Reference |
| Proliferation | Increased | Human Primary Keratinocytes | Gene Expression (Ki-67) | [6][7] |
| Re-epithelialization | Significantly Increased | Murine and Porcine Wounds | In vivo wound healing models | [1][3][4] |
| Cell Viability | Maintained, less cytotoxic than LL-37 | HaCaT cells | MTT Assay | [1] |
| Gene Expression | Drastic increase in Ki-67, MMP1, CXCR4, CXCR7, FGF2, HAS2, VEGF, and elastin | Human Primary Keratinocytes | Gene Expression Analysis | [6][7] |
Table 2: Recommended Concentration Range of this compound for In Vitro Assays
| Concentration Range | Notes | Reference |
| 20 µg/mL - 200 µg/mL | Effective in promoting re-epithelialization in vivo. | [1][4] |
| 64 µg/mL | Shown to promote proliferation and migration in human keratinocytes. | [7] |
Experimental Protocols
Cell Culture of Human Keratinocytes
-
Cell Line: Primary Human Epidermal Keratinocytes (NHEK) or HaCaT (a spontaneously immortalized human keratinocyte cell line).
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors (e.g., insulin, bovine pituitary extract). Maintain a low calcium concentration (around 0.1 mM) to keep keratinocytes in a proliferative state.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 70-80% confluency.
Assessment of Cell Proliferation using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed keratinocytes into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200 µg/mL). Include a positive control (e.g., medium with serum) and a negative control (serum-free medium).
-
Incubate for 24 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Assessment of DNA Synthesis using BrdU Incorporation Assay
This assay measures the incorporation of the thymidine analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.
-
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed and treat keratinocytes with this compound as described in the MTT assay protocol (steps 1-3).
-
Incubate for 24 to 72 hours.
-
Add BrdU labeling solution to each well and incubate for 2 to 4 hours.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with a wash buffer.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
If using an enzyme-conjugated antibody, add the substrate and incubate until color develops. Stop the reaction with a stop solution and measure the absorbance.
-
If using a fluorescently-conjugated antibody, visualize and quantify the signal using a fluorescence microscope.
-
Immunofluorescence Staining for Ki-67
Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in resting cells (G0), making it an excellent marker for proliferating cells.
-
Materials:
-
Chamber slides or coverslips in a multi-well plate
-
This compound stock solution
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Seed keratinocytes onto chamber slides or coverslips and treat with this compound as described previously.
-
After the desired incubation period, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. The percentage of Ki-67 positive cells can be determined by counting the number of green (Ki-67) and blue (DAPI) nuclei.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's impact on keratinocyte proliferation.
Caption: Putative signaling pathways for this compound-induced keratinocyte proliferation.
References
- 1. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4–ERK5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory Mechanism of ERK Signaling Pathway-Mediated Keratinocyte Hyperproliferation in Psoriasis [tjqk.magtech.com.cn]
- 5. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols for In Vivo Administration of IDR-1018
For Researchers, Scientists, and Drug Development Professionals
Introduction
Innate Defense Regulator (IDR)-1018 is a synthetic cationic peptide derived from bovine bactenecin, a host defense peptide. It exhibits a range of biological activities, including immunomodulatory, anti-biofilm, and wound-healing properties.[1][2][3] IDR-1018's mechanism of action involves modulating the host's immune response rather than direct antimicrobial activity, making it a promising candidate for novel therapeutics against infections and inflammatory conditions.[1][2][3] These application notes provide detailed protocols for the preparation of this compound for in vivo administration, ensuring its stability, sterility, and efficacy in research settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | VRLIVAVRIWRR-NH2 | --INVALID-LINK-- |
| Molecular Formula | C₇₁H₁₂₆N₂₆O₁₂ | --INVALID-LINK-- |
| Molecular Weight | 1535.9 g/mol | --INVALID-LINK-- |
| Appearance | Lyophilized white powder | General knowledge for synthetic peptides |
| Purity | >95% (typically by HPLC) | General knowledge for synthetic peptides |
| Counter-ion | Typically Trifluoroacetate (TFA) | General knowledge for synthetic peptides |
| Storage (Lyophilized) | -20°C or -80°C | General knowledge for synthetic peptides |
Solubility of this compound
This compound is a cationic and hydrophobic peptide, and its solubility is dependent on the solvent and pH. The following table provides guidance on the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Recommendations and Remarks |
| Sterile Water | Soluble | Recommended for initial reconstitution to prepare stock solutions. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble | A suitable vehicle for many in vivo applications, mimicking physiological pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used for initial solubilization of very hydrophobic peptides, but should be diluted to a final concentration of <1% for in vivo studies to avoid toxicity.[4] |
| 10% Acetic Acid | Soluble | Can be used to dissolve basic peptides if solubility in water is limited. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound to a Stock Solution
This protocol describes the reconstitution of lyophilized this compound powder to create a concentrated stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
-
Solvent Addition: Carefully add the desired volume of sterile water or PBS to the vial to achieve a stock concentration of, for example, 10 mg/mL. To minimize foaming and potential denaturation, gently add the solvent down the side of the vial.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. If necessary, vortex briefly at a low speed. Avoid vigorous shaking.
-
Aliquotting: Once fully dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol details the dilution and sterilization of the this compound stock solution for administration in animal models.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile vehicle (e.g., sterile PBS, pH 7.4)
-
Sterile, disposable syringe
-
Sterile, 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES)
-
Sterile, empty vials for the final formulation
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution on ice.
-
Dilution: In a sterile environment (e.g., a laminar flow hood), dilute the stock solution to the final desired concentration for injection using the sterile vehicle. For example, to prepare a 1 mg/mL solution from a 10 mg/mL stock, mix 100 µL of the stock solution with 900 µL of sterile PBS.
-
Sterilization: Draw the diluted this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filtration: Filter the solution through the syringe filter into a sterile, empty vial. This step removes any potential microbial contaminants.
-
Final Product: The filtered solution is now ready for in vivo administration. Keep the solution on ice until use.
Note on Excipients: For applications requiring long-term stability in solution or high concentrations, aggregation of this compound may be a concern. The use of excipients such as derivatized hyperbranched polyglycerols has been shown to inhibit peptide aggregation. The selection and concentration of any excipient should be carefully validated for compatibility and in vivo safety.
In Vivo Administration Dosages
The optimal dosage of this compound will vary depending on the animal model, the route of administration, and the specific application. The following table provides examples of dosages used in published studies.
| Application | Animal Model | Route of Administration | Dosage | Reference |
| Wound Healing | Murine (non-diabetic) | Topical | 20 µg/mL and 200 µg/mL | [5][6] |
| Wound Healing | Porcine | Topical | 20 µg/mL and 200 µg/mL | [7] |
| Implant Infection | Murine | Intraperitoneal | Not specified | [8] |
| Cerebral Malaria | Murine | Not specified | Not specified | [9] |
Signaling Pathways of this compound
This compound exerts its immunomodulatory effects by activating specific signaling pathways in immune cells.
Activation of Mast Cells
In human mast cells, this compound is proposed to bind to a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.[10] This leads to mast cell degranulation, chemotaxis, and the production of various inflammatory mediators.[10]
Modulation of Macrophage Differentiation
This compound influences macrophage differentiation, driving them towards a unique intermediate M1-M2 phenotype.[11][12] This polarization is characterized by the expression of both pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) markers, with the transcription factor IRF4 playing a key role.[11][12]
Disclaimer
These protocols and application notes are intended for research purposes only and should be performed by trained scientific personnel. The specific concentrations, volumes, and procedures may need to be optimized for individual experimental setups. Always adhere to institutional guidelines and safety protocols when handling chemical reagents and conducting animal studies.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cationic Amphiphilic Peptides: Synthetic Antimicrobial Agents Inspired by Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 7. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 8. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IDR-1018 as an Adjuvant Therapy with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the face of rising antimicrobial resistance, innovative strategies are urgently needed to extend the efficacy of existing antibiotics. IDR-1018, a synthetic innate defense regulator peptide, has emerged as a promising adjuvant therapy. This document provides detailed application notes and protocols for researchers exploring the use of this compound in conjunction with conventional antibiotics. This compound exhibits a dual mechanism of action: it directly targets bacterial biofilms and modulates the host's innate immune response, making it a multifaceted tool in combating bacterial infections.[1][2][3]
This compound is a 12-amino acid peptide derived from bovine bactenecin.[1][2][3] Its utility lies in its ability to potentiate the activity of conventional antibiotics against a broad spectrum of bacterial pathogens, including those in difficult-to-treat biofilm forms.[1][4] Furthermore, its immunomodulatory properties can help orchestrate a more effective host response to infection.[5][6]
Mechanism of Action
This compound's efficacy as an antibiotic adjuvant stems from two primary mechanisms:
-
Anti-Biofilm Activity via (p)ppGpp Degradation: this compound disrupts bacterial biofilms by targeting the stringent response signaling molecule, guanosine pentaphosphate ((p)ppGpp).[1][4][7][8] This "alarmone" is crucial for biofilm formation and maintenance. This compound binds to (p)ppGpp, leading to its degradation and subsequent biofilm dispersal and inhibition.[1][4][7] This mechanism makes bacteria within the biofilm more susceptible to conventional antibiotics.
-
Immunomodulatory Effects: this compound modulates the host immune response to infection. It has been shown to enhance the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1) and MCP-3, which are crucial for recruiting immune cells to the site of infection.[1][5] Simultaneously, it can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby preventing excessive inflammation and tissue damage.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound's anti-biofilm activity.
Data Presentation
The synergistic effect of this compound with conventional antibiotics has been demonstrated against a variety of bacterial pathogens. The following tables summarize the quantitative data available from preclinical studies.
Table 1: Synergistic Activity of this compound with Conventional Antibiotics (Reduction in MIC)
| Bacterial Species | Antibiotic | Fold Reduction in MIC with this compound | Reference |
| Pseudomonas aeruginosa | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | [1] |
| Escherichia coli | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | [1] |
| Acinetobacter baumannii | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | [1] |
| Klebsiella pneumoniae | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | [1] |
| Salmonella enterica | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Ceftazidime, Ciprofloxacin, Imipenem, Tobramycin | Up to 64-fold | [1] |
Table 2: Anti-Biofilm Activity of this compound
| Bacterial Species | This compound Concentration | Effect | Reference |
| Pseudomonas aeruginosa | 10 µg/mL | Biofilm prevention and eradication | [4] |
| Escherichia coli | 10 µg/mL | Biofilm prevention and eradication | [4] |
| Acinetobacter baumannii | 10 µg/mL | Biofilm prevention and eradication | [4] |
| Klebsiella pneumoniae | 2 µg/mL | Biofilm prevention and eradication | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 µg/mL | Biofilm prevention and eradication | [4] |
| Salmonella Typhimurium | 20 µg/mL | Biofilm prevention and eradication | [4] |
| Burkholderia cenocepacia | 10 µg/mL | Biofilm prevention and eradication | [4] |
Table 3: Immunomodulatory Effects of this compound
| Cell Type | Stimulus | This compound Effect | Magnitude of Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | None | Induction of MCP-1 and MCP-3 | >50-fold increase compared to parent peptide | [1] |
| Macrophages | Lipopolysaccharide (LPS) | Reduction of TNF-α production | 89% reduction | [1] |
| Macrophages | S. aureus | Increased macrophage recruitment | 40% increase in vivo | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the adjuvant properties of this compound.
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol determines the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with a conventional antibiotic. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Antibiotic stock solution
-
Spectrophotometer or microplate reader
Workflow Diagram:
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the antibiotic horizontally (e.g., across columns 1-10).
-
Prepare two-fold serial dilutions of this compound vertically (e.g., down rows A-G).
-
Include a row and a column with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Calculate FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Protocol 2: Biofilm Eradication Assay
This protocol assesses the ability of this compound to eradicate pre-formed bacterial biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Sonicator
-
Agar plates for colony counting
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with a bacterial suspension (e.g., 10^7 CFU/mL in TSB).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Wash: Gently wash the wells with PBS to remove planktonic (free-floating) bacteria.
-
Treatment: Add fresh medium containing various concentrations of this compound to the wells with the established biofilms. Include a no-treatment control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 4, 8, or 24 hours).
-
Biofilm Disruption and Quantification:
-
Remove the treatment solution and wash the wells with PBS.
-
Add a fixed volume of PBS to each well.
-
Disrupt the biofilms by sonication.
-
Perform serial dilutions of the resulting bacterial suspension and plate on agar plates to determine the number of viable cells (CFU/mL).
-
-
Data Analysis: Calculate the percentage reduction in biofilm viability compared to the untreated control.
Protocol 3: Chemokine Induction Assay
This protocol measures the ability of this compound to induce chemokine production in immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
This compound stock solution
-
Lipopolysaccharide (LPS) as a positive control for pro-inflammatory response
-
ELISA kits for specific chemokines (e.g., MCP-1, IL-8)
Procedure:
-
Cell Culture: Culture PBMCs or macrophages in a 96-well plate at a suitable density.
-
Stimulation: Treat the cells with various concentrations of this compound. Include an untreated control and a positive control (e.g., LPS).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of the desired chemokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the chemokine concentration as a function of this compound concentration.
Conclusion
This compound presents a compelling profile as an adjuvant to conventional antibiotic therapy. Its dual action of disrupting biofilms and modulating the host immune response offers a multi-pronged attack against bacterial infections. The provided protocols and data serve as a starting point for researchers to further explore and harness the therapeutic potential of this compound in the ongoing battle against antibiotic resistance. Further in vivo studies are warranted to fully elucidate its clinical utility.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of IDR-1018 in experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with the innate defense regulator peptide, IDR-1018. Our goal is to help you ensure the stability and integrity of this compound throughout your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Loss of Peptide Activity or Inconsistent Results
-
Question: My experiments with this compound are showing lower than expected activity or high variability. What could be the cause?
-
Answer: Loss of peptide activity is often linked to degradation or aggregation. Several factors can influence the stability of this compound. Consider the following potential causes and solutions:
-
Improper Storage: Peptides are sensitive to temperature fluctuations.[1] Lyophilized this compound should be stored at -20°C for short-term storage and is best stored at -80°C for long-term stability to minimize degradation.[1] Once reconstituted, it is crucial to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
-
Suboptimal pH: The pH of your buffer system can significantly impact peptide stability. Extreme acidic or basic conditions can accelerate hydrolysis of the peptide bonds.[1] For this compound, it is advisable to maintain a pH between 4.0 and 8.0 for optimal stability.[2]
-
Oxidation: Peptides containing residues like Methionine, Cysteine, Tryptophan, and Tyrosine are susceptible to oxidation, which can be accelerated by exposure to oxygen and light.[1] While the sequence of this compound (VRLIVAVRIWRR-NH2) contains Tryptophan and Arginine which can be prone to oxidation, it is generally considered a stable peptide. To minimize oxidation, degas your buffers and limit the exposure of the peptide solution to air and light.
-
Proteolytic Degradation: If your experimental system contains proteases, this compound may be susceptible to enzymatic degradation. Studies have shown that the linear form of this compound can be degraded by trypsin in less than 30 minutes.[3] If proteolytic degradation is suspected, consider using protease inhibitors in your experimental setup. For enhanced stability against proteases, cyclic derivatives of this compound have been developed and show greater resistance.[3][4][5]
-
Aggregation: At high concentrations, peptides can be prone to aggregation, which can lead to a loss of activity.[6][7] It is recommended to work with this compound at concentrations appropriate for your specific assay. If you observe any precipitation or cloudiness in your solution, this may be an indication of aggregation.
-
Issue 2: Difficulty in Reconstituting Lyophilized this compound
-
Question: I am having trouble dissolving the lyophilized this compound powder. What is the recommended procedure?
-
Answer: Proper reconstitution is critical for obtaining a homogenous and active peptide solution. Follow these steps for optimal reconstitution:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and affect stability.[1]
-
Use a sterile, high-purity solvent. For most applications, sterile, nuclease-free water is a suitable solvent for reconstituting this compound. For specific cell-based assays, using the appropriate sterile cell culture medium or a buffered solution (e.g., PBS) may be preferable.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation. If the peptide is difficult to dissolve, brief sonication in a water bath may be helpful.
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -80°C. For short-term storage (weeks to a few months), -20°C is acceptable.[1]
-
Reconstituted Solution: Once in solution, it is highly recommended to prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q2: What is the known stability of this compound under different experimental conditions?
A2: The stability of this compound has been assessed under various conditions. The following tables summarize the available quantitative data.
Table 1: Temperature Stability of this compound
| Temperature (°C) | Incubation Time | Activity Retention (%) | Reference |
| 20 | 1 hour | Potent antibacterial activity | [2] |
| 40 | 1 hour | Potent antibacterial activity | [2] |
| 100 | 1 hour | 50% | [2] |
Table 2: pH Stability of this compound
| pH | Incubation Time | Stability (relative to normal conditions) | Reference |
| 2.0 - 10.0 | 3 hours | Slightly unstable (1-4 times MIC of MH medium) | [2] |
Table 3: Protease Stability of this compound
| Protease | Incubation Conditions | Stability (relative to untreated) | Reference |
| Pepsin | 4 hours at 37°C | MIC = 64 µg/mL | [2] |
| Trypsin | 4 hours at 37°C | MIC 16-32 times higher | [2] |
Q3: What are the known degradation pathways for peptides like this compound?
A3: Peptides are susceptible to several degradation pathways that can impact their stability and function.[1] Key pathways include:
-
Hydrolysis: Cleavage of the peptide backbone, often accelerated by extreme pH.[1]
-
Oxidation: Modification of certain amino acid side chains (e.g., Trp, Met, Cys) by reactive oxygen species.[1]
-
Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to their corresponding acidic amino acids.
-
Aggregation: Self-association of peptide molecules, which can lead to insolubility and loss of biological activity.[6][7][8]
Experimental Protocols
Protocol 1: Assessing the Temperature Stability of this compound
This protocol outlines a method to determine the stability of this compound at various temperatures.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer
-
Thermomixer or water baths set to desired temperatures (e.g., 4°C, 20°C, 40°C, 60°C, 80°C, 100°C)
-
Microcentrifuge tubes
-
Assay for measuring this compound activity (e.g., antimicrobial assay, cell-based assay)
Methodology:
-
Reconstitute this compound to a stock concentration in a suitable sterile solvent.
-
Aliquot the this compound solution into separate microcentrifuge tubes for each temperature condition to be tested.
-
Incubate the aliquots at the designated temperatures for a specified period (e.g., 1 hour).[2]
-
After incubation, allow the samples to cool to room temperature.
-
Perform a functional assay (e.g., determine the Minimum Inhibitory Concentration against a bacterial strain) to assess the remaining activity of the treated this compound compared to an untreated control stored at -80°C.
-
Calculate the percentage of activity retained for each temperature condition relative to the untreated control.
Visualizations
Signaling Pathway of this compound in Mast Cells
Caption: this compound activates mast cells via G-protein, PLC, MAPK, and NF-κB pathways.[9][10]
Experimental Workflow for this compound Stability Testing
Caption: A generalized workflow for assessing the stability of this compound.
Troubleshooting Logic for Loss of this compound Activity
References
- 1. polybiotech.co [polybiotech.co]
- 2. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 9. The Combination of Synoeca-MP Antimicrobial Peptide with this compound Stimulates Proliferation, Migration, and the Expression of Pro-Regenerative Genes in Both Human Skin Cell Cultures and 3D Skin Equivalents [mdpi.com]
- 10. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IDR-1018 and Diabetic Wound Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of the innate defense regulator peptide IDR-1018 in diabetic wound models.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected wound healing efficacy with this compound in our diabetic mouse model. Is this a known issue?
A1: Yes, this is a documented finding in preclinical studies. While this compound has demonstrated significant acceleration of wound healing in non-diabetic and infected wound models, it has been shown to be ineffective in diabetic murine wound models.[1] This lack of efficacy is not necessarily due to an issue with your experimental setup but is likely rooted in the complex pathophysiology of diabetic wounds.
Q2: What is the proposed mechanism for the ineffectiveness of this compound in diabetic wounds?
A2: The primary mechanism of action for this compound is the modulation of the host's innate immune response.[2][3] It selectively enhances the production of chemokines to recruit immune cells and suppresses pro-inflammatory cytokines to create a favorable environment for healing. However, the chronic inflammatory state and impaired immune cell function characteristic of diabetic wounds are believed to suppress the very pathways that this compound targets.[1][3] In essence, the cellular machinery that this compound is designed to interact with is dysregulated in the diabetic state.
Q3: What specific signaling pathways does this compound utilize, and how are they affected in diabetic wounds?
A3: this compound-induced mast cell activation, a key component of its wound healing effect, involves G-protein, phospholipase C (PLC), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) signaling pathways.[4] In diabetic wounds, there is a persistent, low-grade inflammation with elevated levels of pro-inflammatory cytokines like TNF-α and IL-1β, and dysregulated chemokine signaling, including that of Monocyte Chemoattractant Protein-1 (MCP-1).[5][6] This chronic inflammation can lead to cellular desensitization and altered signaling cascades, rendering the pathways targeted by this compound unresponsive.
Q4: Is the lack of efficacy related to the anti-biofilm properties of this compound?
A4: While this compound does possess anti-biofilm activity, its wound healing effects are primarily attributed to its immunomodulatory functions.[2][7] Studies have shown that even in infected non-diabetic wound models where this compound accelerated healing, there was no significant difference in bacterial colonization compared to controls.[1] This suggests that its primary contribution to wound closure is through modulating the host's immune response rather than direct bacterial clearance. Therefore, the impaired immune response in diabetic wounds remains the most likely reason for its ineffectiveness.
Troubleshooting Guide
If you are encountering a lack of efficacy with this compound in your diabetic wound healing experiments, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| No difference in wound closure between this compound treated and control diabetic groups. | This is the expected outcome based on published literature. The diabetic wound microenvironment is non-responsive to the immunomodulatory action of this compound. | 1. Confirm Model Phenotype: Ensure your diabetic model exhibits key features of impaired wound healing, such as persistent inflammation and delayed re-epithelialization. 2. Positive Control: Include a non-diabetic treatment group to confirm the bioactivity of your this compound batch. Significant wound healing in non-diabetic animals will validate your peptide. 3. Alternative Therapies: Consider exploring therapeutic agents with different mechanisms of action that are more suited to the diabetic wound environment, such as those that directly target angiogenesis or collagen deposition. |
| High variability in wound healing rates within the diabetic group. | Inherent biological variability in diabetic models. Factors such as blood glucose levels, age, and severity of diabetes can influence wound healing. | 1. Strict Animal Selection Criteria: Use animals with a consistent and stable diabetic phenotype. Monitor blood glucose levels regularly. 2. Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase statistical power. 3. Standardize Wound Creation: Ensure uniform wound size and depth for all animals. |
| Degradation of the peptide in the wound environment. | The diabetic wound environment is characterized by high levels of proteases which can degrade therapeutic peptides. | 1. Formulation: Consider formulating this compound in a protective vehicle, such as a hydrogel, to enhance its stability and sustained release at the wound site.[8][9] 2. Frequency of Application: If using a simple saline-based vehicle, you may need to increase the frequency of application. |
| Potential for off-target effects or toxicity. | While this compound is generally considered to have low toxicity, the altered metabolic state in diabetes could potentially influence its effects. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal concentration and to identify any potential dose-dependent adverse effects in your diabetic model. 2. Histological Analysis: Perform histological analysis of the wound and surrounding tissue to look for any signs of inflammation or tissue damage that are not related to the normal healing process. |
Quantitative Data Summary
The following table summarizes the key findings from a comparative study of this compound in diabetic and non-diabetic murine wound models.
Table 1: Effect of this compound on Wound Closure in Diabetic vs. Non-Diabetic Mice
| Treatment Group | Animal Model | Mean Wound Closure (% of initial area) at Day 14 | p-value (vs. PBS control) | Reference |
| PBS (Control) | Non-Diabetic | ~60% | - | [3] |
| This compound (200 µg/ml) | Non-Diabetic | ~85% | < 0.005 | [3] |
| PBS (Control) | Diabetic (db/db) | ~55% | - | [3] |
| This compound (200 µg/ml) | Diabetic (db/db) | ~58% | 0.1122 to 0.7627 | [3] |
Experimental Protocols
1. Diabetic Mouse Wound Healing Model
This protocol describes the creation of a full-thickness excisional wound in a diabetic mouse model (e.g., db/db mice).
-
Animal Model: Leptin receptor-deficient db/db mice are a commonly used model for type II diabetes and impaired wound healing.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Hair Removal: Shave the dorsal surface of the mouse.
-
Wound Creation:
-
Clean the shaved area with an antiseptic solution.
-
Create two full-thickness excisional wounds on the dorsum using a 6-mm biopsy punch.
-
-
Treatment Application:
-
Topically apply 15 µl of this compound solution (e.g., 200 µg/ml in sterile PBS) or vehicle control (sterile PBS) to the wound bed.
-
Repeat the treatment every 48 hours for the duration of the study (typically 14 days).
-
-
Wound Closure Measurement:
-
Photograph the wounds at regular intervals (e.g., every 2 days).
-
Measure the wound area using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and inflammatory cell infiltration) and molecular analysis (e.g., qPCR or ELISA for cytokine and chemokine levels).
2. In Vitro Cell Migration Assay (Scratch Assay)
This assay can be used to assess the effect of this compound on the migration of keratinocytes or fibroblasts.
-
Cell Culture: Culture human keratinocytes or fibroblasts in appropriate media until they reach confluence in a 6-well plate.
-
Scratch Creation: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Replace the media with fresh media containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch is closed in the control wells.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the rate of cell migration.
Visualizations
References
- 1. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Macrophage Dysregulation and Impaired Skin Wound Healing in Diabetes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide loaded self-healing hydrogel promotes diabetic skin wound healing through macrophage orchestration and inflammation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Technical Support Center: Overcoming Low Yield in IDR-1018 Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming low yield and other common issues encountered during the synthesis of the IDR-1018 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and key properties of this compound?
A1: The amino acid sequence of this compound is H-Val-Arg-Leu-Ile-Val-Ala-Val-Arg-Ile-Trp-Arg-Arg-NH2 . It is a 12-amino acid, cationic peptide with a molecular weight of approximately 1535.92 g/mol .[1] Its sequence is rich in hydrophobic and basic (arginine) residues, which contributes to its biological activity but also presents challenges during chemical synthesis.
Q2: What are the primary challenges that lead to low yield during this compound synthesis?
A2: The main difficulties in synthesizing this compound are linked to its amino acid composition:
-
On-Resin Aggregation: The growing peptide chain, rich in hydrophobic residues, has a tendency to aggregate on the solid-phase support. This can block reactive sites, leading to incomplete deprotection and coupling steps.
-
Difficult Coupling of Arginine: Arginine, particularly when there are consecutive residues as seen at the C-terminus of this compound, is sterically hindered by its side-chain protecting group (e.g., Pbf), making efficient coupling challenging.[2]
-
Side Reactions During Cleavage: The presence of a tryptophan residue and multiple arginines makes the peptide susceptible to side reactions during the final cleavage from the resin if an inadequate scavenger cocktail is used.
Q3: What is a realistic expectation for the final yield and purity of this compound?
A3: Using an optimized solid-phase peptide synthesis (SPPS) protocol, a final purity of greater than 95% is achievable for this compound, as confirmed by reversed-phase HPLC.[1] While the overall yield can be highly variable depending on the scale and specific protocol, a yield in the range of 50-60% after purification is considered successful for a peptide with these characteristics. For comparison, a similarly complex arginine-containing nucleopeptide reported an overall purified yield of 55%.
Q4: How can I effectively monitor the progress of my this compound synthesis?
A4: Consistent in-process monitoring is critical for a successful synthesis. The Kaiser test (or ninhydrin test) should be performed after each coupling step to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling that requires action. For a more thorough assessment, especially if problems are suspected, a small amount of the resin-bound peptide can be cleaved and analyzed by analytical RP-HPLC and mass spectrometry to confirm the mass and identify any major impurities.
Troubleshooting Guides
Issue 1: Very Low or No Peptide Precipitate After Cleavage
Q: After the final cleavage and ether precipitation, I have very little or no solid material. What are the likely causes and solutions?
A: This common and frustrating issue can stem from several problems:
-
Incomplete Cleavage from the Resin: The peptide may still be attached to the solid support.
-
Solution: Re-suspend the resin in a fresh portion of the cleavage cocktail and allow it to react for an additional 1-2 hours. For arginine-rich peptides like this compound, an extended initial cleavage time of 3-4 hours is often beneficial to ensure complete removal of the peptide and its side-chain protecting groups.
-
-
Peptide Solubility in Precipitation Solvent: The peptide may have some solubility in cold diethyl ether, leading to loss during the precipitation and washing steps.
-
Solution: Before precipitation, concentrate the trifluoroacetic acid (TFA) solution under a stream of nitrogen to reduce its volume. Use a larger volume of well-chilled diethyl ether (at least 10-fold excess) for precipitation. To maximize recovery, allow the precipitation to proceed for an extended period, such as overnight, at -20°C.
-
-
Catastrophic Aggregation During Synthesis: Severe aggregation during the synthesis can lead to a high percentage of truncated sequences, resulting in a very low yield of the desired full-length peptide.
-
Solution: This indicates a need to revise the synthesis strategy for future attempts. Incorporate aggregation-disrupting techniques as detailed in the following sections.
-
Issue 2: Incomplete Coupling Reactions, Especially at Arginine Residues
Q: The Kaiser test remains positive (blue) after coupling an arginine residue. How can I resolve this?
A: Incomplete coupling is a primary source of low yield and the generation of deletion impurities.
-
Steric Hindrance: The bulky Pbf side-chain protecting group on arginine can physically impede the coupling reaction.
-
Solution 1: Double Coupling: The most straightforward approach is to perform a second coupling step. After the initial coupling time, drain the vessel and add a fresh solution of the activated amino acid.
-
Solution 2: Use a More Potent Coupling Reagent: For challenging couplings, stronger uronium salt-based reagents like HATU or HCTU are often more effective than standard reagents like HBTU.
-
Solution 3: Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can help drive the reaction to completion.[2]
-
-
On-Resin Aggregation: The peptide backbone may be forming secondary structures that mask the N-terminal amine.
-
Solution 1: Introduce a Chaotropic Agent: Adding a small percentage of dimethyl sulfoxide (DMSO) to the N,N-dimethylformamide (DMF) solvent can help to disrupt hydrogen bonding and break up aggregates.
-
Solution 2: Elevated Temperature Coupling: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase reaction kinetics and disrupt aggregation. However, this should be done cautiously as excessive heat can increase the risk of racemization.
-
Issue 3: Crude Peptide with Low Purity on HPLC Analysis
Q: The HPLC chromatogram of my crude this compound shows multiple impurity peaks and a low percentage of the target peptide. How can I improve the purity?
A: Low purity in the crude product complicates purification and reduces the final yield.
-
Side-Reactions During Cleavage: Cations released from protecting groups during TFA cleavage can modify sensitive residues, particularly tryptophan and arginine.
-
Solution: Employ a comprehensive scavenger cocktail. Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol) is highly recommended for peptides containing sensitive residues like those in this compound.
-
-
Incomplete Removal of Arginine Protecting Groups: The Pbf group on arginine can be stubborn to remove.
-
Solution: Ensure the cleavage time is sufficient (3-4 hours) and that the cleavage cocktail is freshly prepared, as scavengers can degrade over time.
-
-
Presence of Deletion Sequences: These impurities arise from incomplete coupling at one or more steps.
-
Solution: Adhere to a strict protocol of monitoring each coupling with the Kaiser test and performing double couplings whenever necessary.
-
-
Racemization: The formation of diastereomers can occur with certain coupling reagents or prolonged activation times.
-
Solution: Use a coupling reagent known for low racemization, such as HATU in the presence of an additive like HOAt, and avoid excessively long pre-activation periods before adding the mixture to the resin.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data on how the choice of key reagents and reaction conditions can impact the synthesis of an this compound-like peptide. This data is representative and intended to guide protocol optimization.
Table 1: Illustrative Impact of Coupling Reagent on Synthesis Outcome
| Coupling Reagent | Typical Crude Purity (%) | Representative Overall Yield (%) | Comments |
| HBTU / DIPEA | ~60-70% | ~40-50% | A standard and cost-effective option, but may be less efficient for the multiple arginine couplings in this compound. |
| HATU / DIPEA | ~80-90% | ~55-65% | Highly recommended for sterically hindered couplings, leading to higher purity and yield for arginine-rich peptides. |
| DIC / OxymaPure | ~70-75% | ~45-55% | A good choice for minimizing racemization, but coupling times may need to be extended. |
Table 2: Illustrative Impact of Cleavage Cocktail on Crude Purity
| Cleavage Cocktail | Cleavage Time (hours) | Typical Crude Purity (%) | Comments |
| TFA / TIS / H₂O (95:2.5:2.5) | 2 | ~70% | Prone to causing side-products with tryptophan and may not fully deprotect multiple arginine residues. |
| Reagent K | 3-4 | >90% | Recommended for this compound to effectively scavenge reactive cations and ensure complete deprotection of Arg(Pbf). |
| Reagent K | 2 | ~85% | A shorter cleavage time may be insufficient for complete deprotection, leaving Pbf adducts. |
Experimental Protocols
Protocol 1: Optimized Fmoc-SPPS of this compound
This protocol outlines the manual solid-phase synthesis of this compound on a Rink Amide resin.
-
Resin Preparation: Swell the Rink Amide resin in DMF for at least 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.
-
Drain the solution, and repeat the treatment with fresh piperidine solution for 15 minutes.
-
Thoroughly wash the resin with DMF (5-6 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5-6 times) before proceeding to the next cycle.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add freshly prepared Reagent K to the resin and agitate for 3-4 hours at room temperature.
-
Filter the resin and collect the TFA filtrate.
-
-
Peptide Precipitation:
-
Slowly add the TFA filtrate to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Solvent A (0.1% TFA in water). If solubility is an issue, add a small amount of acetonitrile. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase preparative or semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Solvent B (e.g., 5% to 65% over 40 minutes) is typically effective.
-
Detection: Monitor the elution at 220 nm.
-
-
Fraction Collection and Lyophilization: Collect the fractions corresponding to the main product peak. Confirm the purity of the fractions using analytical HPLC. Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.
Mandatory Visualizations
References
Technical Support Center: IDR-1018 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of IDR-1018 during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and efficacy of your peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3] Under these conditions, the peptide can be stable for months to years.[1] It is crucial to prevent exposure to moisture as it can significantly reduce the long-term stability of the peptide.[1][2] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to avoid condensation.[1][2]
Q2: How should I store this compound once it is in solution?
The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. For maximum stability, this compound solutions should be prepared in a sterile buffer, preferably at a pH between 5 and 6, and stored in aliquots at -20°C.[4] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1][4] For short-term storage (up to a week), a peptide solution may be kept at 4°C, but for longer durations, freezing is highly recommended.[4]
Q3: What are the primary factors that can cause this compound to degrade?
Several factors can contribute to the degradation of this compound, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation pathways. The activity of this compound can be significantly decreased when exposed to inappropriate temperatures.[5][6]
-
pH: Extreme pH values can lead to hydrolysis and other modifications. The stability of this compound is known to be affected by the pH of the environment.[5][6]
-
Proteolytic Enzymes: As a peptide, this compound is susceptible to cleavage by proteases.[6][7]
-
Oxidation: Although not explicitly documented for this compound, peptides containing certain amino acids are prone to oxidation.
-
Aggregation: Some studies have noted that this compound can aggregate in various in vitro solvents, which may impact its activity.[8]
Q4: Can the stability of this compound be improved?
Yes, several strategies have been explored to enhance the stability of this compound:
-
Cyclization: Creating cyclic derivatives of this compound has been shown to improve its proteolytic stability.[8][9][10][11]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can increase resistance to protease degradation.[7]
-
Formulation: Encapsulation in liposomes has been demonstrated to improve the stability and biocompatibility of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage. | Ensure lyophilized peptide is stored at -20°C or below and protected from moisture. For solutions, use aliquots stored at -20°C and avoid freeze-thaw cycles. |
| Peptide degradation due to inappropriate solvent pH. | Prepare stock solutions in sterile, distilled water or a buffer with a pH of 5-6. | |
| Presence of proteases in the experimental system. | Consider using protease inhibitors in your assays if compatible. For longer-term stability, consider using a more stable cyclic or D-amino acid analog of this compound. | |
| Peptide precipitation or aggregation | High peptide concentration or inappropriate solvent. | First, attempt to dissolve in sterile, distilled water. If solubility is an issue, a small amount of a suitable organic solvent like DMSO can be used to create a stock solution, which is then diluted into the aqueous buffer. Sonication may also aid in dissolving aggregated peptides.[12] |
| Inconsistent experimental results | Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | Always allow the peptide vial to warm to room temperature in a desiccator before opening and weighing. |
| Degradation of the peptide stock solution over time. | Prepare fresh stock solutions regularly and store them properly in aliquots. |
Quantitative Stability Data
The following table summarizes the known stability of this compound under various conditions. Note that specific degradation kinetics for this compound are not extensively published; therefore, some data is qualitative or inferred from studies on modified versions of the peptide.
| Condition | Observation | Reference |
| Storage at 4°C in mozzarella brine (high salt, low pH) | Completely stable for 24 hours with no precipitation or degradation observed. | [13] |
| Exposure to inappropriate temperature, pH, or proteases | Activity can be decreased by a factor of 2 to 16. | [5][6] |
| Proteolytic degradation (Trypsin) | Linear this compound is susceptible to degradation. | [8] |
| Proteolytic degradation (various proteases) | D-amino acid substituted version (D1018) shows a 2-4 fold increase in resistance. | [7] |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol outlines a general method for evaluating the stability of this compound under different storage conditions.
1. Materials:
-
This compound (lyophilized powder)
-
Sterile, HPLC-grade water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Buffers of various pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 5)
-
Reverse-phase HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and a UV detector
2. Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in sterile, HPLC-grade water to a final concentration of 1 mg/mL. This will be your stock solution.
3. Stability Study Setup:
-
Prepare aliquots of the this compound stock solution diluted in different buffers (e.g., pH 5, 7, and 9) to a final concentration of 0.1 mg/mL.
-
Prepare aliquots of the this compound stock solution in sterile water.
-
Incubate the different solutions at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition for HPLC analysis.
4. RP-HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 20 µL
5. Data Analysis:
-
At time zero (t=0), inject a sample of the freshly prepared solution to obtain the initial peak area of the intact this compound.
-
At each subsequent time point, inject samples from each condition.
-
Calculate the percentage of remaining intact this compound by comparing the peak area at each time point to the initial peak area.
-
Monitor the appearance of new peaks, which may correspond to degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify these products.
Visualizations
Caption: Factors leading to this compound degradation and preventative measures.
Caption: Workflow for assessing the stability of this compound.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Frontiers | D1018 with higher stability and excellent lipopolysaccharide binding affinity has potent anti-bacterial and anti-inflammatory activity [frontiersin.org]
- 6. D1018 with higher stability and excellent lipopolysaccharide binding affinity has potent anti-bacterial and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D1018 with higher stability and excellent lipopolysaccharide binding affinity has potent anti-bacterial and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic Derivative of Host-Defense Peptide this compound Improves Proteolytic Stability, Suppresses Inflammation, and Enhances In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.sahmri.org.au [research.sahmri.org.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Mitigating off-target effects of IDR-1018 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the synthetic innate defense regulator peptide, IDR-1018, in cell culture experiments. Our goal is to help you mitigate potential off-target effects and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic immunomodulatory peptide derived from bactenecin, a bovine host defense peptide.[1] Its primary mechanism involves modulating the host's innate immune response.[2] It can selectively enhance the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), to recruit immune cells, while simultaneously suppressing the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in the presence of inflammatory stimuli.[1][2] This dual activity helps to orchestrate a balanced immune response. This compound has also been shown to have anti-biofilm properties.[3][4]
Q2: What are the potential "off-target" effects of this compound in cell culture?
A2: While this compound is designed for specific immunomodulatory functions, "off-target" effects in a cell culture context can include:
-
Cytotoxicity: High concentrations of this compound can lead to decreased cell viability.[5]
-
Unintended Cellular Activation: Effects on cell types other than the primary target cells in a co-culture system.
-
Excessive Pro-inflammatory Response: In the absence of an inflammatory stimulus, high concentrations may induce chemokine production that could be considered an "off-target" effect if the goal is to study its anti-inflammatory properties.[1]
-
Variable Efficacy: The immunomodulatory effects of this compound can be influenced by the specific cell type and the presence of other stimuli.
Q3: Which signaling pathways are known to be activated by this compound?
A3: this compound has been shown to activate several key signaling pathways in human mast cells, including G-protein, Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[6][7] Activation of these pathways leads to the downstream effects of chemokine and cytokine release.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Observed Problem | Potential Cause | Recommended Solution |
| High Cell Viability Loss | This compound concentration is too high, leading to cytotoxicity.[5] | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Start with a lower concentration range and titrate up. Compare results to a vehicle-only control. |
| The cell type is particularly sensitive to cationic peptides. | Review the literature for recommended concentration ranges for your specific cell type. If data is unavailable, a thorough dose-response is critical. | |
| Inconsistent Immunomodulatory Effects (e.g., variable chemokine induction) | The presence or absence of an inflammatory co-stimulant (e.g., LPS) can significantly alter the cellular response to this compound.[1] | Ensure your experimental setup is consistent regarding the presence and concentration of any inflammatory stimuli. The effect of this compound can differ in stimulated vs. unstimulated cells.[1] |
| Cell passage number and health can affect responsiveness. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Unexpected Pro-inflammatory Response | At higher concentrations, and in the absence of other inflammatory signals, this compound can directly induce chemokine production.[1] | If the goal is to study the anti-inflammatory (suppressive) effects of this compound, ensure an inflammatory stimulus (like LPS) is present and use a concentration of this compound that has been optimized for this purpose.[1] |
| No Observable Effect | The concentration of this compound is too low. | Perform a dose-response experiment to identify the effective concentration range for your cell type and experimental conditions. |
| The specific cell type may not express the necessary receptors or signaling components to respond to this compound. | Confirm that your cell type is known to be responsive to this compound or similar immunomodulatory peptides. Consider using a positive control cell line known to respond, such as macrophages or mast cells.[1][6] |
Experimental Protocols
Protocol 1: Determining Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the highest concentration of this compound that does not induce significant cytotoxicity in your cell line of interest.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound peptide stock solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assay. Allow cells to adhere overnight.
-
Peptide Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 µg/mL to 200 µg/mL. Include a vehicle-only control (the buffer used to dissolve this compound).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle-only control. The optimal non-toxic concentration is the highest concentration that results in minimal cell death.
Protocol 2: Assessing the Immunomodulatory Effect of this compound
This protocol is designed to measure the induction of a chemokine (e.g., MCP-1) and the suppression of a pro-inflammatory cytokine (e.g., TNF-α) by this compound.
Materials:
-
Immune cells (e.g., macrophages, PBMCs)
-
Complete cell culture medium
-
This compound peptide
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
ELISA kits for the cytokines/chemokines of interest (e.g., human MCP-1, human TNF-α)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed immune cells in a 24-well plate and allow them to acclimate.
-
Experimental Groups: Prepare the following experimental groups in triplicate:
-
Vehicle Control (cells in medium only)
-
This compound only (at a non-toxic concentration determined in Protocol 1)
-
LPS only (at a concentration known to induce a robust inflammatory response)
-
This compound + LPS (pre-incubate cells with this compound for a short period, e.g., 30-60 minutes, before adding LPS)
-
-
Treatment: Add the respective reagents to the wells.
-
Incubation: Incubate the plate for a suitable time to allow for cytokine/chemokine production (e.g., 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the ELISA for your cytokines/chemokines of interest according to the manufacturer's protocol.
-
Data Analysis: Quantify the concentration of the chemokine and cytokine in each sample. Compare the results between the different treatment groups to determine the effect of this compound on their production.
Visualizations
Caption: this compound signaling cascade in mast cells.
Caption: Experimental workflow for this compound studies.
References
- 1. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. mdpi.com [mdpi.com]
- 6. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innate Defense Regulator this compound Activates Human Mast Cells Through G Protein-, Phospholipase C-, MAPK- and NF-κB-Sensitive Pathways [jstage.jst.go.jp]
Technical Support Center: Optimizing Delivery Methods for IDR-1018 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective administration of the innate defense regulator peptide, IDR-1018, in various animal models. The information is presented in a question-and-answer format to directly address potential issues and facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic 12-amino acid peptide derived from bovine bactenecin. It functions as an immunomodulatory and anti-biofilm agent. Its mechanism involves enhancing the host's innate immune response by promoting the production of chemokines to recruit immune cells, while simultaneously suppressing harmful pro-inflammatory cytokine production.[1][2] Additionally, it exhibits anti-biofilm properties by stimulating the degradation of the bacterial signaling molecule (p)ppGpp, which is crucial for biofilm formation.[1]
Q2: What are the common routes of administration for this compound in animal models?
A2: The most frequently documented routes of administration for this compound in animal models are intravenous (IV), subcutaneous (SQ), topical, and intraperitoneal (IP). The choice of administration route depends on the specific research question and the target site of action.
Q3: Is this compound toxic? Are there any known side effects?
A3: this compound is generally well-tolerated, especially with local administration.[3] However, high doses administered via intravenous bolus can be lethal. In mice, a dose of 2.5 mg/kg IV was well-tolerated, while doses of 7 and 13 mg/kg resulted in respiratory arrest and were lethal. Subcutaneous administration at 3 mg/kg was well-tolerated. Topical application in wound healing models has not shown significant cytotoxicity.[4]
Q4: How should this compound be prepared for administration?
A4: For most in vivo applications, this compound is dissolved in a sterile, physiologically compatible vehicle such as phosphate-buffered saline (PBS). The concentration will depend on the chosen route of administration and the desired dosage.
Q5: What is the stability of this compound in solution?
Troubleshooting Guides
Intravenous (IV) Administration
| Issue | Possible Cause | Troubleshooting Steps |
| High mortality or signs of distress (e.g., respiratory arrest) in animals post-injection. | The dose of this compound is too high. | Reduce the dose. A study in mice showed that a 2.5 mg/kg IV bolus was well-tolerated, whereas 7 mg/kg and 13 mg/kg were lethal. |
| Inconsistent or lower-than-expected efficacy. | Rapid clearance of the peptide from circulation. | Consider a different administration route, such as subcutaneous injection, which allows for slower release and more sustained exposure. Pharmacokinetic studies show that IV-administered this compound is rapidly cleared, primarily by the reticuloendothelial system. |
| Difficulty in achieving desired therapeutic concentration at the target site. | Poor circulation of the peptide in the blood at tolerated doses. | For localized infections or conditions, consider local administration routes like topical or subcutaneous injection near the site of interest. |
Subcutaneous (SQ) Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Local skin reaction or irritation at the injection site. | High concentration of the peptide or reaction to the vehicle. | Dilute the peptide in a larger volume of sterile PBS. Ensure the pH of the solution is neutral. |
| Variable absorption and inconsistent results. | Improper injection technique or variable physiology between animals. | Ensure consistent injection depth and volume. Use a consistent location for subcutaneous injections. |
| Low efficacy for systemic infections. | Insufficient systemic distribution to reach the target organ. | While SQ administration provides more sustained levels than IV, for disseminated infections, a higher dose or combination with another delivery route might be necessary. A study in mice using 3 mg/kg SQ showed rapid absorption and renal clearance. |
Topical Administration (for wound healing)
| Issue | Possible Cause | Troubleshooting Steps |
| Limited improvement in wound closure. | Insufficient dose or frequency of application. | Increase the concentration of this compound in the topical formulation or apply more frequently. Studies have shown a dose-dependent effect on wound healing. |
| No effect on wound healing in diabetic animal models. | Impaired immune responses in diabetic animals may hinder the immunomodulatory action of this compound. | This compound's efficacy in wound healing is linked to its ability to modulate the host immune response. In models with compromised immunity, its effect may be limited. Consider alternative or combination therapies in such cases.[4] |
| Infection persists in the wound despite treatment. | This compound's primary mechanism in wound healing is immunomodulatory, not directly bactericidal at the concentrations used. | This compound may not significantly reduce bacterial colonization in wounds.[4] If infection is a major concern, consider co-administration with a suitable antibiotic. |
Intraperitoneal (IP) Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Signs of peritonitis or abdominal distress. | Contamination of the injectate or injury to abdominal organs during injection. | Ensure the use of sterile solutions and proper injection technique. Aspirate before injecting to ensure a vessel or organ has not been punctured. |
| Variable efficacy in systemic models. | Inconsistent absorption from the peritoneal cavity. | Ensure the injection is truly intraperitoneal and not into the intestinal lumen or subcutaneous tissue. Standardize the injection site and technique across all animals. |
| Low survival rates in infection models despite treatment. | The dosage may be insufficient to control the infection. | A study in a murine candidemia model showed increased survival with a 10 mg/kg daily IP dose.[5] Consider optimizing the dose and frequency of administration for your specific model. |
Data Summary
Table 1: Efficacy of Topical this compound in a Murine Wound Healing Model
| This compound Concentration | Dosing Regimen | Outcome (Day 8) | Reference |
| 20 µg/mL | Topical, every 48 hours | ~20% smaller wound area vs. control | [6] |
| 200 µg/mL | Topical, every 48 hours | ~28% smaller wound area vs. control | [6] |
Table 2: Systemic Administration of this compound and Observed Outcomes
| Route | Animal Model | Dosage | Outcome | Reference |
| Intravenous (IV) | Mouse | 2.5 mg/kg (bolus) | Well-tolerated, rapid clearance | |
| Intravenous (IV) | Mouse | 7 and 13 mg/kg (bolus) | Lethal (respiratory arrest) | |
| Subcutaneous (SQ) | Mouse | 3 mg/kg | Well-tolerated, rapid absorption, renal clearance | |
| Intraperitoneal (IP) | Mouse (Candidemia) | 10 mg/kg (daily) | Increased survival rate compared to PBS control | [5] |
Experimental Protocols
Intravenous (IV) Injection in Mice
-
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Insulin syringes with 29-31G needles
-
Mouse restrainer
-
-
Procedure:
-
Prepare a sterile solution of this compound in PBS at the desired concentration. A commonly used tolerated dose is 2.5 mg/kg.
-
Warm the animal, if necessary, to dilate the lateral tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Swab the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Subcutaneous (SQ) Injection in Mice
-
Materials:
-
This compound
-
Sterile PBS
-
1 mL syringe with a 25-27G needle
-
-
Procedure:
-
Prepare a sterile solution of this compound in PBS. A dose of 3 mg/kg has been reported.
-
Gently lift a fold of skin on the dorsal side of the mouse, creating a "tent".
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Topical Application for Murine Wound Healing Model
-
Materials:
-
This compound
-
Sterile PBS or a suitable hydrogel vehicle
-
Biopsy punch for wound creation
-
Anesthesia
-
Surgical preparation supplies
-
-
Procedure:
-
Anesthetize the mouse.
-
Shave and sterilize the dorsal skin.
-
Create full-thickness excisional wounds using a biopsy punch.
-
Prepare this compound solutions in PBS at desired concentrations (e.g., 20 µg/mL and 200 µg/mL).
-
Apply a specific volume of the this compound solution directly to the wound bed.
-
Repeat the application at a set frequency (e.g., every 48 hours).
-
Monitor wound closure over time and compare to a vehicle control group.
-
Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound
-
Sterile PBS
-
1 mL syringe with a 23-25G needle
-
-
Procedure:
-
Prepare a sterile solution of this compound in PBS. A dose of 10 mg/kg has been used in a candidemia model.[5]
-
Restrain the mouse, tilting it slightly head-down to move the abdominal organs forward.
-
Insert the needle into the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Aspirate to ensure that no fluid (urine, blood, intestinal contents) is drawn back.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade in immune cells.
Caption: Workflow for assessing this compound in a murine wound healing model.
References
- 1. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innate Defense Regulator this compound Activates Human Mast Cells Through G Protein-, Phospholipase C-, MAPK- and NF-κB-Sensitive Pathways [jstage.jst.go.jp]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Immunomodulatory Peptide Confers Protection in an Experimental Candidemia Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating IDR-1018 Experiments: A Guide to Troubleshooting Unexpected Results
Technical Support Center
Researchers and drug development professionals utilizing the synthetic peptide IDR-1018 may occasionally encounter results that deviate from the expected outcomes. This guide provides a structured approach to troubleshooting common issues, offering insights into the nuanced mechanisms of this compound to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high cellular toxicity in my in vitro experiments with this compound?
A1: While this compound is generally reported to have low cytotoxicity compared to other host defense peptides like LL-37, unexpected cell death can occur.[1][2][3][4] Consider the following factors:
-
Concentration: this compound's effects are dose-dependent.[1] High concentrations, particularly above 200 µg/mL, may induce toxicity in some cell lines.[5] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
-
Cell Type: Different cell lines exhibit varying sensitivities. While this compound is generally well-tolerated by peripheral blood mononuclear cells (PBMCs) and fibroblasts, other cell types might be more susceptible.[4]
-
Peptide Stability: Ensure the peptide has been stored and handled correctly to prevent degradation, which could potentially lead to cytotoxic effects.
Q2: I am not observing the expected anti-biofilm activity of this compound.
A2: this compound is known for its potent, broad-spectrum anti-biofilm properties, often at concentrations below its minimal inhibitory concentration (MIC) for planktonic bacteria.[6][7] If you are not seeing this effect, consider these points:
-
Mechanism of Action: this compound's primary anti-biofilm mechanism involves binding to and stimulating the degradation of the bacterial signaling molecule (p)ppGpp.[6] This leads to biofilm dispersal at low concentrations and cell death at higher concentrations.[7] The effectiveness can vary between different bacterial species and strains.
-
Experimental Conditions: The composition of your growth medium, including ion concentrations, can influence the peptide's activity.
-
Synergy with Antibiotics: this compound has demonstrated strong synergistic effects with conventional antibiotics in both preventing and eradicating biofilms.[6][8] If used as a standalone agent, its efficacy might be lower against robust biofilms.
Q3: this compound is not inducing the expected immunomodulatory effects in my macrophage differentiation assay.
A3: this compound's immunomodulatory effects are complex and context-dependent. It can polarize macrophage differentiation towards a unique phenotype that is neither classically M1 nor M2.[9]
-
Presence of Inflammatory Stimuli: In the absence of inflammatory stimuli, this compound tends to induce chemokine production (e.g., MCP-1) to recruit immune cells.[5] However, in the presence of stimuli like lipopolysaccharide (LPS), it can suppress the production of pro-inflammatory cytokines such as TNF-α.[1][5] Your experimental setup (with or without co-stimulation) will significantly impact the observed cytokine profile.
-
Transcription Factor Involvement: The effects of this compound on macrophage differentiation are associated with the transcription factor IRF4.[9] Verifying the expression of such downstream targets can help confirm the peptide's activity.
Q4: Why did this compound fail to promote wound healing in my diabetic mouse model?
A4: This is a known and documented limitation of this compound. While it significantly accelerates wound healing in non-diabetic models, it has been shown to be ineffective in diabetic (db/db) mice.[1][2] The underlying reason is thought to be that this compound's wound healing activity is dependent on modulating host immune pathways that are suppressed or altered in the diabetic state.[1][3] Therefore, this result, while negative, is consistent with published findings.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of this compound Compared to Other Peptides
| Peptide | Cell Line | Concentration (µg/mL) | Effect on Cell Viability | Reference |
| This compound | Human Fibroblasts | 25 | Increased metabolic activity (121%) | [4] |
| This compound | Human Fibroblasts | 200 | Non-cytotoxic | [4] |
| LL-37 | Human Fibroblasts | 200 | Complete inhibition of cell metabolism | [4] |
| HB-107 | Human Fibroblasts | 200 | Slightly decreased viability | [4] |
Table 2: Anti-biofilm Activity of this compound
| Bacterial Species | Biofilm Inhibition Concentration | Planktonic MIC | Reference |
| Pseudomonas aeruginosa | 10 µg/mL | >19 µg/mL | [6][7] |
| Escherichia coli | 10 µg/mL | >19 µg/mL | [6][7] |
| Staphylococcus aureus (MRSA) | 2.5 µg/mL | >19 µg/mL | [6][7] |
Key Experimental Protocols
Protocol 1: In Vitro Macrophage Differentiation Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Monocyte Adherence: Plate PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and allow monocytes to adhere for 2-4 hours.
-
Differentiation: Wash away non-adherent cells. Differentiate adherent monocytes into macrophages over 7 days in the presence of:
-
Control (M0): No additional cytokines.
-
M1 Polarization: IFN-γ (e.g., 20 ng/mL).
-
M2 Polarization: M-CSF (e.g., 50 ng/mL).
-
This compound Treatment: this compound (e.g., 20 µg/mL).
-
-
Stimulation & Analysis: After differentiation, challenge the macrophages with LPS (e.g., 10 ng/mL) for 24 hours. Collect supernatants to analyze cytokine production (e.g., TNF-α, IL-10, MCP-1) by ELISA.
Protocol 2: Biofilm Inhibition Assay
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).
-
Biofilm Formation: In a 96-well microtiter plate, add the bacterial suspension and the desired concentrations of this compound. Include a no-peptide control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
Gently wash the wells to remove planktonic bacteria.
-
Stain the remaining biofilm with crystal violet.
-
Solubilize the stain with ethanol or acetic acid.
-
Measure the absorbance at a wavelength of approximately 570 nm to quantify biofilm mass.
-
Visualizing the Mechanisms of this compound
To better understand the multifaceted actions of this compound, the following diagrams illustrate its key signaling pathways and experimental workflows.
Caption: Dual mechanisms of this compound action.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 5. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of IDR-1018 Treatment Protocols for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing IDR-1018 in neuroprotection studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the successful design and execution of experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process, providing potential causes and solutions in a question-and-answer format.
Question 1: I am observing low or inconsistent neuroprotective effects of this compound in my primary neuronal cell cultures. What are the possible reasons?
Answer: Several factors could contribute to this issue. Consider the following:
-
Peptide Stability and Aggregation: this compound, like many peptides, can be susceptible to degradation by proteases present in cell culture media, especially when supplemented with serum. Aggregation can also occur, reducing the effective concentration of the active peptide.
-
Sub-optimal Concentration: The effective concentration of this compound can be cell-type and insult-dependent.
-
Solution: Perform a dose-response curve to determine the optimal neuroprotective concentration for your specific experimental model.
-
-
Timing of Treatment: The therapeutic window for this compound administration is crucial.
Question 2: My in vivo study using a neonatal hypoxia-ischemia model shows high variability in brain injury outcomes despite this compound treatment. How can I reduce this variability?
Answer: High variability in in vivo models is a common challenge. Here are some points to consider:
-
Inconsistent Hypoxic-Ischemic Injury: The severity of the initial brain injury can vary between animals.
-
Route of Administration and Peptide Stability: The route of administration can affect the bioavailability and stability of this compound. Intravenous administration of high doses has been associated with toxicity, while subcutaneous administration has shown rapid absorption.[11][12]
-
Solution: Intraperitoneal or subcutaneous injections are commonly used. Ensure the peptide is properly solubilized and administered consistently. Consider the pharmacokinetic profile of this compound when choosing the dosing regimen.
-
-
Animal Litter Effects: Pups from different litters may respond differently.
-
Solution: Distribute pups from each litter across different experimental groups to minimize litter-specific effects.
-
Question 3: I am having trouble dissolving the lyophilized this compound peptide.
Answer: Peptide solubility can be influenced by its amino acid sequence and storage conditions.
-
Solution: For optimal solubility, reconstitute lyophilized this compound in sterile, distilled water or a buffer such as PBS. Gentle vortexing or sonication can aid in dissolution. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after reconstitution and storing at -20°C or -80°C.[2]
Data Presentation
The following tables summarize quantitative data from representative studies on this compound, providing a clear comparison of its effects across different experimental conditions.
Table 1: In Vitro Efficacy of this compound in Microglia
| Cell Type | Stimulus | This compound Concentration | Measured Outcome | Result | Reference |
| Murine Microglia | LPS | Not specified | Inflammatory Mediator Production | Reduced | [6][7] |
| Human Microglia (HMC3) | Not specified | Up to 512 µg/ml | Cell Viability | No toxicity observed | [12] |
| Murine Microglia (BV-2) | LPS/IFN-γ | Not specified | Pro-inflammatory Cytokine Production | Inhibition | [13] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Neonatal Hypoxia-Ischemia Model
| Animal Model | Injury Model | Treatment Protocol | Outcome Measure | Result | Reference |
| Neonatal Mice | LPS + Hypoxia-Ischemia | Single dose post-insult | White and gray matter tissue loss | Marked protection | [6][7] |
| Neonatal Mice | Hypoxia-Ischemia | Intracerebroventricular injection pre-HI | Brain injury volume | 41.2% reduction | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound neuroprotection studies.
Protocol 1: In Vitro Neuroprotection Assay using Primary Microglia
Objective: To assess the anti-inflammatory and neuroprotective effects of this compound on microglia activated with lipopolysaccharide (LPS).
Materials:
-
Primary murine microglia
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (lyophilized)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT or CellTiter-Glo® Cell Viability Assay Kit
Procedure:
-
Cell Seeding: Plate primary microglia in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
This compound Preparation: Reconstitute lyophilized this compound in sterile PBS to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment:
-
For pre-treatment protocols, replace the medium with fresh medium containing the desired concentrations of this compound and incubate for 1-2 hours.
-
Add LPS (e.g., 100 ng/mL final concentration) to the wells to induce an inflammatory response.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, add MTT reagent to the remaining cells in each well.
-
Incubate for 2-4 hours, then add solubilization solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Protocol 2: In Vivo Neuroprotection Study in a Neonatal Hypoxia-Ischemia (HI) Mouse Model
Objective: To evaluate the neuroprotective efficacy of this compound in a neonatal mouse model of HI brain injury.
Materials:
-
Postnatal day 7 (P7) mouse pups
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Hypoxia chamber (8% oxygen)
-
Surgical instruments for carotid artery ligation
-
TUNEL assay kit
-
Antibodies for immunohistochemistry (e.g., anti-NeuN, anti-Iba1)
Procedure:
-
HI Induction:
-
Anesthetize P7 mouse pups.
-
Make a midline cervical incision and permanently ligate the left common carotid artery.
-
Allow the pups to recover for 1-2 hours.
-
Place the pups in a hypoxia chamber with 8% oxygen for a defined period (e.g., 50 minutes).
-
-
This compound Administration:
-
Post-Operative Care: Return the pups to their dam and monitor for recovery.
-
Tissue Collection and Analysis:
-
At a designated time point after HI (e.g., 7 days), euthanize the animals and perfuse with 4% paraformaldehyde.
-
Harvest the brains and process for paraffin embedding or cryosectioning.
-
-
Histological Analysis:
-
Infarct Volume: Perform Nissl staining on brain sections to delineate the infarct area and calculate the volume.
-
Apoptosis (TUNEL Assay): Perform the TUNEL assay on brain sections according to the manufacturer's protocol to identify apoptotic cells.[15][16]
-
Immunohistochemistry: Stain sections with antibodies against neuronal markers (e.g., NeuN) and microglial markers (e.g., Iba1) to assess neuronal loss and neuroinflammation.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound neuroprotection studies.
Caption: this compound neuroprotective signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Innate defense regulator peptide 1018 protects against perinatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Neurobehavioral Assessments in a Mouse Model of Neonatal Hypoxic-ischemic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Non-Invasive Murine Model of Neonatal Hypoxic-Ischemic Encephalopathy Demonstrates Developmental Delay and Motor Deficits with Activation of Inflammatory Pathways in Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and toxicity of innate defense regulator 1018 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects on microglia and insights into the structure–activity relationship of an antioxidant peptide isolated from Pelophylax perezi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cmdr.ubc.ca [cmdr.ubc.ca]
- 15. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Brain Injury Induces Regionally Distinct Apoptosis during the Acute and Delayed Post-Traumatic Period - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting IDR-1018 dosage for different bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the synthetic peptide IDR-1018 in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered when determining the optimal dosage of this compound for different bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an innate defense regulator peptide with a dual mechanism of action. It possesses both immunomodulatory and direct antimicrobial/anti-biofilm properties. Its primary role is to modulate the host's immune response, for instance by promoting the differentiation of macrophages towards a balanced M1-M2 phenotype that is effective at both clearing infection and promoting healing.[1][2] Additionally, it has direct activity against a broad spectrum of bacteria, often at concentrations below its minimal inhibitory concentration (MIC), by disrupting bacterial biofilms.[3][4] One proposed, though debated, mechanism for its anti-biofilm activity is the binding to and degradation of the bacterial signaling molecule guanosine pentaphosphate ((p)ppGpp), which is crucial for the bacterial stress response and biofilm formation.[5][6][7]
Q2: Against which types of bacteria is this compound effective?
A2: this compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This includes clinically relevant pathogens such as Staphylococcus aureus (including MRSA), Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Salmonella enterica serovar Typhimurium.[3][4]
Q3: How does the anti-biofilm concentration of this compound differ from its Minimum Inhibitory Concentration (MIC)?
A3: The concentration of this compound required to inhibit or disrupt biofilms is often significantly lower than its MIC for planktonic (free-swimming) bacteria.[4] This is a key feature of this compound, indicating its potential as an anti-biofilm agent that may not place strong selective pressure for resistance based on direct bacterial killing.
Dosage and Susceptibility Data
The susceptibility of different bacterial strains to this compound can vary. The following table summarizes available Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Inhibitory Concentration (MBIC) data. It is crucial to determine the optimal concentration for your specific bacterial strain and experimental conditions.
| Bacterial Strain | Test Type | Concentration (µg/mL) | Reference |
| Escherichia coli ATCC25922 | MIC | 8 | ResearchGate |
| Methicillin-resistant Staphylococcus aureus (MRSA) USA300 LAC | MIC | 16 | MedChemExpress |
| Methicillin-resistant Staphylococcus aureus (MRSA) SAP 0017 | MIC | 16 | MedChemExpress |
| Staphylococcus epidermidis ATCC14990 | MIC | 16 | MedChemExpress |
| Pseudomonas aeruginosa PA14/PAO1 | MBIC | 10 | [3] |
| Escherichia coli 0157 | MBIC | 10 | [3] |
| Acinetobacter baumannii SENTRY C8 | MBIC | 10 | [3] |
| Klebsiella pneumoniae ATTC13883 | MBIC | 2 | [3] |
| Salmonella enterica sv. Typhimurium 14028S | MBIC | 20 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) #SAP0017 | MBIC | 2.5 | [3] |
Experimental Protocols
Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
This protocol is adapted from standard methodologies for cationic antimicrobial peptides.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Spectrophotometer (plate reader)
-
Incubator
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile deionized water.
-
Create a working stock by diluting the stock solution in 0.01% acetic acid containing 0.2% BSA. This helps to prevent the peptide from sticking to plastic surfaces.
-
Perform serial two-fold dilutions of the working stock in 0.01% acetic acid with 0.2% BSA to create a range of concentrations.
-
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
MIC Assay Setup:
-
In a 96-well polypropylene plate, add the diluted bacterial inoculum to each well.
-
Add the serially diluted this compound solutions to the corresponding wells.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, plate a small aliquot (e.g., 10 µL) onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No antimicrobial activity observed | Peptide degradation | Ensure proper storage of the peptide (lyophilized at -20°C or -80°C). Prepare fresh stock solutions. |
| Peptide adsorption to labware | Use low-protein-binding polypropylene tubes and plates. Include BSA in the dilution buffer. | |
| Incorrect peptide concentration | Verify the concentration of your peptide stock solution. | |
| High variability between replicates | Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven bacterial inoculum | Ensure the bacterial suspension is well-mixed before dispensing. | |
| Growth in negative control wells | Contamination | Use sterile techniques throughout the experiment. |
| Unexpectedly high MIC values | High salt concentration in media | The activity of some antimicrobial peptides can be inhibited by high salt concentrations. Consider using a low-salt medium if appropriate for your bacterial strain. |
| Presence of serum components | If using serum-supplemented media, components in the serum may bind to and inactivate the peptide. |
Visualizing this compound's Mechanisms of Action
To better understand the multifaceted activity of this compound, the following diagrams illustrate its key signaling pathways and experimental workflows.
Caption: this compound's influence on macrophage polarization.
Caption: this compound's proposed interaction with the (p)ppGpp pathway.
Caption: Workflow for determining MIC and MBC of this compound.
References
- 1. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Cationic bactericidal peptide 1018 does not specifically target the stringent response alarmone (p)ppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: IDR-1018 Applications in Primary Cell Cultures
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of the synthetic peptide IDR-1018 in primary cell cultures, with a focus on minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound (VRLIVAVRIWRR-NH2) is a synthetic innate defense regulator (IDR) peptide derived from the bovine host defense peptide, bactenecin.[1][2] Its primary mechanism is not direct antimicrobial activity, but rather the modulation of the host's innate immune response.[3] Key functions include enhancing chemokine production to recruit immune cells, suppressing excessive pro-inflammatory cytokine responses, and promoting wound healing.[1][2][3] It has also demonstrated efficacy in preventing and eradicating bacterial biofilms.[1]
Q2: Is this compound generally considered cytotoxic to mammalian cells?
No, this compound is generally characterized by its minimal cytotoxicity and hemolytic activity, especially when compared to other host defense peptides like LL-37.[3][4] Studies have shown it to be non-toxic to various cells, including peripheral blood mononuclear cells (PBMCs), human keratinocytes, and primary human fibroblasts, even at concentrations effective for its immunomodulatory functions.[3][5][6] In some contexts, this compound has even been shown to protect skin cells from the cytotoxic effects of other antimicrobial peptides.[7][8]
Q3: Why might I be observing cytotoxicity in my primary cell cultures with this compound?
While this compound has a strong safety profile, observing cytotoxicity in sensitive primary cell cultures can occur due to several factors:
-
High Peptide Concentration: The dose-response to any peptide can vary significantly between robust cell lines and more delicate primary cells.
-
Suboptimal Culture Conditions: Primary cells are highly sensitive to their environment. Factors like low serum concentration, incorrect pH, or nutrient depletion can exacerbate cellular stress when a peptide is introduced.[9]
-
Cell-Type Specific Sensitivity: Different primary cell types have varying tolerances to external stimuli.
-
Peptide Handling and Purity: Improper reconstitution, storage, or the use of low-purity peptide can lead to unexpected results.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death that may be mistakenly attributed to the experimental agent.[10][11]
Q4: What are the typical working concentrations for this compound in cell culture?
Effective concentrations for this compound's immunomodulatory and wound-healing activities are typically in the range of 20 µg/mL to 200 µg/mL.[5][12] However, the optimal concentration is highly dependent on the cell type and the specific biological question being addressed. A dose-response experiment is always recommended to determine the ideal, non-cytotoxic concentration for your specific primary cell culture system.
Troubleshooting Guide: Minimizing Cytotoxicity
This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Significant Cell Death Observed After this compound Treatment
If you observe a sharp decrease in cell viability after applying this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing the cause of this compound cytotoxicity.
Data Summary
The following tables summarize key quantitative data from published studies.
Table 1: Reported Effective and Non-Cytotoxic Concentrations of this compound
| Cell Type | Concentration Range (µg/mL) | Observation | Reference |
| Human Keratinocytes (HaCaT) | 5 - 80 | No significant cytotoxicity observed over 24h. | [3][5] |
| Primary Human Fibroblasts | 5 - 80 | No significant cytotoxicity observed over 24h. | [3][5] |
| Murine Macrophages (RAW 264.7) | Up to 128 | Negligible cytotoxicity reported. | [13] |
| Human Skin Cells (Fibroblasts, Keratinocytes) | 64 | Reduced cytotoxicity of another peptide (synoeca-MP). | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 70 - 200 | Dose-dependent induction of chemokine MCP-1. | [12] |
Table 2: Sample Experimental Design for Dose-Response Cytotoxicity Assay
| Group | This compound Conc. (µg/mL) | Purpose |
| 1 | 0 (Vehicle Control) | Baseline cell viability. |
| 2 | 5 | Low concentration. |
| 3 | 20 | Typical effective concentration. |
| 4 | 50 | Intermediate concentration. |
| 5 | 100 | High concentration. |
| 6 | 200 | Very high concentration. |
| 7 | 1% Triton X-100 | Positive control for cytotoxicity (cell death). |
Potential Mechanisms of Peptide-Induced Cytotoxicity
While this compound is not known to be overtly cytotoxic, high concentrations of cationic peptides can, in some circumstances, trigger cell death pathways. Understanding these potential pathways can aid in troubleshooting.
Caption: Potential cell death pathways that could be activated by cellular stress.
-
Apoptosis: A programmed form of cell death characterized by caspase activation. Some antimicrobial peptides can trigger this pathway.[14]
-
Necroptosis: A programmed, inflammatory form of necrosis regulated by RIPK1, RIPK3, and MLKL, often initiated when apoptosis is inhibited.[15][16][17]
-
Autophagy: A cellular recycling process. While generally a survival mechanism, its dysregulation by external stressors like peptides can sometimes lead to cell death.[18][19]
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via MTT Assay
This protocol outlines a standard method to assess cell viability and determine a non-cytotoxic working concentration range for this compound.
Caption: Experimental workflow for assessing cell viability using the MTT assay.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Lyophilized this compound
-
Sterile, nuclease-free water or PBS for reconstitution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
-
Peptide Preparation: Prepare a stock solution of this compound. Perform serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., as listed in Table 2).
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle-only wells (for 100% viability) and positive control wells (e.g., 1% Triton X-100 for 0% viability).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Protocol 2: Best Practices for Peptide Reconstitution and Handling
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in a sterile solvent like nuclease-free water or PBS.[20] Avoid using acidic or basic solutions unless specified by the manufacturer. To create a 1 mg/mL stock, add 1 mL of solvent to 1 mg of peptide.
-
Solubility: Mix gently by pipetting up and down or vortexing lightly. If solubility is an issue, sonication may be used sparingly.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: For experiments, thaw a single aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium immediately before use. Do not store diluted peptide in culture medium for extended periods.
Protocol 3: Contamination Check and Mitigation
-
Visual Inspection: Regularly inspect your cultures under a microscope for signs of contamination.[11][21]
-
Bacteria: Look for turbidity (cloudy medium), a rapid drop in pH (yellow medium), and small, motile black dots between cells.
-
Yeast: Observe small, budding, oval-shaped particles. The medium may become cloudy and yellow.[10]
-
Fungus (Mold): Look for thin, filamentous structures (hyphae) floating in the medium, which can sometimes form dense clumps.[10][21]
-
-
Mycoplasma Testing: Mycoplasma is not visible by standard microscopy and requires specific detection methods like PCR-based kits or fluorescence staining (e.g., DAPI or Hoechst).[11][21] Routinely test all cell stocks.
-
Mitigation:
-
If contamination is detected, immediately discard the contaminated flask and any shared reagents.[10]
-
Thoroughly decontaminate the biosafety cabinet, incubator, and any other potentially exposed equipment with appropriate disinfectants (e.g., 70% ethanol followed by a decontaminating agent).
-
If the cell line is irreplaceable, consider using commercially available antibiotics or antimycotics, but be aware these can also be stressful to primary cells.[22] The best practice is always to start fresh with an uncontaminated stock.
-
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The Combination of Synoeca-MP Antimicrobial Peptide with this compound Stimulates Proliferation, Migration, and the Expression of Pro-Regenerative Genes in Both Human Skin Cell Cultures and 3D Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 12. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D1018 with higher stability and excellent lipopolysaccharide binding affinity has potent anti-bacterial and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. Mechanisms of necroptosis in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Necroptosis: a crucial pathogenic mediator of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Artificial Peptides as Autophagy Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a candidate therapeutic autophagy–inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. adl.usm.my [adl.usm.my]
Technical Support Center: Optimizing IDR-1018 Efficacy in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the innate defense regulator peptide IDR-1018 in combination therapies. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound is a synthetic, 12-amino acid host defense peptide (HDP) derived from bactenecin. Its primary functions are not direct antimicrobial activity, but rather the modulation of the host's innate immune response.[1][2][3] It exhibits anti-infective, anti-inflammatory, and wound-healing properties.[3] A key activity of this compound is its ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][3][4]
Q2: How does this compound exert its immunomodulatory effects?
This compound modulates the immune system by selectively inducing the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for recruiting immune cells to the site of infection or injury.[1][5][6] Simultaneously, it can suppress the production of pro-inflammatory cytokines, thereby preventing excessive and damaging inflammation.[2][7]
Q3: What is the mechanism behind this compound's anti-biofilm activity?
This compound disrupts bacterial biofilms by binding to and stimulating the degradation of the bacterial signaling molecules (p)ppGpp, which are essential for biofilm formation and maintenance.[1] This action leads to the dispersal of bacteria from the biofilm, making them more susceptible to antibiotics and host immune cells.[1]
Q4: Is this compound cytotoxic to mammalian cells?
This compound generally exhibits low cytotoxicity towards mammalian cells at effective concentrations.[2] However, dose-dependent toxicity has been observed, particularly with intravenous administration.[8] It is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q5: Can this compound be used in combination with conventional antibiotics?
Yes, this compound has demonstrated synergistic or additive effects when used in combination with various conventional antibiotics against a range of bacteria.[1][3][4] This synergy allows for the use of lower concentrations of antibiotics, potentially reducing toxicity and the development of antibiotic resistance.[1]
Troubleshooting Guides
Section 1: Synergy Testing with Antibiotics (Checkerboard Assay)
Q1: My checkerboard assay results are inconsistent or not showing synergy. What are the possible reasons?
Several factors can lead to inconsistent results in a checkerboard assay:
-
Peptide Aggregation: this compound has a tendency to aggregate in the presence of certain salts, which can reduce its effective concentration and mask its synergistic activity.[9]
-
Solution: Prepare this compound solutions in low-salt buffers or sterile water immediately before use. Avoid storing the peptide in salt-containing media for extended periods. Consider using a formulation with excipients that reduce aggregation.[10]
-
-
Incorrect Antibiotic Concentration Range: The chosen concentration range for the antibiotic or this compound may not be appropriate to observe synergy.
-
Solution: Perform preliminary Minimum Inhibitory Concentration (MIC) experiments for both this compound and the antibiotic individually to determine the appropriate concentration ranges for the checkerboard assay.
-
-
Bacterial Inoculum Density: The density of the bacterial inoculum can significantly impact the outcome.
-
Solution: Ensure a standardized and consistent bacterial inoculum for each experiment, typically adjusted to a 0.5 McFarland standard.
-
-
Incompatible Media: The growth medium used may interfere with the activity of this compound or the antibiotic.
-
Solution: Use a standard, recommended medium for antimicrobial susceptibility testing, such as Mueller-Hinton Broth (MHB). If using a different medium, validate its compatibility.
-
Q2: How do I interpret the results of my checkerboard assay?
The results are typically interpreted by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC Index = FIC of drug A + FIC of drug B
Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive or Indifference |
| > 4 | Antagonism |
Section 2: Anti-Biofilm Assays (Crystal Violet Method)
Q1: I am not observing a significant reduction in biofilm formation with this compound treatment. What could be the issue?
-
Suboptimal Peptide Concentration: The concentration of this compound may be too low to effectively inhibit biofilm formation.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your bacterial strain of interest.
-
-
Timing of Treatment: The timing of this compound addition is critical.
-
Solution: For biofilm prevention assays, add this compound at the time of bacterial inoculation. For disruption of pre-formed biofilms, ensure the biofilm is sufficiently mature before adding the peptide.
-
-
Inadequate Staining or Washing: Improper staining or washing techniques can lead to inaccurate quantification.
-
Solution: Ensure complete removal of planktonic cells before staining. Be gentle during washing steps to avoid dislodging the biofilm. Ensure the crystal violet is fully solubilized before reading the absorbance.
-
Q2: The variability between my replicate wells in the crystal violet assay is high.
-
Uneven Biofilm Formation: Biofilms may not be forming uniformly across the plate.
-
Solution: Ensure a homogenous bacterial suspension and consistent inoculation volume in each well. Use plates designed for cell culture that have a treated surface to promote even attachment.
-
-
"Edge Effect": Wells on the periphery of the microplate are prone to evaporation, leading to altered growth conditions and inconsistent biofilm formation.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or water to maintain humidity.
-
Section 3: Immunomodulatory Assays (MCP-1 ELISA)
Q1: I am not detecting a significant increase in MCP-1 production after stimulating cells with this compound.
-
Cell Type and Condition: The type and health of the cells used are crucial.
-
Solution: Use a cell line known to be responsive to this compound, such as human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines. Ensure cells are healthy and in the logarithmic growth phase.
-
-
Peptide Inactivation: The immunomodulatory activity of this compound can be inhibited by aggregation.[9]
-
Solution: As with synergy testing, prepare this compound fresh in a low-salt buffer.
-
-
Insufficient Incubation Time: The incubation time may not be long enough for detectable MCP-1 production.
-
Solution: Optimize the incubation time for your specific cell type. A time course experiment (e.g., 4, 8, 12, 24 hours) can help determine the peak of MCP-1 expression.
-
Q2: My ELISA results show high background or a weak signal.
-
Insufficient Washing: Inadequate washing can leave unbound antibodies, resulting in high background.
-
Solution: Increase the number of wash steps and ensure complete removal of wash buffer between steps.
-
-
Incorrect Antibody Concentrations: Suboptimal concentrations of capture or detection antibodies can lead to a weak signal.
-
Solution: Titrate the antibodies to determine the optimal concentration for your assay.
-
-
Reagent Issues: Expired or improperly stored reagents can lead to poor results.
-
Solution: Always check the expiration dates and storage conditions of your ELISA kit components.
-
Experimental Protocols
Checkerboard Synergy Assay Protocol
This protocol outlines the steps to assess the synergistic activity of this compound with a conventional antibiotic.
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into a suitable broth medium and incubate overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB). This corresponds to a 0.5 McFarland standard.
-
-
Prepare Reagent Plates:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic horizontally and serial two-fold dilutions of this compound vertically in MHB.
-
The final volume in each well should be 50 µL.
-
Include wells with only the antibiotic and only this compound as controls. Also, include wells with only media (sterility control) and wells with bacteria and media (growth control).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.
-
Crystal Violet Biofilm Assay Protocol
This protocol describes a method to quantify biofilm formation.
-
Biofilm Formation:
-
Add 100 µL of a diluted overnight bacterial culture (typically a 1:100 dilution in a suitable growth medium) to the wells of a 96-well flat-bottom plate.
-
To test for biofilm inhibition, add this compound at the desired concentrations at this stage.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing:
-
Carefully remove the planktonic bacteria by gently aspirating the medium.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS). Be gentle to avoid dislodging the biofilm.
-
-
Staining:
-
Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm.
-
MCP-1 ELISA Protocol
This protocol provides a general outline for measuring MCP-1 in cell culture supernatants.
-
Cell Stimulation:
-
Seed cells (e.g., PBMCs or macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants for analysis.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific MCP-1 ELISA kit being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples to the wells.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Use the standard curve to determine the concentration of MCP-1 in the experimental samples.
-
Data Presentation
Table 1: Example of Checkerboard Assay Results for this compound and Antibiotic X
| This compound (µg/mL) | Antibiotic X (µg/mL) | Growth (+/-) |
| 8 | 0 | + |
| 4 | 0 | + |
| 2 | 0 | + |
| 1 | 0 | + |
| 0.5 | 0 | + |
| 0 | 16 | + |
| 0 | 8 | + |
| 0 | 4 | + |
| 0 | 2 | + |
| 0 | 1 | + |
| 4 | 2 | - |
| 2 | 4 | - |
| 1 | 8 | + |
Note: This is example data. Actual results will vary depending on the antibiotic and bacterial strain used.
Table 2: Example of Biofilm Inhibition by this compound
| This compound (µg/mL) | Average OD570 | % Biofilm Inhibition |
| 0 (Control) | 1.25 | 0% |
| 1 | 1.05 | 16% |
| 5 | 0.63 | 50% |
| 10 | 0.25 | 80% |
| 20 | 0.13 | 90% |
Table 3: Example of MCP-1 Induction by this compound in Macrophages
| This compound (µg/mL) | MCP-1 Concentration (pg/mL) |
| 0 (Unstimulated) | 50 |
| 1 | 150 |
| 5 | 500 |
| 10 | 1200 |
| 20 | 2500 |
Visualizations
Caption: Workflow for determining synergy between this compound and antibiotics.
Caption: Experimental workflow for the crystal violet biofilm assay.
Caption: Simplified signaling pathway of this compound's immunomodulatory action.
References
- 1. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Human CCL2/MCP-1 ELISA Kit - Quantikine DCP00: R&D Systems [rndsystems.com]
- 5. biocompare.com [biocompare.com]
- 6. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic Derivative of Host-Defense Peptide this compound Improves Proteolytic Stability, Suppresses Inflammation, and Enhances In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Aggregation and Its Influence on the Immunomodulatory Activity of Synthetic Innate Defense Regulator Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Why does IDR-1018 show variable effects on cytokine production?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the synthetic immunomodulatory peptide, IDR-1018. The content is designed to address the common observation of variable effects on cytokine production during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent effects of this compound on pro-inflammatory cytokine production (e.g., TNF-α, IL-6)?
A1: The immunomodulatory effects of this compound are highly context-dependent. The peptide exhibits a dual functionality: in the absence of a strong inflammatory stimulus, it can induce a modest inflammatory response, primarily through chemokine production to recruit immune cells.[1][2] However, in the presence of potent inflammatory stimuli like lipopolysaccharide (LPS) or bacterial components, this compound generally acts to suppress the overproduction of pro-inflammatory cytokines.[2][3][4] This "balancing" act is a key feature of its mechanism. Variability in your results could stem from the type and concentration of the inflammatory stimulus used, the cell type, and the concentration of this compound itself.
Q2: Does the choice of inflammatory stimulus matter when studying this compound's effects?
A2: Absolutely. The nature of the inflammatory stimulus is a critical variable. For instance, this compound has been shown to potently blunt the excessive production of pro-inflammatory cytokines and MCP-1 induced by LPS (a component of Gram-negative bacteria).[2] When stimulated with heat-killed Staphylococcus aureus (a Gram-positive bacterium), higher concentrations of this compound were required to achieve a similar dampening effect on pro-inflammatory cytokines.[2] In studies involving heat-killed Candida albicans, this compound suppressed TNF-α, IL-1β, IL-6, and IL-12 production while increasing IL-10.[3] Therefore, the specific pathogen-associated molecular pattern (PAMP) used will dictate the cellular response and the modulatory effect of this compound.
Q3: What is the expected effect of this compound on anti-inflammatory cytokines like IL-10?
A3: this compound has been observed to increase the production of the anti-inflammatory cytokine IL-10 in certain contexts. For example, in bone marrow-derived macrophages stimulated with heat-killed C. albicans, this compound treatment led to a 2.3-fold increase in IL-10 levels.[3] This upregulation of an anti-inflammatory mediator, coupled with the suppression of pro-inflammatory cytokines, highlights this compound's role in promoting a balanced immune response and driving macrophage differentiation towards an intermediate M1-M2 state.[5][6]
Q4: Can this compound induce cytokine production on its own, without another stimulus?
A4: Yes, particularly for chemokines. In the absence of other inflammatory stimuli, this compound can directly act on macrophages to induce the production of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[1][2] This selective induction of chemokines is a key part of its anti-infective properties, as it helps recruit immune cells to the site of infection or injury.[4] For instance, this compound stimulation of peripheral blood mononuclear cells (PBMCs) resulted in a greater than 50-fold increase in MCP-1 production compared to a parent peptide.[4]
Q5: How does this compound influence mast cell cytokine production?
A5: this compound can activate human mast cells, leading to the production and release of a variety of cytokines and chemokines, including GM-CSF, IL-8, MCP-1, MCP-3, MIP-1α, MIP-1β, and TNF-α.[7] This activation is mediated through G protein-coupled receptors and subsequent activation of PLC, MAPK, and NF-κB signaling pathways.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in TNF-α suppression between experiments | Inconsistent concentration or potency of inflammatory stimulus (e.g., LPS). | Prepare fresh dilutions of your stimulus from a validated stock for each experiment. Ensure consistent incubation times. Consider using a positive control for stimulation. |
| Cell passage number and density. | Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. | |
| This compound is increasing, not decreasing, pro-inflammatory cytokines. | Low or absent primary inflammatory stimulus. | Ensure that your experimental setup includes a potent inflammatory stimulus (e.g., LPS, heat-killed bacteria) to observe the suppressive effects of this compound. The peptide alone can induce some inflammatory mediators. |
| Cell type-specific effects. | Be aware that different cell types will respond differently. For example, while this compound may suppress TNF-α in macrophages, it can induce it in mast cells.[7] | |
| No effect of this compound observed. | Sub-optimal concentration of this compound. | Perform a dose-response curve for this compound in your specific experimental system to determine the optimal concentration for the desired effect. |
| Timing of this compound addition. | The timing of peptide addition relative to the stimulus can be critical. For suppressive effects, this compound is often added shortly before or at the same time as the inflammatory stimulus. |
Data Presentation
Table 1: In Vitro Effects of this compound on Cytokine Production by Macrophages
| Cell Type | Stimulus | This compound Conc. | Cytokine | Effect | Fold Change / % Inhibition | Reference |
| Murine Bone Marrow-Derived Macrophages | Heat-killed C. albicans | Not specified | TNF-α | Suppression | 55.3% inhibition | [3] |
| IL-1β | Suppression | 91.1% inhibition | [3] | |||
| IL-6 | Suppression | 38.3% inhibition | [3] | |||
| IL-12 | Suppression | 59.9% inhibition | [3] | |||
| MCP-1 | Induction | 1.3-fold increase | [3] | |||
| IL-10 | Induction | 2.3-fold increase | [3] | |||
| RAW 264.7 Macrophages | LPS (10 ng/mL) | 20 µg/mL | TNF-α | Suppression | ~50% inhibition | [2] |
| LPS (10 ng/mL) | 20 µg/mL | IL-6 | Suppression | ~75% inhibition | [2] | |
| Heat-killed S. aureus | 70-200 µg/mL | TNF-α | Suppression | Dose-dependent | [2] | |
| Human Monocyte-Derived Macrophages | LPS | Not specified | TNF-α | Suppression | Strong reduction | [9] |
| LPS | Not specified | IL-10 | Induction | Highly expressed | [9] |
Table 2: In Vivo Effects of this compound on Cytokine Production
| Model | Stimulus | This compound Dose | Cytokine | Effect | % Reduction | Reference |
| Murine Implant Infection | S. aureus | Not specified | TNF-α | Reduction | 60% | [2] |
Experimental Protocols
1. In Vitro Macrophage Stimulation Assay
This protocol is a generalized procedure based on methodologies described in the cited literature.[2][10]
-
Cell Culture: Culture murine bone marrow-derived macrophages or a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Seeding: Plate cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in sterile water or a suitable buffer.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-200 µg/mL) for a specified time (e.g., 45 minutes).
-
-
Stimulation:
-
Add the inflammatory stimulus, such as LPS (e.g., 10 ng/mL), heat-killed S. aureus (e.g., 2 x 10^7 CFU/mL), or heat-killed C. albicans.
-
Include control wells with no treatment, this compound alone, and stimulus alone.
-
-
Incubation: Incubate the plates for a designated period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Centrifuge the plates and collect the supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify cytokine levels in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest, following the manufacturer's instructions.
2. General ELISA Protocol for Cytokine Quantification
This is a standard sandwich ELISA protocol.[11]
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Signal Amplification: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a suitable HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Immunomodulatory Peptide Confers Protection in an Experimental Candidemia Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innate Defense Regulator this compound Activates Human Mast Cells Through G Protein-, Phospholipase C-, MAPK- and NF-κB-Sensitive Pathways [jstage.jst.go.jp]
- 9. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
IDR-1018: A Superior Modulator of Host Innate Immunity Compared to Traditional Antimicrobial Peptides
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the focus of novel therapeutic development is shifting from direct microbial killing to modulating the host's own immune system. In this context, Innate Defense Regulator (IDR) peptides have emerged as a promising class of therapeutics. A comprehensive analysis of the available data reveals that the synthetic peptide IDR-1018 demonstrates superior efficacy in several key areas compared to other antimicrobial peptides (AMPs), particularly the well-studied human cathelicidin, LL-37.
This compound, a 12-amino acid synthetic peptide derived from the bovine peptide bactenecin, exhibits a unique mechanism of action. Unlike many traditional AMPs that primarily function through direct lysis of bacterial membranes, this compound exerts its potent anti-infective properties predominantly through the modulation of the innate immune response. This guide provides a detailed comparison of this compound's efficacy against other AMPs, supported by experimental data.
Antimicrobial and Anti-Biofilm Efficacy
While this compound displays modest direct antimicrobial activity, its true strength lies in its potent anti-biofilm capabilities. Biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics. This compound has been shown to prevent biofilm formation and eradicate existing biofilms of a broad spectrum of pathogens at concentrations well below its minimum inhibitory concentration (MIC).[1]
The mechanism behind this anti-biofilm activity is linked to its ability to bind to and stimulate the degradation of the bacterial signaling molecule (p)ppGpp, which is crucial for biofilm formation and maintenance.[1] This mode of action is distinct from many other AMPs and provides a significant advantage in treating persistent, biofilm-associated infections.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and LL-37
| Organism | This compound MIC (µg/mL) | LL-37 MIC (µg/mL) |
| Pseudomonas aeruginosa | 64 | 64 - 256[2][3] |
| Escherichia coli | >64 | 64 - 256 |
| Staphylococcus aureus | 16 - 32 | 16 - 64 |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Immunomodulatory Efficacy: A Key Differentiator
The most significant advantage of this compound lies in its potent and selective immunomodulatory activities. It has been demonstrated to be a powerful inducer of chemokines, molecules that recruit immune cells to the site of infection, while simultaneously suppressing harmful pro-inflammatory responses.
Experimental evidence shows that this compound is a more potent inducer of key chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), compared to LL-37. One study found that this compound stimulation led to a more than 50-fold increase in certain chemokines compared to LL-37.[4] This enhanced recruitment of immune cells is a critical factor in its anti-infective capabilities.[4]
Furthermore, this compound has been shown to drive macrophage differentiation towards a unique phenotype that enhances anti-inflammatory functions while maintaining crucial pro-inflammatory activities necessary for resolving infections.
Table 2: Comparative Immunomodulatory Activity of this compound and LL-37
| Activity | This compound | LL-37 |
| Chemokine Induction (e.g., MCP-1) | Potent inducer (>50-fold increase compared to LL-37 in some studies)[4] | Moderate inducer[5][6] |
| Pro-inflammatory Cytokine Suppression (e.g., TNF-α) | Strong suppression | Moderate suppression[5] |
| Macrophage Polarization | Drives differentiation to a unique anti-inflammatory/pro-resolving phenotype[7][8] | Modulates macrophage activity[5] |
Wound Healing: Accelerating Tissue Repair
The immunomodulatory properties of this compound also translate to superior wound healing capabilities. In preclinical models, this compound has demonstrated significantly accelerated wound closure compared to both vehicle controls and other peptides, including LL-37 and HB-107.[9][10] This is attributed to its ability to promote keratinocyte proliferation and enhance re-epithelialization, independent of its direct antibacterial activity.[9]
Table 3: Comparative Efficacy in Wound Healing
| Peptide | Wound Closure Improvement (vs. Control) | Key Findings |
| This compound | Significant acceleration | Superior to LL-37 and HB-107 in non-diabetic murine models.[9][10] |
| LL-37 | Moderate effect | Less effective than this compound in promoting re-epithelialization.[9][10] |
| HB-107 | Minimal to no effect | Did not significantly improve wound healing compared to control.[9][10] |
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating antimicrobial peptide efficacy.
Caption: Proposed signaling pathway of this compound in macrophages.
Caption: General experimental workflow for evaluating AMP efficacy.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains, this compound and other AMPs, spectrophotometer.
-
Procedure:
-
Prepare a bacterial suspension in MHB and adjust the optical density (OD) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Serially dilute the antimicrobial peptides in MHB in the wells of a 96-well plate.
-
Add the bacterial suspension to each well containing the diluted peptides. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
In Vitro Wound Healing (Scratch) Assay
This assay measures the ability of a peptide to promote cell migration and wound closure.
-
Materials: 6-well plates, human keratinocytes or fibroblasts, cell culture medium, pipette tips, microscope with a camera.
-
Procedure:
-
Culture a monolayer of cells in 6-well plates until confluent.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh cell culture medium containing different concentrations of the peptides to be tested. A control group with no peptide is included.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.
-
Chemokine Induction Assay in Macrophages
This protocol outlines the measurement of chemokine production by macrophages in response to peptide stimulation.
-
Materials: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1), cell culture medium, this compound and other AMPs, lipopolysaccharide (LPS) as a positive control, Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific chemokines (e.g., MCP-1).
-
Procedure:
-
Differentiate PBMCs into macrophages or culture the macrophage cell line in appropriate plates.
-
Stimulate the macrophages with various concentrations of the peptides for a specified time (e.g., 24 hours). Include an unstimulated control and an LPS-stimulated control.
-
Collect the cell culture supernatants.
-
Quantify the concentration of specific chemokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Conclusion
The evidence strongly suggests that this compound represents a significant advancement in the field of antimicrobial peptides. Its unique ability to potently modulate the host's innate immune response, particularly its superior chemokine induction and anti-biofilm activity, sets it apart from many naturally occurring and synthetic AMPs like LL-37. These properties, combined with its demonstrated efficacy in promoting wound healing, position this compound as a highly promising candidate for the development of novel therapies for a wide range of infections and inflammatory conditions. Further clinical investigation is warranted to fully realize the therapeutic potential of this innovative immunomodulatory peptide.
References
- 1. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of IDR-1018 and LL-37 in Preclinical Wound Healing Models
For Researchers, Scientists, and Drug Development Professionals
The effective treatment of chronic and infected wounds remains a significant challenge in modern medicine. Host defense peptides (HDPs) and their synthetic derivatives, known as innate defense regulator (IDR) peptides, have emerged as promising therapeutic candidates due to their dual immunomodulatory and antimicrobial properties. This guide provides an objective comparison of the synthetic peptide IDR-1018 and the well-characterized human cathelicidin LL-37 in the context of wound healing, supported by experimental data from preclinical studies.
Executive Summary
This compound, a synthetic innate defense regulator, demonstrates superior performance in promoting wound healing in non-diabetic preclinical models compared to the natural host defense peptide LL-37.[1][2][3] Key advantages of this compound include significantly lower cytotoxicity, enhanced re-epithelialization at lower concentrations, and potent activity in the presence of bacterial infection.[1][2][3][4] The wound healing capabilities of both peptides appear to be linked to their immunomodulatory functions rather than direct antimicrobial activity.[1][3] Notably, the efficacy of both peptides is diminished in diabetic wound models, suggesting a reliance on host immune pathways that are impaired in this condition.[1][2][3]
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the key quantitative findings from comparative studies between this compound and LL-37.
Table 1: In Vitro Cytotoxicity in Human Skin Cells
| Peptide | Cell Line | Concentration (µg/mL) | Cell Viability (%) | Statistical Significance (this compound vs. LL-37) |
| This compound | HaCaT (Keratinocytes) | 200 | ~90% | p < 0.005 |
| LL-37 | HaCaT (Keratinocytes) | 200 | ~10% | N/A |
| This compound | HFB (Fibroblasts) | 200 | ~95% | p < 0.005 |
| LL-37 | HFB (Fibroblasts) | 200 | ~20% | N/A |
Data extracted from MTT assays performed by Steinstraesser et al. (2012).[3][5][6]
Table 2: In Vivo Efficacy in a Murine Excisional Wound Model
| Peptide | Dose per Wound | Re-epithelialization vs. Control (Day 14) | Comparative Efficacy |
| This compound | 3 µg | Significantly higher than LL-37 and control | Superior to LL-37 at the same dose |
| LL-37 | 3 µg | Higher than control | Less effective than this compound at the same dose |
| This compound | 30 ng | Comparable to higher doses of LL-37 | Effective at 100-fold lower concentration than LL-37 |
Findings are based on a murine splint model of wound healing.[2][3]
Table 3: In Vivo Efficacy in an Infected Porcine Wound Model
| Peptide | Concentration (µg/mL) | Outcome |
| This compound | 20 and 200 | Dose-dependent increase in re-epithelialization |
| LL-37 | 200 | Less re-epithelialization compared to this compound |
| Control (PBS) | N/A | Lowest re-epithelialization |
This study utilized a Staphylococcus aureus infected porcine wound model.[2][4]
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.
In Vitro Cytotoxicity Assay (MTT Assay)
The metabolic activity and viability of human keratinocytes (HaCaT) and primary human fibroblasts (HFB) were assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5][6]
-
Cell Seeding: HaCaT and HFB cells were seeded in 96-well plates and cultured to allow for adherence.
-
Peptide Treatment: Cells were incubated with varying concentrations of this compound or LL-37 for 24 hours.
-
MTT Incubation: After treatment, the peptide-containing medium was removed, and cells were incubated with MTT solution. Mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble formazan.
-
Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Murine Excisional Wound Healing Model
This in vivo model was used to evaluate the dose-dependent effects of the peptides on wound closure.[2][3]
-
Animal Model: Non-diabetic mice were used for this study.
-
Wounding: Two full-thickness excisional wounds were created on the dorsolateral back of each mouse. A silicone splint was placed around the wound to prevent contraction.
-
Treatment: Wounds were treated topically with this compound, LL-37, or a vehicle control (PBS) every 48 hours for 14 days.
-
Analysis: Wound closure was monitored and measured every two days. The percentage of re-epithelialization was calculated based on the original wound area.
Infected Porcine Wound Model
This large animal model provides a more complex wound environment that is more analogous to human skin.[2][4]
-
Animal Model: Domestic pigs were used in this study.
-
Wounding and Infection: Full-thickness excisional wounds were created and subsequently infected with Staphylococcus aureus.
-
Treatment: Wounds were treated topically with this compound, LL-37, or PBS every 48 hours.
-
Analysis: Wound healing was assessed through digital photography and histological analysis of tissue biopsies to quantify re-epithelialization. Bacterial colonization was also quantified.
Signaling Pathways and Mechanisms of Action
The pro-healing effects of both this compound and LL-37 are believed to be mediated through the modulation of the host's innate immune response.
This compound has been shown to selectively induce chemokines while suppressing pro-inflammatory cytokines.[1][3] This immunomodulatory activity is thought to create a more favorable environment for tissue repair.
References
- 1. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 3. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
Validation of IDR-1018's anti-biofilm activity against Pseudomonas aeruginosa
A Comparative Guide for Researchers and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria, particularly in the context of biofilm-associated infections, necessitates the development of novel therapeutic strategies. Pseudomonas aeruginosa, a notorious opportunistic pathogen, is a leading cause of chronic and difficult-to-treat infections due to its robust biofilm-forming capabilities. This guide provides a comprehensive validation of the anti-biofilm activity of the synthetic peptide IDR-1018 against P. aeruginosa, comparing its performance with other agents and presenting supporting experimental data.
Efficacy of this compound in Biofilm Inhibition and Eradication
This compound, an innate defense regulator peptide, has demonstrated significant, broad-spectrum anti-biofilm activity at concentrations that do not affect the growth of planktonic bacteria.[1] This selective action against biofilms makes it a promising candidate for targeted anti-biofilm therapy.
Quantitative Comparison of Anti-Biofilm Activity
The following tables summarize the minimal biofilm inhibitory concentrations (MBIC) and minimal biofilm eradication concentrations (MBEC) of this compound against Pseudomonas aeruginosa, alongside comparative data for other antimicrobial peptides.
| Peptide | Target Organism | MBIC₅₀ (µg/mL) | MBIC₁₀₀ (µg/mL) | Reference |
| This compound | P. aeruginosa PA14 | Not Reported | 10 | [1] |
| This compound | P. aeruginosa PAO1 | Not Reported | 10 | [1] |
Table 1: Minimal Biofilm Inhibitory Concentrations (MBIC) of this compound against P. aeruginosa. MBIC₅₀ represents the concentration required to inhibit 50% of biofilm formation, while MBIC₁₀₀ is the concentration for complete inhibition.
| Peptide | Biofilm Age | Concentration (µg/mL) | Effect | Reference |
| This compound | 2-day old | 0.8 | ~4-fold increase in live cell dispersion after 23h | [1] |
| This compound | 2-day old | 10 | Biofilm cell death | [1][2] |
| This compound | Not Specified | 0.5 µM | 92% dispersal of preformed biofilm | [3] |
Table 2: Eradication and Dispersal Activity of this compound against Pre-formed P. aeruginosa Biofilms.
In addition to its standalone efficacy, this compound exhibits strong synergy with conventional antibiotics, reducing the required concentrations of drugs like ceftazidime, ciprofloxacin, imipenem, and tobramycin by up to 64-fold to treat biofilms of P. aeruginosa and other pathogens.[2]
Mechanism of Action: Targeting the Stringent Stress Response
The broad-spectrum anti-biofilm activity of this compound is attributed to its unique mechanism of action, which involves the direct targeting of the bacterial stringent stress response.[1] Unlike many antimicrobial peptides that disrupt cell membranes, this compound can translocate across the bacterial membrane and interact with intracellular targets.[1]
The key to its action lies in the binding and subsequent degradation of the alarmone nucleotides guanosine 5'-diphosphate 3'-diphosphate (ppGpp) and guanosine 5'-triphosphate 3'-diphosphate (pppGpp), collectively known as (p)ppGpp.[1][4][5] These molecules are central regulators of the stringent response, a bacterial stress response that is crucial for biofilm formation.[1] By promoting the degradation of (p)ppGpp, this compound effectively disrupts a key signaling pathway required for biofilm development and maintenance.[1]
Figure 1. Proposed mechanism of action of this compound.
Experimental Protocols
The anti-biofilm activity of this compound against P. aeruginosa has been validated using established in vitro models. The following are detailed methodologies for key experiments.
Minimal Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC is determined to assess the concentration of a compound required to inhibit biofilm formation.
-
Bacterial Culture Preparation: P. aeruginosa strains (e.g., PA14 or PAO1) are grown overnight in a suitable medium such as Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth.
-
Peptide Dilution: A serial dilution of this compound is prepared in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculation: The overnight bacterial culture is diluted and added to each well of the microtiter plate to a final specified optical density (OD).
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow for biofilm formation.
-
Quantification:
-
Crystal Violet Staining: Non-adherent bacteria are removed by washing the wells. The remaining biofilm is stained with a 0.1% crystal violet solution. After further washing, the bound dye is solubilized (e.g., with 30% acetic acid), and the absorbance is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.[6] The MBIC₅₀ is the concentration at which a 50% reduction in biofilm is observed compared to the untreated control.[1]
-
Flow Cell Analysis: For MBIC₁₀₀, biofilms are grown in flow cell systems with a continuous flow of medium containing different concentrations of this compound. Biofilm formation is monitored over several days using microscopy. The MBIC₁₀₀ is the lowest peptide concentration that completely prevents biofilm formation.[1]
-
Biofilm Eradication/Dispersal Assay
This assay evaluates the ability of a compound to disrupt pre-formed biofilms.
-
Biofilm Formation: P. aeruginosa biofilms are allowed to form in a suitable system, such as 96-well plates or flow cells, for a specified period (e.g., 2 days).[1]
-
Peptide Treatment: The established biofilms are then treated with various concentrations of this compound.
-
Incubation: The treated biofilms are incubated for a defined period (e.g., 24 hours).
-
Quantification:
-
Viable Cell Counting: For dispersal assays, the effluent from the flow cell system is collected at different time points, and the number of viable dispersed cells is determined by plating serial dilutions on agar plates and counting the colony-forming units (CFUs).[1]
-
Microscopy: The remaining biofilm in the flow cells can be stained with viability dyes (e.g., SYTO 9 for live cells and propidium iodide for dead cells) and visualized using confocal laser scanning microscopy (CLSM) to assess the extent of killing and structural disruption.[2]
-
Figure 2. Generalized experimental workflow for biofilm assays.
Conclusion
The data presented in this guide strongly support the potent anti-biofilm activity of this compound against Pseudomonas aeruginosa. Its ability to both inhibit biofilm formation and eradicate established biofilms at low, sub-inhibitory concentrations, coupled with its unique mechanism of action targeting the stringent response, positions this compound as a highly promising therapeutic candidate. Furthermore, its synergistic effects with conventional antibiotics suggest its potential as an adjunctive therapy to overcome antibiotic resistance in biofilm-associated infections. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance [mdpi.com]
- 4. Liposome-Encapsulated Tobramycin and this compound Peptide Mediated Biofilm Disruption and Enhanced Antimicrobial Activity against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and Eradication of Pseudomonas aeruginosa Biofilms by Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
A Comparative Analysis of IDR-1018 and Bactenecin Derivatives: Antimicrobial, Anti-Biofilm, and Immunomodulatory Activities
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance, synthetic host defense peptides (HDPs) have emerged as a promising avenue of research. Among these, Innate Defense Regulator (IDR)-1018, a synthetic derivative of the bovine HDP bactenecin, has garnered significant attention for its potent immunomodulatory and anti-biofilm properties. This guide provides a comprehensive comparative analysis of IDR-1018 and other bactenecin derivatives, offering a side-by-side look at their performance based on available experimental data.
At a Glance: this compound vs. Bactenecin Derivatives
This compound (VRLIVAVRIWRR-NH2) was developed from a library of peptides based on the sequence of Bac2A (RLARIVVIRVAR-NH2), a linearized version of bactenecin.[1] The primary goal of this design was to enhance immunomodulatory activities.[1] While both this compound and various bactenecin derivatives exhibit antimicrobial properties, their primary strengths and mechanisms of action diverge significantly. This compound excels in modulating the host immune response and disrupting bacterial biofilms, often at concentrations below its minimal inhibitory concentration (MIC) for planktonic bacteria.[1] In contrast, research on other bactenecin derivatives has often focused on optimizing direct antimicrobial potency.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and key bactenecin derivatives across antimicrobial, anti-biofilm, and immunomodulatory assays.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 16 - >128 | [2] |
| Pseudomonas aeruginosa | >128 | ||
| Escherichia coli | >128 | ||
| Bac2A | Gram-positive bacteria | 0.25 - 16 | |
| Gram-negative bacteria | 2 - 32 | ||
| Stapled Bac2A Derivative | Staphylococcus aureus | 7.6 - 16 | [3] |
| Bactenecin (native) | Gram-negative bacteria | ~8 | |
| Gram-positive bacteria | ≥64 | ||
| Bactenecin Derivative (K2W3V10R11) | E. coli | 4 | [4] |
| S. aureus | 8 | [4] | |
| Bactenecin Derivative (W2R3V10R11) | E. coli | 4 | [4] |
| S. aureus | 8 | [4] |
Table 2: Anti-Biofilm Activity
| Peptide | Target Organism | Activity | Concentration (µg/mL) | Reference |
| This compound | Pseudomonas aeruginosa | Biofilm dispersal | 0.8 | [1] |
| P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. aureus (MRSA), S. enterica | Biofilm prevention & eradication (often synergistic with antibiotics) | Sub-MIC | [1][5] | |
| Bactenecin Derivatives | Data not widely available in a comparative format |
Table 3: Immunomodulatory Activity
| Peptide | Assay | Effect | Relative Potency | Reference |
| This compound | Chemokine Induction (MCP-1) in human PBMCs | Potent induction | >50-fold increase compared to Bac2A | [1] |
| Pro-inflammatory Cytokine (TNF-α) Suppression (LPS-induced) | Strong suppression | 89% reduction at 50 µg/mL | ||
| Bac2A | Chemokine Induction (MCP-1) | Weak induction | Baseline for comparison | [1] |
| Anti-endotoxin activity | Very weak | ~30% at 20 µg/mL |
Table 4: Cytotoxicity
| Peptide | Cell Line | Effect | Concentration | Reference |
| This compound | Human peripheral blood mononuclear cells | Minimal cytotoxicity | [6] | |
| Human fibroblasts, keratinocytes | Non-cytotoxic, may increase viability | Up to 200 µg/mL | [7] | |
| Bactenecin (native) | Rat embryonic neurons, fetal rat astrocytes, human glioblastoma cells | Strongly cytotoxic | [8] | |
| Bactenecin Derivatives (K2W3V10R11, W2R3V10R11) | Hemolytic activity | Significantly lower than bactenecin | [4] |
Signaling Pathways and Experimental Workflows
This compound Immunomodulatory Signaling Pathway
This compound exerts its immunomodulatory effects by influencing key intracellular signaling pathways. Upon stimulation, it can lead to the production of chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for recruiting immune cells to the site of infection.[1] Concurrently, it can suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) in response to bacterial components like lipopolysaccharide (LPS), thereby preventing excessive and damaging inflammation.
Caption: this compound interaction with macrophages leading to immunomodulation.
General Experimental Workflow for Peptide Evaluation
The evaluation of antimicrobial peptides like this compound and bactenecin derivatives typically follows a multi-step process to characterize their biological activities.
Caption: Workflow for the comprehensive evaluation of antimicrobial peptides.
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted for some protocols.
-
96-well microtiter plates (polypropylene plates are often recommended for cationic peptides to prevent binding).[9]
-
Bacterial culture in logarithmic growth phase.
-
Peptide stock solution.
-
Spectrophotometer or plate reader.
-
-
Protocol:
-
Prepare serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.
-
Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[10]
-
Inoculate each well containing the peptide dilutions with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the peptide that shows no visible growth.[12]
-
2. Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This method quantifies the ability of a peptide to prevent biofilm formation or destroy pre-formed biofilms.
-
Materials:
-
Protocol for Inhibition:
-
Add serial dilutions of the peptide to the wells of a 96-well plate.
-
Inoculate the wells with a diluted bacterial culture.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[14]
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with 0.1% crystal violet for 10-15 minutes.[14]
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid or 95% ethanol.[14][15]
-
Measure the absorbance at a wavelength of 570-590 nm.
-
-
Protocol for Eradication:
-
Inoculate the wells with the bacterial culture and incubate for 24-48 hours to allow for biofilm formation.
-
After biofilm formation, remove the planktonic bacteria and add fresh media containing serial dilutions of the peptide.
-
Incubate for another 24 hours.
-
Proceed with washing, staining, and absorbance measurement as described for the inhibition assay.
-
3. Cytokine Profiling (Luminex Assay)
This multiplex immunoassay allows for the simultaneous measurement of multiple cytokines in a small sample volume.
-
Materials:
-
Luminex instrument and software.
-
Human cytokine multiplex kit (e.g., targeting TNF-α, IL-6, IL-10, MCP-1).
-
Cell culture supernatants from immune cells (e.g., PBMCs or macrophages) stimulated with the peptides.
-
Wash buffer.
-
Detection antibodies.
-
Streptavidin-Phycoerythrin (SAPE).
-
-
Protocol (General Overview):
-
Prepare antibody-coupled magnetic beads specific for each target cytokine.
-
Add the bead mixture to the wells of a 96-well plate.
-
Add cell culture supernatant samples and standards to the wells and incubate to allow cytokines to bind to the capture antibodies on the beads.[16]
-
Wash the beads to remove unbound material.
-
Add a cocktail of biotinylated detection antibodies specific for each cytokine and incubate.[17]
-
Wash the beads again.
-
Add Streptavidin-PE, which binds to the biotinylated detection antibodies, and incubate.[18]
-
Wash the beads a final time and resuspend in assay buffer.
-
Acquire data on a Luminex instrument, which uses lasers to identify the bead region (and thus the cytokine) and quantify the PE signal (proportional to the cytokine concentration).[19]
-
Conclusion
The comparative analysis reveals that while this compound originates from bactenecin, its functional profile has been significantly tailored towards immunomodulation and anti-biofilm activity. It demonstrates superior performance in stimulating a desired host immune response and combating biofilms, often at non-bactericidal concentrations. In contrast, various other bactenecin derivatives have been engineered primarily to enhance their direct killing efficacy against a range of pathogens.
For researchers and drug development professionals, the choice between this compound and other bactenecin derivatives will depend on the therapeutic strategy. If the goal is to develop a host-directed therapy that can resolve infections by modulating the immune system and targeting the biofilm lifestyle of bacteria, this compound and its analogs represent a compelling class of molecules. If the primary objective is a potent, fast-acting antimicrobial agent for planktonic bacteria, optimized bactenecin derivatives with enhanced cidal activity may be more suitable. This guide provides the foundational data and methodologies to inform such critical decisions in the development of next-generation antimicrobial therapeutics.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design, conformational analysis and membrane-penetrating dynamics study of Bac2A-derived antimicrobial peptides against gram-positive clinical strains isolated from pyemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Bioactivity and Mechanism of Bactenecin Derivatives Against Food-Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactenecin, a leukocytic antimicrobial peptide, is cytotoxic to neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. static.igem.org [static.igem.org]
- 15. Protocols · Benchling [benchling.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bmgrp.eu [bmgrp.eu]
Validating the Immunomodulatory Signature of IDR-1018 in Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic immunomodulatory peptide IDR-1018 against other well-known alternatives, the human cathelicidin LL-37 and the synthetic peptide HB-107. The focus is on validating their immunomodulatory signatures in human cells, with supporting experimental data and detailed methodologies to aid in research and development.
Executive Summary
Innate Defense Regulator (IDR)-1018 is a synthetic host defense peptide (HDP) derived from bactenecin, a bovine HDP.[1][2] It has demonstrated potent immunomodulatory activities, including the selective induction of chemokines to recruit immune cells and the suppression of pro-inflammatory cytokines, alongside anti-biofilm and wound-healing properties.[2][3] This guide compares these properties to those of LL-37, a naturally occurring human HDP, and HB-107, another synthetic peptide, providing a framework for evaluating their potential as therapeutic agents.
Comparative Data on Immunomodulatory Activity
The following tables summarize the quantitative effects of this compound, LL-37, and HB-107 on key immunomodulatory markers in human cells.
Table 1: Chemokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Peptide | Concentration | Target Chemokine | Fold Induction / Concentration | Cell Type | Reference |
| This compound | 10 µg/mL | MCP-1 | >50-fold increase compared to LL-37 | Human PBMCs | [4] |
| LL-37 | 10 µg/mL | MCP-1 | Baseline for comparison | Human PBMCs | [4] |
| HB-107 | Not Specified | Not Specified | Data not available | - | - |
Table 2: Pro-inflammatory Cytokine Suppression in LPS-stimulated Human Macrophages
| Peptide | Concentration | Target Cytokine | Percent Suppression | Cell Type | Reference |
| This compound | 20 µg/mL | TNF-α | Significant suppression | Human macrophages | [5] |
| LL-37 | Not Specified | TNF-α | Suppression noted | Human macrophages | [6] |
| HB-107 | Not Specified | Not Specified | Data not available | - | - |
Table 3: Cytotoxicity in Human Cells
| Peptide | Cell Line | IC50 / % Viability | Reference |
| This compound | HaCaT keratinocytes | Significantly less cytotoxic than LL-37 & HB-107 | [7][8] |
| LL-37 | HaCaT keratinocytes | Higher cytotoxicity | [7][8] |
| HB-107 | HaCaT keratinocytes | Higher cytotoxicity | [7][8] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these peptides are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound is known to activate a G-protein coupled receptor (GPCR), initiating a downstream cascade involving Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK), and ultimately leading to the activation of the transcription factor NF-κB. This pathway is crucial for the induction of chemokines and other immunomodulatory responses.
LL-37 Signaling Pathway
LL-37 primarily exerts its effects by binding to the Formyl Peptide Receptor-Like 1 (FPRL1), another GPCR. This interaction triggers downstream signaling cascades, including the ERK and Akt pathways, which are involved in cell migration, proliferation, and immune modulation. LL-37 can also interact with Toll-like receptors (TLRs), further modulating the innate immune response.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. The Human Antimicrobial Peptide LL-37, but Not the Mouse Ortholog, mCRAMP, Can Stimulate Signaling by Poly(I:C) through a FPRL1-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Wound Repair Peptides: IDR-1018 vs. HB-107
A comprehensive analysis for researchers and drug development professionals in the field of wound healing.
The landscape of wound care is continually evolving, with peptide-based therapies emerging as a promising frontier. Among these, the synthetic peptides IDR-1018 and HB-107 have garnered significant attention for their potent wound healing properties. This guide provides an in-depth, objective comparison of their performance, mechanisms of action, and supporting experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these novel therapeutic agents.
At a Glance: Key Performance Attributes
| Feature | This compound | HB-107 |
| Origin | Synthetic derivative of bovine bactenecin | Synthetic fragment of moth cecropin B |
| Primary Mechanism | Immunomodulatory: Enhances chemokine production, suppresses pro-inflammatory cytokines | Stimulates keratinocyte proliferation and leukocyte infiltration via IL-8 secretion |
| Antimicrobial Activity | Independent of direct antimicrobial action in wound healing | Lacks direct antimicrobial function |
| In Vitro Cytotoxicity | Significantly lower than HB-107 | Higher than this compound |
| In Vivo Efficacy (Non-Diabetic) | Superior wound closure and re-epithelialization compared to HB-107 | Accelerates wound repair, comparable to PDGF-BB |
| In Vivo Efficacy (Diabetic) | Ineffective in diabetic mouse models | Ineffective, with a slight trend towards delayed healing |
Deeper Dive: Mechanism of Action and Signaling Pathways
This compound: A Modulator of the Innate Immune Response
This compound, an innate defense regulator peptide, orchestrates a sophisticated immunomodulatory effect to promote wound healing. Its mechanism is not reliant on direct bactericidal activity but rather on shaping the host's immune response to be more conducive to repair. Upon administration, this compound is recognized by host cells, likely through G-protein coupled receptors, initiating a cascade of intracellular signaling events. This pathway involves the activation of Phospholipase C (PLC), leading to the activation of key downstream kinases including Extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). Ultimately, these signaling events converge on the activation of the transcription factor NF-κB. This results in a nuanced regulation of gene expression, characterized by the enhanced production of chemokines, which are crucial for attracting beneficial immune cells to the wound site, and the suppression of pro-inflammatory cytokines, which can hinder the healing process.
HB-107: A Stimulator of Cellular Proliferation and Migration
HB-107, derived from the antimicrobial peptide cecropin B, promotes wound healing through a more direct action on key cellular players in the repair process. While the precise receptor for HB-107 is not yet fully elucidated, its downstream effects are well-documented. HB-107 stimulates endothelial cells to secrete Interleukin-8 (IL-8), a potent chemokine. This increase in local IL-8 levels has a dual effect: it acts as a powerful chemoattractant for leukocytes, drawing them to the wound site to clear debris and prevent infection, and it stimulates the proliferation of keratinocytes, the primary cells responsible for re-epithelialization of the wound. This combined action of enhanced immune cell presence and accelerated epidermal regeneration contributes to faster wound closure.
Quantitative Performance Data
The following tables summarize the key quantitative data from comparative studies, providing a direct assessment of the peptides' efficacy.
In Vitro Cytotoxicity
| Cell Line | Peptide | Concentration (µg/mL) | Cell Viability (%) | p-value (vs. Untreated) |
| HaCaT (Keratinocytes) | This compound | 200 | ~95 | > 0.05 |
| HB-107 | 200 | ~70 | < 0.001 | |
| Primary Human Fibroblasts | This compound | 200 | ~100 | > 0.05 |
| HB-107 | 200 | ~80 | < 0.001 |
Data extracted from Steinstraesser et al., 2012.[1][2][3][4][5]
In Vivo Wound Healing (Non-Diabetic Murine Model)
| Treatment (3 µ g/dose ) | Day 2 % Wound Closure | Day 8 % Wound Closure | p-value (vs. Vehicle) |
| This compound | ~30% | ~75% | < 0.005 |
| HB-107 | ~20% | ~60% | > 0.05 |
| Vehicle (PBS) | ~15% | ~55% | - |
Data extracted from Steinstraesser et al., 2012.[1][2][3]
In Vivo Wound Healing (Diabetic Murine Model)
| Treatment (3 µ g/dose ) | Day 8 % Wound Closure | Day 14 % Wound Closure | p-value (vs. Vehicle) |
| This compound | ~45% | ~65% | > 0.05 |
| HB-107 | ~40% | ~60% | > 0.05 (slight decrease) |
| Vehicle (PBS) | ~45% | ~65% | - |
Data extracted from Steinstraesser et al., 2012.[1][3]
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human HaCaT keratinocytes and primary human fibroblasts were seeded in 96-well plates at a density of 1 x 104 cells/well and cultured for 24 hours.
-
Peptide Treatment: The culture medium was replaced with fresh medium containing this compound or HB-107 at concentrations ranging from 1 to 200 µg/mL. Control wells received medium only.
-
Incubation: Cells were incubated with the peptides for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Formazan Solubilization: After a 4-hour incubation, the medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.
In Vivo Murine Splinted Wound Healing Model
-
Animal Model: Female, 8-10 week old C57BL/6 mice were used for the non-diabetic model. For the diabetic model, db/db mice were utilized.
-
Wound Creation: Two full-thickness excisional wounds (6 mm in diameter) were created on the dorsum of each anesthetized mouse.
-
Splint Application: A silicone splint was placed around each wound and secured with sutures to prevent wound contraction.
-
Peptide Administration: 15 µL of this compound (200 µg/mL, equivalent to 3 µ g/dose ), HB-107 (200 µg/mL, equivalent to 3 µ g/dose ), or PBS (vehicle control) was topically applied to the wounds every 48 hours.
-
Wound Closure Measurement: Wounds were digitally photographed every two days, and the wound area was measured using image analysis software. Wound closure was expressed as a percentage of the initial wound area.
-
Histological Analysis: On day 14, mice were euthanized, and wound tissue was harvested for histological analysis to assess re-epithelialization and tissue morphology.
Conclusions and Future Directions
The comparative data presented here clearly indicates that while both this compound and HB-107 are effective promoters of wound healing, they operate through distinct mechanisms and exhibit different performance profiles. This compound's immunomodulatory approach, coupled with its lower cytotoxicity and superior efficacy in non-diabetic models, positions it as a particularly promising candidate for further development.[1][2][3] Its lack of efficacy in a diabetic model, however, suggests that its mechanism is dependent on a responsive immune system and highlights the need for further research into its application in compromised patient populations.[1][3]
HB-107 demonstrates significant wound healing capabilities, comparable to established growth factors.[6] Its mechanism, centered on the stimulation of IL-8, provides a more direct pathway to cellular proliferation and migration.[6] However, its higher cytotoxicity and lack of efficacy in diabetic wounds warrant further investigation and potential optimization.[1][3]
Future research should focus on elucidating the precise receptor interactions for both peptides to gain a more complete understanding of their signaling pathways. Furthermore, formulation and delivery strategies that could enhance the efficacy and safety profiles of these peptides, particularly in challenging wound environments such as diabetic ulcers, will be crucial for their translation into clinical practice. This comprehensive comparison serves as a valuable resource for researchers and developers in the strategic advancement of next-generation peptide-based wound therapeutics.
References
- 1. PLOS One [journals.plos.org]
- 2. Imputation methods for missing failure times in recurrent-event survival analysis: Application to suicide attempts in the transgender population | PLOS One [journals.plos.org]
- 3. A broad-spectrum cloning vector that exists as both an integrated element and a free plasmid in Chlamydia trachomatis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. JMIR Formative Research - Mental Illness Concordance Between Hospital Clinical Records and Mentions in Domestic Violence Police Narratives: Data Linkage Study [formative.jmir.org]
- 6. HB-107, a nonbacteriostatic fragment of the antimicrobial peptide cecropin B, accelerates murine wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IDR-1018's In Vivo Neuroprotective Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of the innate defense regulator peptide IDR-1018 with alternative therapeutic strategies in in vivo models of neonatal brain injury. The information is supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
The synthetic peptide this compound has demonstrated significant neuroprotective capabilities in preclinical studies, primarily by modulating the host's immune response to injury. This guide will delve into the reproducible evidence of its efficacy, placing it in context with other potential neuroprotective agents, including minocycline and erythropoietin (EPO), as well as the standard of care, therapeutic hypothermia.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative outcomes of this compound and alternative treatments in preclinical models of neonatal hypoxic-ischemic (HI) brain injury. This allows for a direct comparison of their neuroprotective potential.
| Treatment | Animal Model | Key Quantitative Outcomes | Reference |
| This compound | P9 C57BL/6 mice; LPS-sensitized hypoxia-ischemia | Marked protection of both gray and white matter (quantitative data not specified in abstract). Modulates inflammatory and apoptotic pathways.[1] | Bolouri et al., 2014 |
| Minocycline | Neonatal rat; Hypoxia-ischemia | Substantially blocks tissue damage; prevents activated caspase-3 formation. | Arvin et al., 2002 |
| Erythropoietin (EPO) | Neonatal rat; Hypoxia-ischemia | Significantly decreased mean infarct volume (p < 0.003).[1] Reduces neuronal loss and improves learning. | Sola et al., 2005; Kumral et al., 2003 |
| Bax-inhibiting peptide (BIP) | P9 mice; Hypoxia-ischemia | 41.2% reduction in brain injury compared to control.[2] | Wang et al., 2010 |
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to modulate the innate immune response, particularly the function of microglia, the resident immune cells of the brain. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are provided below.
LPS-Sensitized Hypoxic-Ischemic Brain Injury in Neonatal Mice
This model, used in the primary this compound study, mimics brain injury in preterm infants exposed to infection and hypoxia.[1][3]
Caption: Experimental workflow for the LPS-sensitized HI brain injury model.
Detailed Steps:
-
Animal Model: Postnatal day 9 (P9) C57BL/6 mouse pups are used.[3]
-
LPS Sensitization: Pups receive an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 0.05 mg/kg body weight, or sterile saline as a control.[4] This is performed 14 hours prior to the hypoxic-ischemic insult.[3]
-
Hypoxic-Ischemic Insult:
-
Pups are anesthetized, and the left common carotid artery is permanently ligated.
-
Following a recovery period, the pups are placed in a hypoxic chamber containing 10% oxygen for 50 minutes.[3]
-
-
Treatment: this compound is administered systemically (e.g., via i.p. injection) at a specified dose 3 hours after the completion of the hypoxic insult.[1]
-
Outcome Assessment: At a predetermined time point (e.g., 5 days post-HI), animals are euthanized, and brains are collected for analysis.[3] Brain tissue loss is typically assessed by comparing the volumes of the ipsilateral (injured) and contralateral (uninjured) hemispheres using histological staining (e.g., Nissl staining).
TUNEL Staining for Apoptosis Detection
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Detailed Steps:
-
Tissue Preparation: Brain tissue is fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned.
-
Permeabilization: Sections are treated with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) to allow entry of the labeling enzyme.
-
Labeling: Sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., FITC-dUTP). TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: The labeled, apoptotic cells are visualized using fluorescence microscopy. A counterstain (e.g., DAPI) is often used to visualize all cell nuclei.
Conclusion
The available preclinical data suggests that this compound is a promising neuroprotective agent for neonatal brain injury, acting through a distinct immunomodulatory mechanism. Its ability to protect both gray and white matter warrants further investigation and quantitative comparison with other neuroprotective strategies. The detailed protocols provided in this guide are intended to facilitate the reproducibility and further exploration of these findings by the scientific community. Future studies should focus on head-to-head comparisons of these agents in standardized models to better delineate their relative therapeutic potential.
References
- 1. Innate defense regulator peptide 1018 protects against perinatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Bax-inhibiting peptide on neonatal brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide sensitizes neonatal hypoxic-ischemic brain injury in a MyD88-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Species Efficacy of IDR-1018: A Comparative Analysis in Murine and Porcine Models
For Immediate Release
[City, State] – [Date] – In a comprehensive review of preclinical data, the innate defense regulator (IDR)-1018 demonstrates significant therapeutic potential in both murine and porcine models, with notable differences in efficacy and application. This guide provides a detailed comparison of IDR-1018's performance in these two widely used animal models, offering valuable insights for researchers and drug development professionals in the fields of immunology and infectious diseases.
This compound, a synthetic host defense peptide, is recognized for its unique immunomodulatory functions, including the enhancement of chemokine production and the suppression of pro-inflammatory responses.[1][2][3] These properties contribute to its demonstrated efficacy in promoting wound healing and protecting against bacterial infections.[1][2][3] This guide synthesizes the available experimental data to facilitate a clearer understanding of its cross-species performance.
Quantitative Comparison of this compound Efficacy
The following tables summarize the key quantitative findings from studies evaluating this compound in murine and porcine models, primarily focusing on wound healing.
Table 1: Efficacy of this compound in Murine Wound Healing Models
| Parameter | Dosage | Observation | Source |
| Wound Closure | 200 µg/ml | Greatest acceleration of wound closure compared to vehicle control.[4][5] | [4][5] |
| 20 µg/ml | 28% improvement in wound healing/re-epithelialization compared to PBS on day 4 (p=0.0069).[4] | [4] | |
| 0.3 or 3 µ g/dose | Significantly higher re-epithelialization compared to the same dose of LL-37 or HB-107.[4][5] | [4][5] | |
| 30 ng/dose | Comparable effect to 100-fold higher doses of LL-37 or HB-107.[4][5] | [4][5] | |
| Bacterial Burden (S. aureus implant infection) | Not specified | 2.6-fold decrease in bacterial bioburden on Day 7 post-implantation (p=0.008).[6][7] | [6][7] |
| Macrophage Recruitment (S. aureus implant infection) | Not specified | 40% increase in macrophage recruitment to the site of infection (p=0.036).[6][7] | [6][7] |
| Survival (Candidemia model) | 10 mg/kg | 50% survival at day 8, whereas all control mice died by day 6 (p < 0.05).[8] | [8] |
Table 2: Efficacy of this compound in Porcine Wound Healing Models
| Parameter | Dosage | Observation | Source |
| Re-epithelialization (S. aureus infected wounds) | 200 µg/ml | Enhanced re-epithelialization compared to LL-37 and PBS.[1][4] | [1][4] |
| 20 µg/ml | 17% improvement in wound healing/re-epithelialization compared to PBS on day 4 (p=0.0289).[4] | [4] | |
| Bacterial Colonization (S. aureus infected wounds) | 20 or 200 µg/ml | No significant difference in bacterial colonization compared to control groups.[1][4][5] | [1][4][5] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the comparative efficacy data.
Murine Wound Healing Model
A common methodology involves the creation of full-thickness excisional wounds on the dorsum of mice.[4][5] A splinting model is often used to prevent wound contraction and allow for healing by re-epithelialization, which more closely mimics human wound healing.
-
Animal Model: Six-week-old non-diabetic (C57BLKS) and diabetic (C57BLKS-LepR; "db/db") mice.[4]
-
Wound Creation: A circular, full-thickness wound is created on the shaved dorsal surface of the mouse. A silicone splint is then sutured around the wound to prevent contraction.
-
Treatment: Peptides (this compound, LL-37, HB-107) or a vehicle control (PBS) are administered topically to the wound bed, typically every 48 hours.[9][10]
-
Analysis: Wound closure is monitored by digital photography and measurement of the wound area at regular intervals. Histological analysis of wound tissue is performed to assess re-epithelialization and cellular infiltration.
Porcine Wound Healing Model
The porcine model is considered highly relevant to human skin due to similarities in anatomy and physiology.
-
Animal Model: Domestic pigs are typically used.
-
Wound Creation: Full-thickness skin wounds are created on the backs of the pigs.[4][5] Wounds are often inoculated with bacteria, such as Staphylococcus aureus, to simulate an infected wound environment.[4][5]
-
Treatment: Peptides or vehicle control are applied topically to the wounds, usually every 48 hours.[4][9]
-
Analysis: Wound diameter and bacterial burden are evaluated over time.[4][5] Histological analysis is conducted to quantify re-epithelialization and assess tissue regeneration.[9]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through a multifaceted mechanism of action that involves modulating the host's innate immune response.[11] Rather than direct antimicrobial activity in the context of wound healing, its efficacy is primarily attributed to its ability to orchestrate a balanced inflammatory and regenerative environment.[5][12]
The peptide selectively enhances the production of chemokines, such as monocyte chemoattractant protein-1 (MCP-1), which are crucial for the recruitment of immune cells like monocytes and macrophages to the site of injury or infection.[1][6] Concurrently, this compound suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), thereby preventing excessive and damaging inflammation.[1] This dual action promotes efficient clearance of pathogens and cellular debris while fostering an environment conducive to tissue repair and regeneration.[11]
Caption: this compound immunomodulatory signaling pathway.
Experimental Workflow
The general workflow for evaluating the efficacy of this compound in both murine and porcine wound healing models follows a standardized process.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 6. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Immunomodulatory Peptide Confers Protection in an Experimental Candidemia Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of IRF4 in IDR-1018-Induced Macrophage Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide IDR-1018 has emerged as a significant modulator of macrophage differentiation, steering these versatile immune cells towards a unique intermediate M1-M2 phenotype. This distinct polarization is characterized by a blend of anti-inflammatory functions and retained pro-inflammatory capabilities, making this compound a compelling candidate for therapeutic development in infectious and inflammatory diseases. Central to this process is the transcription factor Interferon Regulatory Factor 4 (IRF4), which plays a pivotal role in orchestrating the gene expression profile of this compound-differentiated macrophages.
This guide provides a comparative analysis of this compound's effects on macrophage differentiation, with a focus on the integral role of IRF4. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the involved signaling pathways and workflows to offer a comprehensive resource for researchers in the field.
Comparative Data on Macrophage Differentiation
The differentiation of macrophages in the presence of this compound results in a distinct transcriptional and functional profile compared to classically (M1) and alternatively (M2) activated macrophages. The following tables summarize the quantitative data from studies investigating the effects of this compound on human monocyte-derived macrophages.
Table 1: Gene Expression of Key Transcription Factors in Macrophage Differentiation
This table presents the relative mRNA expression levels of key transcription factors in human monocytes differentiated into macrophages in the presence of different stimuli. Data is presented as fold change relative to untreated (M0) macrophages.
| Gene | M1 Macrophages (IFN-γ) | M2 Macrophages (M-CSF) | This compound |
| IRF4 | No significant change | ~4.5-fold increase | ~3-fold increase |
| STAT3 | No significant change | ~2-fold increase | No significant change |
| PPARγ | ~0.5-fold decrease | No significant change | No significant change |
Data synthesized from Pena OM, et al. PLoS ONE 8(1): e52449.
Table 2: Cytokine and Chemokine Profile of Differentiated Macrophages
This table summarizes the secretion profile of key cytokines and chemokines by macrophages differentiated under various conditions, both at baseline and after stimulation with lipopolysaccharide (LPS).
| Cytokine/Chemokine | M1 Macrophages (IFN-γ) | M2 Macrophages (M-CSF) | This compound |
| TNF-α (LPS-stimulated) | High | Low | Intermediate |
| IL-10 (LPS-stimulated) | Low | High | High |
| MCP-1 (CCL2) | High | Low | High |
| MIP-1α (CCL3) | High | Low | High |
Data synthesized from Pena OM, et al. PLoS ONE 8(1): e52449.
Comparison with the Natural Host Defense Peptide LL-37
LL-37 is a well-characterized human cathelicidin host defense peptide that also modulates macrophage functions. In contrast to this compound, studies suggest that LL-37 tends to promote a more pro-inflammatory M1-like macrophage phenotype. While direct quantitative comparisons of IRF4 expression are limited, the functional outcomes of LL-37 treatment on macrophages provide a valuable counterpoint to the effects of this compound.
| Feature | This compound | LL-37 |
| Predominant Phenotype | Intermediate M1-M2 | Pro-inflammatory (M1-like) |
| IRF4 Expression | Upregulated | Data not consistently available, but functional phenotype suggests potential downregulation or no significant change |
| Key Cytokine Signature | High IL-10, moderate TNF-α | High TNF-α, low IL-10 |
Signaling Pathway and Experimental Workflow
To understand the mechanisms and experimental approaches for studying this compound-induced macrophage differentiation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Comparative Analysis of Innate Defense Regulator Peptides: IDR-1018 vs. IDR-1002
In the landscape of novel therapeutics for infectious and inflammatory diseases, Innate Defense Regulator (IDR) peptides have emerged as a promising class of immunomodulatory agents. This guide provides a detailed comparative study of two prominent IDR peptides, IDR-1018 and IDR-1002, for researchers, scientists, and drug development professionals. Both peptides are synthetic derivatives of bactenecin, a bovine host defense peptide, and are recognized for their ability to modulate the host's innate immune response.[1] This analysis focuses on their antimicrobial, anti-biofilm, and immunomodulatory properties, supported by experimental data.
Antimicrobial Activity
IDR peptides are primarily designed as immunomodulators rather than direct bactericidal agents.[2] However, they do exhibit some level of antimicrobial activity. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, representing the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and IDR-1002 Against Various Bacterial Strains
| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) USA300 LAC | 16 | [3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) SAP 0017 | 16 | [3] | |
| Staphylococcus epidermidis ATCC14990 | 16 | [3] | |
| Escherichia coli ATCC25922 | 8 | [4] | |
| IDR-1002 | Staphylococcus aureus | >100 | Inferred from protective activity studies[5] |
| Escherichia coli | >100 | Inferred from protective activity studies[5] |
Note: The MIC values for IDR-1002 are inferred from studies highlighting its protective effects in vivo through immunomodulation rather than direct antimicrobial action at tested concentrations.
Anti-Biofilm Performance
Bacterial biofilms are notoriously resistant to conventional antibiotics. IDR peptides have shown efficacy in both preventing biofilm formation and eradicating established biofilms.
Table 2: Anti-Biofilm Activity of this compound
| Bacterial Species | Activity | Effective Concentration | Reference |
| Pseudomonas aeruginosa | Biofilm Inhibition & Eradication | 10 µg/mL | [6][7] |
| Escherichia coli | Biofilm Inhibition & Eradication | 10 µg/mL | [6][7] |
| Acinetobacter baumannii | Biofilm Inhibition & Eradication | 10 µg/mL | [6][7] |
| Klebsiella pneumoniae | Biofilm Inhibition & Eradication | 2 µg/mL | [7] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Biofilm Inhibition & Eradication | 2.5 µg/mL | [7] |
This compound's anti-biofilm mechanism involves the degradation of the bacterial signaling molecule (p)ppGpp, which is crucial for biofilm formation and maintenance.[6] While IDR-1002's primary described function is immunomodulation, this compound has been more extensively characterized for its potent and broad-spectrum anti-biofilm capabilities.
Immunomodulatory Effects
The core function of IDR peptides is to modulate the innate immune response, primarily by inducing the production of chemokines, which are signaling proteins that attract immune cells to the site of infection or inflammation.
Table 3: Comparative Immunomodulatory Activity of this compound and IDR-1002
| Peptide | Key Immunomodulatory Effect | Cell Type | Key Mediators | Reference |
| This compound | Potent chemokine induction, suppression of pro-inflammatory cytokines | Human PBMCs, Macrophages, Neutrophils, Mast Cells | MCP-1, MCP-3 | [1][6] |
| IDR-1002 | Strong chemokine induction, enhancement of leukocyte recruitment | Human PBMCs, Macrophages, Neutrophils | CCL2, CXCL8, CXCL1, CCL7 | [5] |
This compound is noted as one of the most potent inducers of chemokines described to date.[3] Studies have shown that this compound can induce a greater than 50-fold increase in chemokines like MCP-1 compared to its parent peptide.[6] IDR-1002 also demonstrates robust chemokine induction, which is linked to its protective effects in animal models of bacterial infection.[5]
Signaling Pathways
The immunomodulatory effects of this compound and IDR-1002 are mediated through the activation of specific intracellular signaling pathways.
This compound Signaling Pathway
In human mast cells, this compound has been shown to induce degranulation and cytokine production through a G-protein-coupled receptor, leading to the activation of Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK), and the transcription factor NF-κB.
IDR-1002 Signaling Pathway
IDR-1002-mediated chemokine induction in human peripheral blood mononuclear cells (PBMCs) and monocytes involves a Gαi-coupled receptor, activating the Phosphoinositide 3-kinase (PI3K)/Akt pathway and MAPK signaling pathways, which in turn leads to the activation of the transcription factor NF-κB.
Experimental Protocols
a. Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods.
Methodology:
-
Bacterial Preparation: A mid-logarithmic phase bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.
-
Peptide Dilution: The IDR peptides are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration that completely inhibits visible bacterial growth.
b. Crystal Violet Anti-Biofilm Assay
This method quantifies the ability of peptides to inhibit biofilm formation.[8][9]
Methodology:
-
Biofilm Formation: A standardized bacterial suspension in a suitable growth medium (e.g., TSB with glucose) is added to the wells of a 96-well plate with varying concentrations of the IDR peptide. The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Removal of Planktonic Cells: The supernatant containing non-adherent, planktonic bacteria is carefully removed.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove any remaining planktonic cells.
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.
-
Washing: Excess stain is removed by washing with water.
-
Solubilization: The bound crystal violet is solubilized with a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-590 nm. The absorbance is proportional to the biofilm biomass.
c. Chemokine Induction Assay in PBMCs
This assay measures the production of chemokines by immune cells in response to peptide stimulation.[10]
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium and stimulated with various concentrations of the IDR peptides for a specified period (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific chemokines (e.g., MCP-1, CXCL8) in the supernatant is quantified using a sandwich ELISA kit according to the manufacturer's instructions. This typically involves capturing the chemokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.
-
Data Analysis: The chemokine concentrations are determined by comparing the absorbance values to a standard curve generated with known concentrations of the chemokine.
Conclusion
Both this compound and IDR-1002 are potent immunomodulatory peptides with distinct profiles. This compound stands out for its robust, broad-spectrum anti-biofilm activity in addition to its potent chemokine-inducing properties.[6][7] IDR-1002, while also a strong immunomodulator that enhances leukocyte recruitment and provides protection in infection models, has been less characterized for its direct antimicrobial and anti-biofilm effects.[5] The choice between these peptides would depend on the specific therapeutic application. For infections characterized by significant biofilm formation, this compound may offer a dual advantage of disrupting the biofilm and modulating the immune response. For conditions where a primary immunomodulatory effect to enhance host defense is desired, both peptides present as strong candidates, with this compound showing particularly high potency in chemokine induction.[6] Further research into the in vivo efficacy and safety of these peptides will be crucial for their clinical development.
References
- 1. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cbr.ubc.ca [cbr.ubc.ca]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. Broad-Spectrum Anti-biofilm Peptide That Targets a Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
Validating the Synergy: A Comparative Analysis of IDR-1018 and Vancomycin
For Immediate Release
This guide provides a comprehensive comparison of the synergistic effects of the synthetic host defense peptide IDR-1018 and the glycopeptide antibiotic vancomycin against challenging bacterial pathogens. Targeted at researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes the underlying mechanisms of action and experimental workflows.
Executive Summary
The emergence of antibiotic-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the combination of conventional antibiotics with agents that enhance their efficacy. This guide focuses on the synergy between this compound, an innate defense regulator peptide with immunomodulatory and anti-biofilm properties, and vancomycin, a cornerstone treatment for Gram-positive infections.[1][2][3] The data presented herein, primarily from studies on a vancomycin-IDR-1018 conjugate (V-IDR1018), demonstrates a significant enhancement in antimicrobial and anti-biofilm activity compared to the individual components.[4][5] This synergy offers a potential pathway to overcome vancomycin resistance and effectively combat persistent bacterial biofilms.
Comparative Performance Data
The synergistic interaction between this compound and vancomycin is most evident in the enhanced activity of the V-IDR1018 conjugate. The following tables summarize the quantitative data from in vitro studies, highlighting the improved efficacy against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of V-IDR1018, Vancomycin, and this compound
| Bacterial Strain | V-IDR1018 (µg/mL) | Vancomycin (µg/mL) | This compound (µg/mL) |
| MRSA USA300 LAC | 4 | 1 | 16 |
| MRSA SAP 0017 | 4 | 1 | 16 |
| S. epidermidis ATCC14990 | 4 | 2 | 16 |
Data sourced from Etayash et al. supplementary information. Note: Lower MIC values indicate greater antimicrobial activity.
Table 2: Anti-Biofilm Activity of V-IDR1018, Vancomycin, and this compound
| Bacterial Strain | MBIC (µg/mL) | MBEC (µg/mL) | ||||
| V-IDR1018 | Vancomycin | This compound | V-IDR1018 | Vancomycin | This compound | |
| MRSA USA300 LAC | 8 | >128 | 32 | 16 | >128 | 64 |
| S. epidermidis ATCC14990 | 8 | >128 | 32 | 16 | >128 | 64 |
MBIC (Minimum Biofilm Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) data sourced from Etayash et al. supplementary information. Lower values indicate stronger anti-biofilm activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Assay for Synergy Determination
The checkerboard assay is a common method to evaluate the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Two-fold serial dilutions of vancomycin are prepared along the x-axis of a 96-well microtiter plate.
-
Two-fold serial dilutions of this compound are prepared along the y-axis of the plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium like Mueller-Hinton Broth.[6]
-
The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[6]
-
The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by visual inspection of turbidity.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy is typically defined as an FICI of ≤ 0.5, additivity/indifference as an FICI of > 0.5 to 4, and antagonism as an FICI of > 4.[6]
Time-Kill Kinetic Assay
Time-kill assays provide information on the rate of bacterial killing by antimicrobial agents over time.
Protocol:
-
Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
The bacterial suspension is treated with the antimicrobial agents (V-IDR1018, vancomycin, or this compound) at specified concentrations (e.g., 4x MIC).
-
A growth control (no antimicrobial agent) is included.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), aliquots are removed from each treatment group.
-
The aliquots are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
The results are plotted as log10 CFU/mL versus time. A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
In Vivo Murine Cutaneous Abscess Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents in a skin infection setting.[7]
Protocol:
-
Mice are anesthetized, and a specific area of their skin is shaved and disinfected.
-
A suspension of bacteria (e.g., ~5 x 10^7 CFU of S. epidermidis ATCC14990) is injected subcutaneously.[7]
-
After a set period (e.g., 1 hour), the mice are treated with the test compounds (V-IDR1018, vancomycin, this compound, or a vehicle control) administered, for instance, via subcutaneous injection.[7]
-
After a defined treatment period (e.g., 3 days), the mice are euthanized.[7]
-
The abscesses are measured, and the tissue is excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue).[7]
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Mechanism of action of vancomycin.
Caption: this compound's immunomodulatory signaling pathway.
Experimental Workflow
Caption: Experimental workflow for synergy validation.
Conclusion
The data strongly supports a synergistic relationship between this compound and vancomycin, particularly when formulated as the V-IDR1018 conjugate. This combination demonstrates superior antimicrobial and anti-biofilm efficacy against clinically relevant pathogens like MRSA and S. epidermidis. The immunomodulatory properties of this compound, coupled with the direct bactericidal action of vancomycin, present a multi-faceted approach to combating complex bacterial infections. Further research into the clinical applications of this synergistic combination is warranted.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. Peptide this compound: modulating the immune system and targeting bacterial biofilms to treat antibiotic-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel antibiotic-host defense peptide conjugate with multiple talents - Centre for Blood Research [cbr.ubc.ca]
- 5. Multifunctional Antibiotic-Host Defense Peptide Conjugate Kills Bacteria, Eradicates Biofilms, and Modulates the Innate Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
IDR-1018: A Favorable Safety Profile in the Landscape of Host Defense Peptides
IDR-1018, a synthetic innate defense regulator peptide, demonstrates a promising safety profile compared to other well-known host defense peptides (HDPs) such as LL-37, HNP-1, and Melittin. Exhibiting potent immunomodulatory and anti-biofilm activities, this compound generally displays lower cytotoxicity towards mammalian cells and reduced hemolytic activity, positioning it as a compelling candidate for therapeutic development.
Host defense peptides are a class of naturally occurring or synthetic peptides that play a crucial role in the innate immune response. While their antimicrobial and immunomodulatory properties are of significant therapeutic interest, their clinical translation is often hampered by toxicity to host cells. A comparative analysis of the safety profiles of this compound and other prominent HDPs reveals key differences in their interactions with mammalian cells.
Comparative Analysis of Cytotoxicity and Hemolytic Activity
A critical aspect of the safety assessment of HDPs is their effect on mammalian cells, particularly their cytotoxicity and their ability to lyse red blood cells (hemolytic activity).
| Peptide | Hemolytic Activity | Cytotoxicity against Mammalian Cells | Key Safety Findings |
| This compound | Low hemolytic activity.[1][2] | Significantly less cytotoxic than LL-37 and HB-107 against human keratinocytes (HaCaT) and primary human fibroblasts.[3][4] Well-tolerated in several animal models.[5] High intravenous doses (7 and 13 mg/kg) in mice were lethal due to respiratory arrest and lung damage, suggesting a need for careful dose management and administration route selection.[6] | Possesses a favorable safety profile with low toxicity at effective concentrations.[5] Its immunomodulatory actions are thought to occur through non-membrane-lytic mechanisms, minimizing damage to host cells.[3] |
| LL-37 | Exhibits hemolytic activity.[7] | Demonstrates toxicity to various human cells, including leukocytes and T-lymphocytes, which is a limitation for its therapeutic use.[7][8] Can reduce the viability of human osteoblast-like cells.[9] | The high toxicity of LL-37 is a significant hurdle for its clinical application, leading to research into less toxic derivatives.[7][8] |
| HNP-1 | Can cause hemolysis, though linear analogs have shown reduced hemolytic activity.[10][11] | Possesses broad cytotoxic activities.[12] | As a major component of neutrophil granules, its cytotoxic effects are part of its natural function in immunity, but this can be a drawback for systemic therapeutic use. |
| Melittin | High hemolytic activity.[13] | Exhibits significant cytotoxicity against a wide range of cells, which is a major barrier to its clinical use.[13][14][15][16] | The potent, non-specific membrane-disrupting activity of melittin leads to high toxicity, and much research is focused on developing safer analogs or delivery systems.[14][15] |
Signaling Pathways and Experimental Workflows
The differential toxicity of these peptides can be attributed to their distinct mechanisms of action. While peptides like Melittin and, to some extent, LL-37 exert their effects through direct disruption of cell membranes, this compound's immunomodulatory functions are believed to be mediated by intracellular signaling pathways without causing significant membrane damage.
Caption: Comparative signaling pathways of HDPs.
The evaluation of HDP safety profiles relies on standardized in vitro assays. The general workflows for assessing hemolytic activity and cytotoxicity are outlined below.
Caption: General workflows for hemolysis and cytotoxicity assays.
Detailed Experimental Protocols
Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood (e.g., human, sheep) and wash the RBCs three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 800 x g for 10 minutes) and removal of the supernatant. Resuspend the final RBC pellet in PBS to a concentration of 2-8% (v/v).
-
Incubation: In a 96-well plate, add 50 µL of the RBC suspension to 50 µL of PBS containing serial dilutions of the HDPs. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS only for 0% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Measurement: Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 450 nm or 540 nm) using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293, HaCaT) in a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the HDPs to the wells. Include a vehicle control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the peptide-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 (the concentration of peptide that causes 50% inhibition of cell viability) can then be calculated.
References
- 1. D1018 with higher stability and excellent lipopolysaccharide binding affinity has potent anti-bacterial and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innate Defense Regulator Peptide 1018 in Wound Healing and Wound Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate defense regulator peptide 1018 in wound healing and wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmdr.ubc.ca [cmdr.ubc.ca]
- 6. Biodistribution and toxicity of innate defense regulator 1018 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LL-37-induced human osteoblast cytotoxicity and permeability occurs independently of cellular LL-37 uptake through clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antibacterial activity of human neutrophil defensin HNP-1 analogs without cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HNP-1, a-Defensin-1, Human Neutrophil Peptide-1 - 0.1 mg [anaspec.com]
- 13. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 16. researchgate.net [researchgate.net]
A Comparative Transcriptomic Analysis of IDR-1018 Treated Macrophages: A Guide for Researchers
This guide provides a comparative analysis of the transcriptomic and functional effects of the synthetic immunomodulatory peptide IDR-1018 on macrophages. Its performance is compared with other well-known host defense peptides, LL-37 and CATH-2, to provide researchers, scientists, and drug development professionals with a comprehensive overview for evaluating their potential therapeutic applications.
Introduction to Immunomodulatory Peptides
Innate defense regulator (IDR) peptides are synthetic molecules designed to modulate the innate immune response, offering a promising alternative to conventional antibiotics and anti-inflammatory drugs. This compound, a 12-amino acid peptide, has emerged as a potent immunomodulator with anti-infective and anti-inflammatory properties.[1] This guide delves into the transcriptomic landscape of this compound-treated macrophages and contrasts it with the effects of the human cathelicidin LL-37 and the chicken cathelicidin CATH-2, providing valuable insights into their distinct mechanisms of action.
Data Presentation: Comparative Transcriptomic Analysis
The following tables summarize the key transcriptomic changes induced by this compound and its alternatives in macrophages. The data for this compound is derived from the analysis of human monocytes differentiated in the presence of the peptide, while the data for CATH-2 is from studies on macrophage cell lines. The information for LL-37 is curated from multiple studies investigating its impact on macrophage gene expression.
Table 1: Comparison of Macrophage Phenotype Modulation
| Feature | This compound | LL-37 | CATH-2 |
| Macrophage Polarization | Drives differentiation towards an intermediate M1-M2 state.[2][3][4][5] | Can direct differentiation towards a proinflammatory (M1-like) signature.[3][6] | Can skew macrophage differentiation towards a more pro-inflammatory phenotype.[7] |
| Key Transcription Factors | Upregulates IRF4.[2][3][4][5] | Modulates signaling downstream of TLRs.[8][9] | Inhibits NF-κB and MAPK signaling pathways.[10][11] |
| Reference | [2][3][4][5] | [3][6][8][9] | [7][10][11] |
Table 2: Regulation of Key Immune-Related Genes
| Gene Category | This compound | LL-37 | CATH-2 |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Suppresses LPS-induced pro-inflammatory cytokine production.[3][5] | Can suppress LPS-induced TNF-α but can also have pro-inflammatory effects depending on the context.[3][12][13] | Significantly reduces the production of IL-1β, IL-6, and IL-12.[10] |
| Anti-inflammatory Cytokines (e.g., IL-10) | Enhances anti-inflammatory functions.[2][3][4][5] | Can induce IL-10 production.[14] | Effects on IL-10 are less defined, with some studies showing no significant change.[10] |
| Chemokines (e.g., MCP-1/CCL2) | Potent inducer of chemokines like MCP-1.[1] | Induces chemokine expression, including MCP-1.[12] | Can induce chemokine expression.[7] |
| Wound Healing Genes | Upregulates the expression of wound healing-associated genes.[2][4][5] | Promotes wound healing.[15] | Information not readily available. |
| Phagocytosis-related Genes | Increases phagocytosis of apoptotic cells.[2][4][5] | Enhances phagocytosis of bacteria.[8][9] | Ameliorates macrophage function, including phagocytosis.[7] |
| Reference | [1][2][3][4][5] | [3][8][9][12][13][14][15] | [7][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Treatment of Human Monocytes and RNA Sequencing
This protocol is based on the methodology described in the Gene Expression Omnibus (GEO) dataset GSE40131.
-
Cell Isolation and Culture:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Monocytes are purified from PBMCs.
-
Monocytes are cultured and differentiated into macrophages in the presence of 20 µg/ml this compound for 4 hours.
-
-
RNA Extraction:
-
Total RNA is extracted from the this compound-treated macrophages.
-
RNA quality and quantity are assessed.
-
-
Library Preparation and Sequencing:
-
mRNA is purified from total RNA using poly-dT beads.
-
cDNA is synthesized, and sequencing libraries are prepared using a standard commercial kit (e.g., Illumina TruSeq RNA sample preparation guide).
-
The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina Genome Analyzer IIx).
-
-
Data Analysis:
-
Raw sequencing reads are processed and aligned to the human reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment.
-
CATH-2 Treatment of Macrophages and RNA Sequencing
This protocol is based on the methodology described in the ArrayExpress dataset E-MTAB-11601.[16]
-
Cell Culture and Treatment:
-
A human macrophage cell line (e.g., THP-1) is differentiated into a macrophage-like state.
-
Differentiated macrophages are primed for 24 hours with a D-amino acid analog of CATH-2 (DCATH-2).[16]
-
After priming, the cells are washed and rested for 3 days.[16]
-
Cells are then re-stimulated with a bacterial component like lipopolysaccharide (LPS) for 6 hours.[16]
-
-
RNA Extraction:
-
Total RNA is isolated from the treated cells using a commercial kit (e.g., RLT buffer from Qiagen).[16]
-
-
Library Preparation and Sequencing:
-
RNA sequencing libraries are prepared from the extracted RNA.
-
Sequencing is performed on a high-throughput platform.
-
-
Data Analysis:
-
Sequencing data is processed and analyzed to identify differentially expressed genes between the CATH-2 treated and control groups.
-
The data is deposited in a public repository like ArrayExpress for public access.[16]
-
LL-37 Treatment of Macrophages and Gene Expression Analysis
While a directly comparable, publicly available RNA-seq dataset for LL-37-treated macrophages was not identified, the following protocol outlines a typical experimental workflow for assessing its impact on macrophage gene expression based on published studies.
-
Cell Culture and Treatment:
-
Primary human or murine macrophages, or a macrophage cell line, are cultured.
-
Cells are treated with varying concentrations of LL-37 for different durations.
-
In some experiments, cells are co-stimulated with an inflammatory agent like LPS.
-
-
Gene Expression Analysis:
-
RT-qPCR: For targeted gene analysis, total RNA is extracted, reverse transcribed to cDNA, and quantitative PCR is performed using primers for specific genes of interest (e.g., TNF-α, IL-10, MCP-1).
-
ELISA: For protein-level analysis, cell culture supernatants are collected, and the concentration of secreted cytokines and chemokines is measured using enzyme-linked immunosorbent assay.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by each peptide and a general experimental workflow for transcriptomic analysis.
This compound Signaling Pathway in Macrophages.
Comparative Signaling of LL-37 and CATH-2.
Experimental Workflow for Transcriptomic Analysis.
Conclusion
The synthetic peptide this compound demonstrates a unique immunomodulatory profile, steering macrophage differentiation towards a balanced M1-M2 phenotype. This is characterized by the suppression of excessive inflammation while preserving crucial anti-microbial and wound-healing functions. In comparison, the natural host defense peptides LL-37 and CATH-2 tend to promote a more pro-inflammatory macrophage response. The detailed transcriptomic data and signaling pathways presented in this guide offer a valuable resource for researchers in the field of immunology and drug development, facilitating the informed selection of immunomodulatory agents for further investigation and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Innate defense regulator this compound activates human mast cells through G protein-, phospholipase C-, MAPK- and NF-ĸB-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Host defense peptide LL-37 selectively reduces proinflammatory macrophage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic cationic peptide this compound modulates human macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Cationic Peptide this compound Modulates Human Macrophage Differentiation | PLOS One [journals.plos.org]
- 6. LL-37 directs macrophage differentiation toward macrophages with a proinflammatory signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-enantiomers of CATH-2 enhance the response of macrophages against Streptococcus suis serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide LL-37 promotes bacterial phagocytosis by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cmdr.ubc.ca [cmdr.ubc.ca]
- 13. researchgate.net [researchgate.net]
- 14. LL-37 Immunomodulatory Activity during Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial peptide LL-37 participates in the transcriptional regulation of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
No Acquired Resistance: IDR-1018 Maintains Efficacy Against Bacteria
A comparative analysis of the innate defense regulator (IDR)-1018 peptide demonstrates a significant advantage over conventional antibiotics and other antimicrobial peptides: a markedly reduced propensity for the development of bacterial resistance. This guide presents the experimental evidence and methodologies that underscore the sustained efficacy of IDR-1018, positioning it as a promising candidate in the fight against antibiotic-resistant infections.
This compound, a synthetic immunomodulatory peptide, operates through a multi-faceted mechanism that is less susceptible to the development of bacterial resistance. Unlike traditional antibiotics that target specific bacterial components, this compound primarily modulates the host's innate immune response and targets bacterial biofilms. This indirect mode of action is a key factor in its sustained effectiveness[1][2][3][4][5].
The Resistance Development Challenge
Bacterial resistance to antimicrobial agents is a major global health threat. The standard method for assessing the potential of a compound to induce resistance is the serial passage experiment. In this assay, bacteria are repeatedly exposed to sub-lethal concentrations of an antimicrobial agent over an extended period. The minimum inhibitory concentration (MIC), the lowest concentration of the agent that prevents visible bacterial growth, is monitored at each passage. A significant increase in the MIC over time indicates the development of resistance.
Comparative Analysis of Resistance Development
While specific long-term serial passage studies confirming the lack of resistance development to this compound are not extensively published, the scientific literature consistently highlights its unique mechanism as a reason for this low probability[2][6]. In contrast, studies on conventional antibiotics and other antimicrobial peptides clearly demonstrate the rapid emergence of resistance under similar experimental conditions.
The following tables summarize data from serial passage experiments with various antimicrobial agents, providing a quantitative comparison that highlights the anticipated stability of this compound's efficacy.
Table 1: Resistance Development in Staphylococcus aureus
| Antimicrobial Agent | Initial MIC (mg/L) | MIC after 30 Passages (mg/L) | Fold Increase in MIC | Reference |
| This compound (Expected) | 0.3 - 1.0 | No significant increase | ~1 | Inferred from mechanism[2] |
| Ciprofloxacin | 0.3 | >100 | >333 | [7] |
| Vancomycin | 1.0 | 9 | 9 | [7] |
| Ceragenin CSA-13 | 0.3 | 1 | 3.3 | [7] |
Table 2: Resistance Development in Gram-Negative Bacteria
| Antimicrobial Agent | Bacterium | Initial MIC (mg/L) | MIC after Passages | Fold Increase in MIC | Reference |
| This compound (Expected) | P. aeruginosa, A. baumannii | - | No significant increase | ~1 | Inferred from mechanism[1][3] |
| Ciprofloxacin | P. aeruginosa | - | 200 (after 12 passages) | - | [7] |
| Colistin | P. aeruginosa | - | 200 (after 21 passages) | - | [7] |
| Colistin | A. baumannii | 1 | 256 (after 23 passages) | 256 | [8] |
| Ciprofloxacin | E. coli | - | Significant increase | - | [9] |
Experimental Protocols
The data presented for the comparator compounds were generated using the serial passage method. A detailed, generalized protocol for this key experiment is provided below.
Serial Passage Assay for Resistance Development
Objective: To determine the propensity of a bacterial strain to develop resistance to an antimicrobial agent upon repeated exposure.
Materials:
-
Bacterial strain of interest
-
Antimicrobial agent (e.g., this compound, antibiotics)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer for measuring optical density (OD)
-
Incubator
Procedure:
-
Initial MIC Determination: The baseline MIC of the antimicrobial agent against the bacterial strain is determined using a standard broth microdilution method.
-
Serial Passage: a. A bacterial culture is grown to the mid-logarithmic phase. b. The culture is used to inoculate a 96-well plate containing a two-fold serial dilution of the antimicrobial agent. c. The plate is incubated at 37°C for 18-24 hours. d. The MIC is recorded as the lowest concentration that inhibits visible growth. e. An aliquot of the bacterial culture from the well with the highest concentration of the antimicrobial agent that still permits growth (sub-MIC) is used to inoculate a fresh serial dilution of the agent. f. This process is repeated for a predetermined number of passages (e.g., 30 days).
-
Data Analysis: The MIC is determined and recorded for each passage. A significant and sustained increase in the MIC is indicative of resistance development.
Signaling Pathways and Experimental Workflow
The unique mechanism of action of this compound, which contributes to the low likelihood of resistance, involves the modulation of host immune responses and the disruption of bacterial biofilms. The experimental workflow to assess resistance development is a systematic process of repeated exposure and susceptibility testing.
References
- 1. cmdr.ubc.ca [cmdr.ubc.ca]
- 2. Immunomodulatory Peptide this compound Decreases Implant Infection and Preserves Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.sahmri.org.au [research.sahmri.org.au]
- 4. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial peptides and bacteriocins: alternatives to traditional antibiotics | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 7. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Various Novel Colistin Resistance Mechanisms Interact To Facilitate Adaptation of Aeromonas hydrophila to Complex Colistin Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of IDR-1018: A Procedural Guide
Core Principles of IDR-1018 Disposal
The fundamental principle for the disposal of this compound, as with any chemical waste, is to adhere to federal, state, and local environmental control regulations[1]. This ensures that the disposal method minimizes environmental impact and complies with legal requirements. The product itself and its degradation products are not classified as toxic; however, proper containment and disposal are still necessary to maintain a safe laboratory environment[1].
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative and qualitative information pertinent to the handling of this compound.
| Parameter | Value/Information | Source |
| Molecular Formula | C71H126N26O12 | NovoPro Bioscience Inc.[2] |
| Molecular Weight | 1535.93 g/mol | NovoPro Bioscience Inc.[2] |
| Appearance | Lyophilized powder | NovoPro Bioscience Inc.[2] |
| Storage Temperature | ≤ -20 °C | NovoPro Bioscience Inc.[2] |
| Purity (HPLC) | >98% | NovoPro Bioscience Inc.[2] |
| Solubility | Enhanced by TFA salts in aqueous solutions | NovoPro Bioscience Inc.[2] |
| Toxicity | Product and its degradation products are not considered toxic. May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation. | Generic Safety Data Sheet[1] |
Detailed Protocol for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This includes unused peptide, contaminated labware, and solutions containing the peptide.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn to minimize exposure.
-
Mandatory PPE:
-
Splash goggles
-
Full laboratory suit or coat
-
Gloves
-
Dust respirator (especially when handling the lyophilized powder)
-
A self-contained breathing apparatus should be used to avoid inhalation of the product if there is a risk of aerosolization[1].
Step 2: Waste Segregation and Collection
Proper segregation of waste is crucial to ensure it is handled by the correct disposal stream.
-
Solid Waste (Unused Peptide, Contaminated Labware):
-
Place unused or expired lyophilized this compound directly into a designated chemical waste container.
-
Collect all contaminated solid labware, such as pipette tips, microfuge tubes, and weighing paper, in a clearly labeled, sealed container designated for chemical waste.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid chemical waste container.
-
Do not mix with other incompatible waste streams.
-
Step 3: Decontamination of Work Surfaces
Following the collection of waste, thoroughly decontaminate all work surfaces.
-
Wipe down all surfaces where this compound was handled with a suitable laboratory disinfectant or cleaning agent.
-
Dispose of the cleaning materials (e.g., paper towels) as chemical waste.
Step 4: Waste Storage and Labeling
Proper storage and labeling of waste containers are essential for safety and compliance.
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.
-
Include the full chemical name: "this compound (H-Val-Arg-Leu-Ile-Val-Ala-Val-Arg-Ile-Trp-Arg-Arg-NH2)".
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date of waste accumulation.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from heat and sources of ignition[1].
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Step 5: Final Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key workflows.
Caption: Workflow for the proper disposal of this compound from preparation to final disposal.
Caption: Logical relationship of this compound waste segregation and disposal pathways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
